molecular formula C9H10Cl2N2O B079300 3-(2,3-Dichlorophenyl)-1,1-dimethylurea CAS No. 10290-37-6

3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Cat. No.: B079300
CAS No.: 10290-37-6
M. Wt: 233.09 g/mol
InChI Key: ZVPQMESWKIQHGS-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-1,1-dimethylurea ( 10290-37-6) is a substituted phenylurea compound of significant interest in scientific research, particularly as a structural analog for studying herbicide action and resistance. Key Research Applications & Value Agrochemical Research: This compound serves as a critical chemical tool for investigating the structure-activity relationships (SAR) of urea-based herbicides. Researchers use it to understand how subtle changes in the chlorine substitution pattern on the phenyl ring (2,3-dichloro vs. the common 3,4-dichloro of Diuron) influence binding affinity and inhibitory potency at the target site . This is essential for developing novel inhibitors and understanding cross-resistance patterns in weed species. Photosynthesis Studies: As a potential inhibitor of photosystem II (PSII), it is used in fundamental plant physiology and biochemistry research. Compounds of this class are known to block the QB plastoquinone binding site on the D1 protein in the photosynthetic electron transport chain . This disruption prevents electron flow from PSII to plastoquinone, effectively halting linear electron transport and allowing researchers to probe the mechanisms of light-dependent reactions and alternative electron pathways. Handling & Safety This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, considering that structurally related compounds have been classified as hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dichlorophenyl)-1,1-dimethylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQMESWKIQHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908113
Record name N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid
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Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10290-37-6
Record name N′-(2,3-Dichlorophenyl)-N,N-dimethylurea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dichlorophenyl)-1,1-dimethylurea
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Record name N'-(2,3-Dichlorophenyl)-N,N-dimethylcarbamimidic acid
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Record name 3-(2,3-dichlorophenyl)-1,1-dimethylurea
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Foundational & Exploratory

3-(2,3-Dichlorophenyl)-1,1-dimethylurea CAS 10290-37-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 10290-37-6) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Isomeric Profiling, Synthesis, and Biological Characterization of a Diuron Analog

Executive Summary

3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6) is a positional isomer of the widely utilized herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). While Diuron is a commercial standard for vegetation control, the 2,3-dichloro isomer primarily serves as a critical analytical reference standard for impurity profiling and a structural probe in Structure-Activity Relationship (SAR) studies targeting Photosystem II (PSII).

This guide provides a rigorous technical breakdown of the compound, focusing on its synthesis, analytical differentiation from its 3,4-analog, and mechanistic implications in biological systems.

Physicochemical Profile

The 2,3-substitution pattern imparts distinct steric and electronic properties compared to the 3,4-isomer, significantly influencing its chromatographic behavior and receptor binding affinity.

PropertyValue / DescriptionNote
CAS Number 10290-37-6Distinct from Diuron (330-54-1)
Molecular Formula C

H

Cl

N

O
Identical to Diuron
Molecular Weight 233.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, Acetonitrile, AcetoneLimited water solubility (<50 mg/L estimated)
LogP (Predicted) ~2.6 - 2.8Slightly higher lipophilicity than Diuron due to ortho-clash masking polar groups
pKa Non-ionizable in physiological rangeUrea protons are weakly acidic only in strong base

Chemical Synthesis Protocol

Objective: To synthesize high-purity (>98%) 3-(2,3-dichlorophenyl)-1,1-dimethylurea for use as an analytical standard.

Rationale: The Isocyanate Route is selected over the Carbamoyl Chloride route. Although both work, the reaction of an isocyanate with an amine is rapid, exothermic, and typically yields a cleaner product requiring less rigorous purification, which is critical when producing reference standards.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of dimethylamine to 2,3-dichlorophenyl isocyanate.

SynthesisPathway cluster_conditions Critical Control Points Aniline 2,3-Dichloroaniline (Precursor) Isocyanate Intermediate: 2,3-Dichlorophenyl Isocyanate Aniline->Isocyanate Reflux (Toluene) - HCl Phosgene Triphosgene / Phosgene (Reagent) Phosgene->Isocyanate Product Target: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Isocyanate->Product 0-5°C, Anhydrous THF Rapid Addition DMA Dimethylamine (Nucleophile) DMA->Product

Figure 1: Synthetic pathway utilizing the isocyanate intermediate for high-purity urea formation.[1]

Detailed Methodology

Step 1: Generation of Isocyanate (If not purchased commercially)

  • Dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous toluene.

  • Add triphosgene (0.34 eq) slowly at 0°C to prevent runaway exotherms.

  • Heat to reflux (110°C) for 3-4 hours until HCl evolution ceases.

  • Remove solvent and excess phosgene under reduced pressure to isolate the crude isocyanate oil. Caution: Perform in a high-efficiency fume hood.

Step 2: Urea Formation

  • Dissolve the crude 2,3-dichlorophenyl isocyanate in anhydrous THF or Dichloromethane (DCM).

  • Cool the solution to 0–5°C in an ice bath.

  • Introduce dimethylamine (1.1 eq, 2M solution in THF) dropwise. The reaction is instantaneous.

  • Stir at room temperature for 30 minutes to ensure completion.

Step 3: Purification (Self-Validating Step)

  • Evaporate the solvent to yield a solid residue.

  • Recrystallization: Dissolve in minimum hot ethanol and add water until turbid. Cool to 4°C.

  • Validation: The 2,3-isomer often crystallizes differently than the 3,4-isomer. Verify purity via HPLC (see Section 4). The target purity is >98% area normalization.

Analytical Characterization & Impurity Profiling

Distinguishing the 2,3-isomer from the 3,4-isomer (Diuron) is the primary challenge. The "ortho effect" of the chlorines at positions 2 and 3 creates a twisted conformation, altering the dipole moment and retention time.

HPLC-UV/MS Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 30% B to 70% B over 15 minutes. Detection: UV at 254 nm (primary) and 210 nm; MS (ESI+).

Differentiation Logic:

  • Diuron (3,4-Cl): Planar structure allows stronger

    
     interactions with the C18 stationary phase. Later Retention Time. 
    
  • CAS 10290-37-6 (2,3-Cl): Steric clash between the 2-Cl and the urea carbonyl/NH forces the phenyl ring out of plane. This reduces effective surface area for hydrophobic binding. Earlier Retention Time.

AnalyticalWorkflow cluster_detection Dual Detection Sample Unknown Sample (Technical Diuron or Soil Extract) Prep Sample Prep: Dissolve in MeCN/H2O (50:50) Filter 0.2µm PTFE Sample->Prep HPLC HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC UV UV (254 nm) Quantification HPLC->UV MS MS (ESI+) Confirmation (m/z 233) HPLC->MS Analysis Data Analysis: Check Resolution (Rs > 1.5) UV->Analysis MS->Analysis Result Identify Isomer: RT 1 (Early) = 2,3-Isomer RT 2 (Late) = 3,4-Isomer (Diuron) Analysis->Result

Figure 2: Analytical workflow for separating positional isomers of dichlorophenyl dimethylurea.

Biological Mechanism & SAR

The biological activity of phenylureas centers on the inhibition of Photosystem II (PSII) in plants. They compete with plastoquinone (Q


) for the binding site on the D1 protein.
The "Ortho Effect" on Potency
  • Diuron (3,4-Cl): The 3,4-substitution pattern is optimal. The 3-Cl occupies a hydrophobic pocket, and the 4-Cl extends into a specific channel, maximizing binding energy (pI

    
     ~ 7.0).
    
  • CAS 10290-37-6 (2,3-Cl): The chlorine at position 2 creates steric hindrance with the urea bridge (specifically the -NH- group). This forces the molecule into a non-planar conformation that fits poorly into the Q

    
     binding niche. Consequently, the 2,3-isomer typically exhibits significantly reduced herbicidal activity  compared to Diuron.
    

Research Application: This compound is used in SAR studies to demonstrate the necessity of planarity and specific halogen positioning for high-affinity PSII inhibition.

MOA PSII Photosystem II Complex (D1 Protein) BindingSite Q_B Binding Pocket PSII->BindingSite Diuron Diuron (3,4-Cl) High Affinity (Fits Pocket) BindingSite->Diuron Strong Binding Isomer 2,3-Isomer (CAS 10290-37-6) Low Affinity (Steric Clash at pos. 2) BindingSite->Isomer Weak Binding Effect Electron Transport Blocked (Plant Death) Diuron->Effect NoEffect Weak Inhibition (Survival) Isomer->NoEffect

Figure 3: Mechanism of Action comparison illustrating the reduced efficacy of the 2,3-isomer.

Safety and Handling

While specific toxicity data for the 2,3-isomer is less abundant than for Diuron, it should be handled with the assumption of similar hazards due to structural homology.

  • Hazard Class: Irritant, potentially carcinogenic (Category 2 suspected), and dangerous for the environment.

  • Aquatic Toxicity: Phenylureas are generally very toxic to aquatic life with long-lasting effects. Prevent release into drains.[2]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood during synthesis or handling of powders to prevent inhalation.

References

  • National Institute of Standards and Technology (NIST). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • European Chemicals Agency (ECHA). Diuron (CAS 330-54-1) Registration Dossier (for toxicity extrapolation). Available at: [Link]

  • United States Environmental Protection Agency (US EPA). Method 532: Determination of Phenylurea Compounds in Drinking Water. (Contextual reference for analytical methods). Available at: [Link]

Sources

1-(2,3-dichlorophenyl)-3,3-dimethylurea chemical structure

[1]

Executive Summary & Compound Identity

1-(2,3-Dichlorophenyl)-3,3-dimethylurea (also known as 2,3-Diuron or 3-(2,3-dichlorophenyl)-1,1-dimethylurea) is a positional isomer of the widely used herbicide Diuron.[1] While chemically similar to its 3,4-dichloro analog, the shift of a chlorine atom to the ortho (2-) position introduces significant steric constraints that alter its conformational stability, solubility, and binding affinity to the Photosystem II (PSII) complex.[1]

This guide provides a comprehensive structural analysis, synthesis protocol, and physicochemical characterization of the compound, designed for researchers in agrochemistry and structural biology.

Chemical Identity Table
ParameterDetail
IUPAC Name 3-(2,3-dichlorophenyl)-1,1-dimethylurea
Common Synonyms 2,3-Diuron; 1-(2,3-dichlorophenyl)-3,3-dimethylurea
CAS Registry Number 10290-37-6
Molecular Formula C

H

Cl

N

O
Molecular Weight 233.09 g/mol
Structure Class Phenylurea Herbicide
Physical State White crystalline solid

Structural Chemistry & The "Ortho Effect"

The defining feature of this molecule is the substitution pattern on the phenyl ring. Unlike Diuron (3,4-substitution), the 2,3-substitution places a chlorine atom at the ortho position relative to the urea bridge.[1]

Conformational Analysis

In phenylureas, biological activity is often correlated with the planarity of the phenyl ring relative to the urea moiety, which facilitates


  • Diuron (3,4-Cl): The molecule adopts a near-planar conformation, maximizing resonance delocalization between the phenyl ring and the urea nitrogen lone pair.[1]

  • 2,3-Isomer (Ortho-Cl): The chlorine atom at the C2 position creates significant steric hindrance with the carbonyl oxygen (or the amide hydrogen, depending on rotameric state).[1] This forces the phenyl ring to twist out of the urea plane (torsion angle

    
    ).
    

Impact: This "ortho effect" typically reduces the herbicidal potency compared to the 3,4-isomer by destabilizing the optimal binding conformation, though it may increase lipophilicity and alter metabolic stability against ring hydroxylation.

Structural Diagram (DOT Visualization)

The following diagram illustrates the steric clash and electronic connectivity.

Gcluster_0Phenyl Ring Systemcluster_1Urea BridgeC1C1 (Ipso)C2C2 (Ortho)[Cl Subst.]C1->C2N1N1 (Amide)C1->N1C-N Bond(Restricted Rotation)C3C3 (Meta)[Cl Subst.]C2->C3COC=O (Carbonyl)C2->COSteric Repulsion(Twists Structure)C4C4 (Para)[H]N1->CON3N3 (Dimethyl)CO->N3

Figure 1: Structural connectivity highlighting the steric repulsion between the ortho-chlorine (C2) and the carbonyl group, driving non-planarity.[1]

Synthesis Protocol

The synthesis of 1-(2,3-dichlorophenyl)-3,3-dimethylurea follows a standard nucleophilic addition pathway involving an isocyanate intermediate.[1] This protocol is designed for high purity to avoid contamination with isomeric byproducts.

Reaction Scheme

Precursor: 2,3-Dichloroaniline (CAS 608-27-5) Reagents: Triphosgene (solid phosgene equivalent), Dimethylamine, Triethylamine (base).[1]

Step-by-Step Methodology

Step 1: Formation of 2,3-Dichlorophenyl Isocyanate

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Dissolution: Dissolve 2,3-dichloroaniline (10.0 g, 61.7 mmol) in dry ethyl acetate (100 mL).

  • Phosgenation: Cool to 0°C. Add Triphosgene (6.1 g, 20.6 mmol) dissolved in ethyl acetate dropwise.

  • Reflux: Heat the mixture to reflux (77°C) for 3 hours until HCl evolution ceases.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude isocyanate as an oil. Caution: Isocyanates are potent sensitizers.[1]

Step 2: Urea Formation [1]

  • Coupling: Re-dissolve the crude isocyanate in anhydrous dichloromethane (DCM, 50 mL).

  • Addition: Cool to 0°C. Add a solution of Dimethylamine (2.0 M in THF, 35 mL, 70 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from ethanol/water (4:1) to yield white needles.[1]
    
Synthesis Logic Flow

SynthesisStart2,3-Dichloroaniline(Starting Material)Intermediate2,3-Dichlorophenyl Isocyanate(Reactive Intermediate)Start->IntermediatePhosgenation(- HCl)Reagent1Triphosgene / HeatProduct1-(2,3-Dichlorophenyl)-3,3-dimethylurea(Final Product)Intermediate->ProductNucleophilic AdditionReagent2Dimethylamine (excess)

Figure 2: Synthetic pathway from aniline precursor via isocyanate intermediate.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral parameters.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignmentNotes

H (DMSO-d

)
8.25Singlet (br)NH -COShifted downfield due to ortho-Cl H-bonding
7.90DoubletAr-H (C6)Deshielded by urea group
7.45DoubletAr-H (C4)
7.30TripletAr-H (C5)
2.95Singlet (6H)N(CH

)

Characteristic dimethylurea signal
Mass Spectrometry (EI-MS)[1]
  • Molecular Ion (M

    
    ):  m/z 232/234/236 (Characteristic Cl
    
    
    isotope pattern 9:6:1).[1]
  • Base Peak: m/z 72 [CON(CH

    
    )
    
    
    ]
    
    
    (Dimethylcarbamoyl cation).[1]
  • Fragment: m/z 160/162 [C

    
    H
    
    
    Cl
    
    
    NH]
    
    
    (Dichlorophenylamine fragment).[1]

Biological Context & Mechanism

While less potent than Diuron, the 2,3-isomer serves as a critical probe for understanding the steric tolerance of the Q

Mode of Action
  • Target: D1 protein (PsbA) in the thylakoid membrane.[1]

  • Binding Site: The Q

    
     niche.
    
  • Mechanism: Competitive inhibition. The urea group mimics the plastoquinone structure, displacing the native electron acceptor.

  • Effect: Blocks electron transport from Q

    
     to Q
    
    
    , halting photosynthesis and causing oxidative stress via triplet chlorophyll formation.
SAR Comparison (Diuron vs. 2,3-Isomer)
FeatureDiuron (3,4-Cl)2,3-IsomerImpact on Activity
Sterics PlanarTwisted (Ortho-Cl)2,3-isomer has lower binding affinity.[1]
Lipophilicity HighHighSimilar uptake/translocation.
Metabolism N-demethylationN-demethylationOrtho-Cl may block ring hydroxylation at C2.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(2,3-dichlorophenyl)-3,3-dimethylurea (CAS 10290-37-6).[1]Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.[1] NIST Chemistry WebBook. Link

  • CymitQuimica. (2024).[1] N′-(2,3-Dichlorophenyl)-N,N-dimethylurea Safety and Properties.[1][2]Link

  • Tixier, C., et al. (2000). Occurrence of phenylurea herbicides and their degradates in the aquatic environment. Environmental Science & Technology.[3] (Contextual reference for phenylurea degradation pathways).

  • Hansch, C., & Muir, R. M. (1950).[4] The ortho effect in plant growth-regulators.[1] Plant Physiology, 25(3), 389–393.[4] (Foundational theory on ortho-substitution effects).[1]

In-Depth Technical Guide to Dichlorophenylurea Herbicide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the isomers of dichlorophenylurea, a significant class of phenylurea herbicides. It moves beyond a basic list to deliver a detailed analysis of the core chemical properties, mechanisms of action, and the critical importance of isomeric purity for herbicidal efficacy and environmental safety.

The Critical Role of Isomerism in Phenylurea Herbicides

Phenylurea herbicides are a foundational component of modern weed management. Among these, dichlorophenylurea compounds are noted for their effectiveness. The specific placement of two chlorine atoms on the phenyl ring results in six unique isomers, each possessing distinct physicochemical and biological characteristics. Understanding the differences between these isomers is crucial, as this knowledge impacts efficacy, environmental persistence, and potential toxicity.

While the most commercially recognized dichlorophenylurea herbicide is Diuron, which is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, this guide will explore the broader family of dichlorophenylurea isomers to highlight their structural and functional diversity.

A Comparative Analysis of the Six Dichlorophenylurea Isomers

The six isomers of dichlorophenylurea are distinguished by the substitution pattern of the chlorine atoms on the phenyl ring:

  • 2,3-Dichlorophenylurea

  • 2,4-Dichlorophenylurea

  • 2,5-Dichlorophenylurea

  • 2,6-Dichlorophenylurea

  • 3,4-Dichlorophenylurea (the structural basis of Diuron).[1][2][3]

  • 3,5-Dichlorophenylurea

The location of the chlorine atoms significantly influences the molecule's electronic properties and spatial arrangement, which in turn dictates its interaction with biological targets.

Physicochemical Properties

The following table summarizes key physicochemical properties of the dichlorophenylurea isomers. These characteristics are essential for predicting the environmental behavior and bioavailability of each compound.

IsomerMolecular FormulaMolar Mass ( g/mol )
2,3-Dichlorophenylurea C₇H₆Cl₂N₂O205.04
2,4-Dichlorophenylurea C₇H₆Cl₂N₂O205.04
2,5-Dichlorophenylurea C₇H₆Cl₂N₂O205.04
2,6-Dichlorophenylurea C₇H₆Cl₂N₂O205.04
3,4-Dichlorophenylurea C₇H₆Cl₂N₂O205.04
3,5-Dichlorophenylurea C₇H₆Cl₂N₂O205.04

Note: Comprehensive data for all isomers is not consistently available, underscoring the need for further research.

Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal action of phenylureas is the disruption of photosynthesis. These compounds bind to the D1 quinone-binding protein within Photosystem II (PSII) in the chloroplasts.[4][5][6] This binding blocks the electron transport chain, specifically from quinone A (QA) to quinone B (QB), thereby halting the production of ATP and NADPH required for carbon fixation.[4][5][6]

The binding affinity of each isomer to the D1 protein varies with its three-dimensional shape and electronic configuration. The 3,4-dichloro arrangement, found in Diuron, has been demonstrated to be highly effective, suggesting an optimal fit within the binding site. Other isomers show a range of herbicidal activities that correlate with their respective binding affinities.

PSII_Inhibition Light Light Energy PSII Photosystem II Light->PSII ETC Electron Transport Chain PSII->ETC Electron Flow Herbicide Dichlorophenylurea Isomer Herbicide->PSII Inhibits

Caption: Inhibition of Photosystem II by Dichlorophenylurea Herbicides.

Synthesis and Isomeric Purity

The synthesis of dichlorophenylurea herbicides generally involves the reaction of a specific dichlorophenyl isocyanate with an amine. For example, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) is synthesized from 3,4-dichlorophenyl isocyanate and dimethylamine.

The isomeric purity of the final product is contingent on the purity of the dichlorophenyl isocyanate starting material. The manufacturing process of this intermediate can yield a mixture of isomers. Failure to purify this intermediate will result in a final product with a mixed isomeric composition, which can affect both its performance and regulatory standing.

Generalized Synthetic Workflow

Synthesis Start Dichlorobenzene Isomer Intermediate Dichlorophenyl Isocyanate Start->Intermediate Purification Purification Intermediate->Purification Amine Amine Reaction Purification->Amine Product Dichlorophenylurea Isomer Amine->Product

Caption: Synthetic Pathway for Dichlorophenylurea Herbicides.

Analytical Methods for Isomer Differentiation

The precise separation and quantification of dichlorophenylurea isomers are crucial for quality control, environmental analysis, and research. The primary analytical techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with mass spectrometry (MS), is a robust method for analyzing phenylurea herbicides.[9][10]

Experimental Protocol: HPLC-MS/MS Analysis of Dichlorophenylurea Isomers

  • Sample Preparation :

    • For environmental samples (soil, water), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to concentrate the analytes.[7][8]

    • For formulated products, dissolve a known amount in a suitable organic solvent like acetonitrile or methanol.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically employed.

    • Mobile Phase : A gradient elution using water (often with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is common.

    • Detection : Mass spectrometry provides high selectivity and sensitivity, particularly in Multiple Reaction Monitoring (MRM) mode.

Environmental Fate and Toxicology

The environmental behavior and toxicity of dichlorophenylurea isomers are linked to their physicochemical properties. Isomers with higher water solubility may have a greater potential to leach into groundwater, whereas those with higher lipophilicity (LogP) may adsorb to soil and bioaccumulate. The half-lives of phenylurea herbicides in soil can range from 13 to 60 days.[11]

Degradation in the environment can occur through microbial processes and photodegradation.[11][12][13] The position of the chlorine atoms influences the molecule's susceptibility to microbial breakdown.

Conclusion and Future Perspectives

A detailed understanding of the six dichlorophenylurea isomers is vital for developing effective and environmentally sound herbicides. While 3,4-dichlorophenylurea is well-studied due to its use in Diuron, there are significant knowledge gaps for the other five isomers. Future research should prioritize:

  • Comprehensive Toxicological Studies : Evaluating the toxicity profiles of all six isomers.

  • Structure-Activity Relationship (SAR) Analysis : To guide the design of more selective and potent herbicides.

  • Synthesis of Isomerically Pure Compounds : Developing efficient and economical synthetic methods.

  • Environmental Fate and Metabolism : Investigating the environmental behavior of each isomer.

Addressing these areas will promote the responsible innovation and use of dichlorophenylurea herbicides in agriculture.

References

  • 3,4-dichlorophenyl urea. (2025, August 3).
  • Moreland, D. E., & Boots, M. R. (1971). Effects of Optically Active 1-( -Methylbenzyl)-3-(3,4-Dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. Plant Physiology, 47(1), 53–58.
  • National Center for Biotechnology Information. (n.d.). Urea, (3,4-dichlorophenyl)-. PubChem.
  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenylurea herbicides.
  • Moreland, D. E., & Boots, M. R. (1971). Effects of Optically Active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea on Reactions of Mitochondria and Chloroplasts. PMC.
  • Gupta, S., & Gajbhiye, V. T. (2018). Environmental Fate of Herbicide Use in Central India. In Springer Professional.
  • National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-N'-(2,4-dichlorophenyl)urea. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. PubChem.
  • 3,4-dichlorophenyl urea. (2025, August 3). In Pesticide properties for 3,4-dichlorophenyl urea. AERU.
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  • ResearchGate. (2016, March 10). Can the molecule - 1,3-Bis(3,5-dichlorophenyl)urea - dimerise?
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Structure-activity relationship of dichlorophenyl dimethylurea isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Dimethylurea Isomers

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological effects of dichlorophenyl dimethylurea isomers. Primarily known for their potent herbicidal properties, these compounds, particularly the 3,4-dichloro isomer Diuron, have been extensively studied. This document synthesizes foundational knowledge with experimental insights to provide researchers, chemists, and drug development professionals with a comprehensive understanding of how isomeric variations influence molecular mechanism and biological potency.

Introduction: The Significance of Phenylurea Herbicides

Substituted phenylurea compounds represent a critical class of herbicides that have been instrumental in modern agriculture for decades.[1][2] Their primary mode of action is the highly specific and efficient inhibition of photosynthesis.[1][3][4][5] The archetypal molecule in this class is 3-(3,4-dichlorophenyl)-1,1-dimethylurea, universally known as Diuron.[6] Understanding the SAR of its isomers is crucial not only for designing more effective and selective herbicides but also for exploring potential applications in other fields, such as cancer therapy, where some derivatives have shown promising antiproliferative activity.[7] This guide will dissect the chemical features that define the potency and selectivity of these isomers.

Core Chemical Structure and Isomerism

The fundamental scaffold of a dichlorophenyl dimethylurea consists of a phenyl ring substituted with two chlorine atoms and an N,N-dimethylurea side chain. The biological activity of these molecules is profoundly dependent on the relative positions of the two chlorine atoms on the phenyl ring.

The primary isomers of interest include:

  • 2,3-Dichlorophenyl-1,1-dimethylurea

  • 2,4-Dichlorophenyl-1,1-dimethylurea

  • 2,5-Dichlorophenyl-1,1-dimethylurea

  • 2,6-Dichlorophenyl-1,1-dimethylurea

  • 3,4-Dichlorophenyl-1,1-dimethylurea (Diuron)

  • 3,5-Dichlorophenyl-1,1-dimethylurea

Fig. 1: Core structure and examples of dichlorophenyl dimethylurea isomers.

Primary Mechanism of Action: Photosystem II Inhibition

The herbicidal activity of dichlorophenyl dimethylureas stems from their function as potent inhibitors of the photosynthetic electron transport chain in plants.[5][8][9]

The Target: These molecules specifically target Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[10]

The Binding Site: Within PSII, the herbicide binds to a specific niche on the D1 protein, known as the Q_B-binding site.[10] This is the same site normally occupied by the native plastoquinone (PQ) molecule, which acts as a mobile electron carrier.

The Inhibitory Effect: By competitively binding to the Q_B site, the herbicide physically blocks the docking of plastoquinone. This action halts the flow of electrons from the primary quinone acceptor (Q_A) to Q_B, effectively breaking the electron transport chain.[3][4] This blockage leads to a cascade of destructive events:

  • Cessation of ATP and NADPH Production: The downstream processes that generate chemical energy for the plant are starved of electrons.

  • Formation of Reactive Oxygen Species (ROS): A buildup of high-energy electrons at Q_A leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive species that cause rapid lipid peroxidation.

  • Cellular Damage: The ROS destroy cell membranes, pigments, and proteins, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[9]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_downstream Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e⁻ flow O2 O₂ + 4H⁺ QA QA (Primary Quinone) Pheo->QA e⁻ flow QB_Site QB Binding Site on D1 Protein QA->QB_Site e⁻ flow Cytb6f Cytochrome b6f Complex QB_Site->Cytb6f e⁻ flow to PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI Light Light (Photon) Light->P680 excites H2O 2H₂O H2O->P680 e⁻ donor PQ Plastoquinone (PQ) PQ->QB_Site Normal Binding DCMU Dichlorophenyl Dimethylurea (Herbicide) DCMU->QB_Site BLOCKS

Fig. 2: Mechanism of PSII inhibition by dichlorophenyl dimethylurea herbicides.

Core Structure-Activity Relationship Insights

The herbicidal potency is a direct function of how well the molecule fits into the Q_B binding pocket on the D1 protein. This fit is determined by the electronic and steric properties conferred by the substituents.

A. Influence of the Dichlorophenyl Ring

The position of the chlorine atoms is the single most critical factor determining activity.

  • 3,4-Dichloro Substitution (Diuron): This isomeric configuration is consistently the most active.[2][3] The 3,4-substitution provides an optimal electronic distribution and steric profile that complements the amino acid residues in the Q_B binding pocket. Molecular docking studies suggest that this arrangement allows for favorable hydrophobic interactions and potentially forms crucial hydrogen bonds with residues such as His215 and serine residues in the binding site.[10]

  • 3,5-Dichloro Substitution: This isomer generally retains significant, though often reduced, activity compared to the 3,4-isomer. The hydrophobic character is maintained, but the altered electronic landscape may lead to slightly less optimal binding.

  • 2- (ortho) Substituted Isomers (2,3-, 2,4-, 2,6-): The presence of a chlorine atom at the C2 or C6 position (ortho to the urea linker) dramatically reduces or abolishes herbicidal activity.

    • Causality (Steric Hindrance): An ortho-substituent introduces significant steric bulk near the urea bridge. This prevents the molecule from adopting the planar conformation required to fit snugly into the narrow Q_B binding pocket. The clash interferes with critical interactions and reduces binding affinity. The 2,6-dichloro isomer is typically the least active for this reason.

B. Role of the N,N-Dimethylurea Moiety

The urea functional group is indispensable for activity.[11]

  • Hydrogen Bonding: The N-H proton of the urea linker acts as a crucial hydrogen bond donor, typically forming a hydrogen bond with the backbone carbonyl of a serine residue (e.g., Ser264) in the D1 protein. The carbonyl oxygen of the urea can act as a hydrogen bond acceptor. These interactions are essential for anchoring the inhibitor within the binding site.

  • N-Methyl and N-Methoxy Groups: Modifications to the terminal nitrogen, such as replacing one methyl with a methoxy group, can sometimes maintain or slightly alter activity, but the presence of at least one methyl group is generally preferred for high potency. Complete removal of the methyl groups drastically reduces activity, highlighting their role in the overall hydrophobic and steric fit.

C. Quantitative Data Summary
Compound/IsomerTarget/AssayPotency (IC₅₀ / EC₅₀)Key SAR ImplicationReference
3,4-DCMU (Diuron) Photosynthesis in Algae2 x 10⁻⁷ MThe 3,4-dichloro pattern is optimal for high potency.[2]
3,4-DCMU (Diuron) PSII Electron Transport~10 µg/LDemonstrates high affinity for the PSII target.[12]
Linuron (3,4-dichloro, N-methoxy-N-methyl) PSII Electron Transport9-13 µg/LN-methoxy substitution maintains high activity.[12]
Novel Dichlorophenyl Ureas (SR4, SR9) HL-60 Leukemia Cell Proliferation1.2 µM, 2.2 µMDichlorophenyl urea scaffold shows potent anticancer activity.[7]
Generic 2-substituted ureas CNS DepressionLess active than 4-substitutedOrtho-substitution leads to reduced activity due to steric hindrance.

Experimental Methodologies for SAR Evaluation

To establish the SAR for this compound class, a logical progression of synthesis and biological testing is required.

A. General Synthesis Protocol: Dichlorophenyl Dimethylureas

The most common synthetic route involves a two-step process starting from the corresponding dichloroaniline isomer.[13]

Objective: To synthesize an N'-(dichlorophenyl)-N,N-dimethylurea isomer.

Step 1: Formation of Dichlorophenyl Isocyanate

  • In a fume hood, dissolve the starting dichloroaniline isomer (e.g., 3,4-dichloroaniline) in a dry, inert solvent such as toluene.

  • Introduce phosgene (or a safer phosgene equivalent like triphosgene) to the solution. This reaction is exothermic and releases HCl gas, requiring careful temperature control and a gas trap.

  • The reaction mixture is typically refluxed until the conversion of the aniline to the isocyanate is complete, which can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretch of aniline, appearance of -N=C=O stretch ~2270 cm⁻¹).

  • After the reaction, excess phosgene and solvent are removed under reduced pressure to yield the crude dichlorophenyl isocyanate.

Step 2: Reaction with Dimethylamine

  • Cool the crude isocyanate in an ice bath and dissolve it in a suitable dry solvent (e.g., toluene, THF).

  • Slowly add a solution of dimethylamine (typically a 2M solution in THF or bubbled as a gas) to the isocyanate solution with vigorous stirring. This reaction is highly exothermic.

  • Allow the reaction to proceed to completion at room temperature. The product, a substituted urea, will often precipitate from the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure dichlorophenyl dimethylurea product.

  • Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and elemental analysis.

B. Protocol: In Vitro PSII Inhibition Assay

This assay directly measures the compound's ability to inhibit photosynthetic electron transport in isolated chloroplasts or thylakoid membranes.[10][12]

Objective: To determine the IC₅₀ value of an isomer for PSII electron transport inhibition.

Step 1: Isolation of Thylakoid Membranes

  • Homogenize fresh spinach or pea leaves in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH 7.5 buffer like HEPES-KOH).

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed to pellet intact chloroplasts and cellular debris.

  • Discard the pellet. Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.

  • Resuspend the thylakoid pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids, then wash and resuspend in a final assay buffer. Determine the chlorophyll concentration spectrophotometrically.

Step 2: Activity Measurement

  • Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP).

  • Add the isolated thylakoids to a final chlorophyll concentration of ~10-15 µg/mL.

  • Add the test compound (isomer) from a stock solution in DMSO or ethanol to achieve a range of final concentrations. Include a control with solvent only.

  • Measure the baseline absorbance of DCIP (at ~600 nm).

  • Illuminate the sample with a strong actinic light source to initiate photosynthesis. The photoreduction of DCIP by PSII will cause its blue color to fade.

  • Monitor the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the rate of PSII electron transport.

Step 3: Data Analysis

  • Calculate the rate of DCIP reduction for each compound concentration.

  • Normalize the rates relative to the solvent-only control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration that causes 50% inhibition).

Fig. 3: Experimental workflow for an in vitro PSII inhibition assay.
C. Protocol: Whole-Plant Herbicidal Bioassay

This assay evaluates the compound's activity at the organismal level, integrating absorption, translocation, and metabolism.[14][15][16]

Objective: To assess the phytotoxicity and determine the effective dose of an isomer on a target weed species.

  • Plant Cultivation: Grow a sensitive indicator species (e.g., cress, ryegrass, or a target weed) in small pots containing a standardized soil mix. Grow plants in a controlled environment (growth chamber or greenhouse) until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Compound Application: Prepare solutions of each isomer at various concentrations in a water/surfactant mixture. Apply the solutions as a foliar spray to a set of replicate pots for each concentration. Include a negative control (sprayed with water/surfactant only) and a positive control (sprayed with a known herbicide like commercial Diuron).

  • Evaluation: Return the plants to the growth chamber. Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, over a period of 14-21 days.

  • Data Collection: At the end of the evaluation period, score the plants visually for injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, harvest the above-ground biomass, dry it in an oven, and weigh it.

  • Analysis: Calculate the percent growth reduction relative to the negative control for each treatment. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for each isomer.

Beyond Herbicides: Anticancer Activity

Intriguingly, the dichlorophenyl urea scaffold has demonstrated potent activity against human cancer cell lines.[7] Novel compounds SR4 and SR9, both dichlorophenyl ureas, were shown to be cytotoxic to HL-60 leukemia cells with low micromolar IC₅₀ values.[7] Their mechanism involves inducing cell cycle arrest at the G0/G1 phase and promoting mitochondrial-dependent apoptosis. This suggests that the SAR principles of these compounds could be leveraged for therapeutic design, where the target is no longer PSII but may involve protein kinases or other cell cycle regulators.

Conclusion and Future Directions

The structure-activity relationship of dichlorophenyl dimethylurea isomers is a classic example of how subtle changes in chemical structure can have profound impacts on biological activity. The 3,4-dichloro substitution pattern on the phenyl ring is unequivocally the optimal arrangement for high-affinity binding to the Q_B site of the D1 protein in Photosystem II, conferring potent herbicidal activity. Conversely, ortho-substitution leads to steric hindrance that abrogates this binding. The integrity of the N,N-dimethylurea moiety is equally critical, providing the necessary hydrogen bonding anchors.

Future research should focus on:

  • Systematic Isomer Profiling: A head-to-head comparison of all six dichlorophenyl isomers using standardized in vitro and whole-plant assays would provide invaluable quantitative data to refine QSAR models.

  • Exploring Alternative Mechanisms: For isomers with low herbicidal activity, screening against other biological targets (e.g., kinases, tubulin) could uncover novel therapeutic applications, as suggested by recent anticancer studies.

  • Designing for Selectivity: Modifying the urea and phenyl ring substituents could lead to the development of next-generation herbicides with improved crop selectivity and more favorable environmental degradation profiles.

By continuing to explore the rich chemical space defined by these isomers, researchers can further optimize their utility in both agriculture and medicine.

References

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QSAR modeling of phenylurea herbicide toxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenylurea Herbicide Toxicity

Abstract

This technical guide provides a comprehensive framework for developing, validating, and interpreting Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of phenylurea herbicides. Phenylurea-based compounds are a critical class of herbicides that function by inhibiting photosynthesis, but their environmental and non-target species toxicity is a significant concern. QSAR modeling offers a powerful in-silico approach to predict toxicity, reducing the need for extensive animal testing and guiding the design of safer agricultural chemicals. This document is intended for researchers, computational toxicologists, and regulatory scientists, offering a synthesis of theoretical principles and field-proven methodologies. We will explore the complete QSAR workflow, from data curation and descriptor calculation to the rigorous validation and mechanistic interpretation required for regulatory acceptance, grounded in the OECD principles.

Introduction: The Duality of Phenylurea Herbicides

Phenylurea herbicides, such as Diuron, Linuron, and Isoproturon, are widely used in agriculture for their efficacy in controlling broadleaf weeds.[1][2] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex within plant chloroplasts.[3][4] By competitively binding to the D1 protein in the PSII complex, they block the electron transport chain, halting the production of energy required for plant survival.[5][6]

While effective, the persistence and potential for off-target toxicity of phenylurea herbicides raise environmental and health concerns.[3] Predicting this toxicity is a cornerstone of chemical risk assessment. QSAR modeling emerges as an indispensable tool in this context. It establishes a mathematical relationship between the chemical structure of a compound and its biological activity (or toxicity), allowing for the prediction of properties for new or untested molecules.[7] A robust QSAR model not only predicts toxicity but also provides insights into the molecular features that drive it.

This guide is structured to walk the user through the entire lifecycle of building a scientifically valid and defensible QSAR model for phenylurea herbicide toxicity.

Mechanistic Grounding: Inhibition of Photosystem II

Understanding the mechanism of action is crucial for building an interpretable QSAR model. Phenylurea herbicides disrupt the light-dependent reactions of photosynthesis. Specifically, they interrupt the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) by binding to the Q_B niche on the D1 protein of the PSII reaction center.[5][8] This blockage leads to a buildup of reactive oxygen species, causing rapid cellular damage and plant death.[5]

The key interaction is a competition with the native plastoquinone (PQ) molecule for this binding site.[6] Therefore, the structural and electronic properties of a phenylurea molecule that govern its ability to bind to this specific protein pocket are directly related to its herbicidal activity and, by extension, its potential toxicity to other photosynthetic organisms.

G Figure 1: Mechanism of Photosystem II Inhibition by Phenylurea Herbicides cluster_PSII Photosystem II (PSII) Complex P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- Plastoquinone Plastoquinone (PQ) QB_Site->Plastoquinone Normal e- Transfer Light Light (Photon) Light->P680 Excites ETC To Electron Transport Chain (Cytochrome b6f) Plastoquinone->ETC Phenylurea Phenylurea Herbicide Phenylurea->QB_Site COMPETITIVE INHIBITION

Caption: Figure 1 illustrates the competitive binding of phenylurea herbicides to the D1 protein.

The QSAR Modeling Workflow: A Step-by-Step Protocol

A typical QSAR modeling project follows a structured workflow to ensure the resulting model is robust, predictive, and reliable.[7] This process is iterative and requires careful consideration at each stage.

QSAR_Workflow Figure 2: The Core QSAR Modeling Workflow Data 1. Data Curation (Acquire Structures & Toxicity Data) Descriptors 2. Descriptor Calculation (Translate Structures to Numbers) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Building (Algorithm Selection & Training) Split->Model Validation 5. Rigorous Validation (Internal & External) Model->Validation Validation->Model Iterate/Refine Deploy 6. Interpretation & Deployment (Define AD & Make Predictions) Validation->Deploy

Sources

Technical Guide: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea vs. Diuron

[1]

Executive Summary

This technical guide provides a comparative analysis between the industry-standard herbicide Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] and its positional isomer, 3-(2,3-dichlorophenyl)-1,1-dimethylurea (hereafter referred to as the 2,3-Isomer ).[1]

While Diuron is a potent Photosystem II (PSII) inhibitor, the 2,3-Isomer serves as a critical "negative control" or steric probe in Structure-Activity Relationship (SAR) studies.[1] The shift of a single chlorine atom from the meta (C3) to the ortho (C2) position induces significant steric strain, disrupting the planarity required for high-affinity binding to the Q_B site of the D1 protein. This guide details the physicochemical divergence, synthetic protocols, and mechanistic implications of this isomeric shift.

Part 1: Structural Chemistry & Physicochemical Properties

The defining difference between these molecules is the substitution pattern on the phenyl ring. This seemingly minor change drastically alters the solid-state properties and biological fit.[1]

comparative Data Table
FeatureDiuron (Standard) 2,3-Isomer (Comparator)
IUPAC Name 3-(3,4-Dichlorophenyl)-1,1-dimethylurea3-(2,3-Dichlorophenyl)-1,1-dimethylurea
CAS Registry 330-54-1 10290-37-6
Molecular Formula C₉H₁₀Cl₂N₂OC₉H₁₀Cl₂N₂O
Molecular Weight 233.10 g/mol 233.10 g/mol
Melting Point 158–159 °C 80–81 °C
Substitution meta, para (3,[1]4)ortho, meta (2,3)
Electronic Effect Electron withdrawing (inductive)Steric hindrance + Inductive
Crystal Packing High symmetry, efficient

-stacking
Disrupted symmetry, lower lattice energy
Analysis of the "Ortho Effect"

The massive disparity in melting points (

ortho effect1

Part 2: Synthetic Pathways[1]

Both compounds are synthesized via the reaction of the corresponding dichlorophenyl isocyanate with dimethylamine. The critical variable is the purity and isomeric identity of the aniline precursor.

Protocol: Isocyanate-Mediated Urea Synthesis[1]

Objective: Synthesis of target phenylureas with >98% purity.

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.

Reagents
  • Precursor A (for Diuron): 3,4-Dichlorophenyl isocyanate (CAS 102-36-3)[1]

  • Precursor B (for 2,3-Isomer): 2,3-Dichlorophenyl isocyanate (CAS 41195-90-8)[1]

  • Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with 1.0 equivalent of the specific Dichlorophenyl isocyanate dissolved in anhydrous Toluene (0.5 M concentration). Cool to 0–5 °C using an ice bath.

  • Addition: Dropwise add 1.1 equivalents of Dimethylamine . Maintain internal temperature below 10 °C to prevent polymerization or side reactions.

    • Reaction:

      
      
      
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. A white precipitate (the urea) typically forms.

  • Quenching: Monitor consumption of isocyanate by TLC (Hexane:Ethyl Acetate 3:1). If complete, quench with a minimal amount of water.

  • Purification (Crucial Divergence):

    • Diuron: Filter the precipitate directly. Wash with cold toluene.[2] Recrystallize from ethanol/water to remove traces of 3,3'-bis(3,4-dichlorophenyl)urea (symmetric byproduct).[1]

    • 2,3-Isomer: Due to higher solubility (lower MP), the product may remain in solution.[1] Evaporate solvent to dryness. Recrystallize from a Hexane/Ethyl Acetate mixture. Note: Cooling to -20 °C may be required to induce crystallization due to the lower lattice energy.[1]

Part 3: Mechanism of Action & SAR

The biological activity difference between these isomers is a textbook example of steric control in ligand-protein binding.

The Target: Photosystem II (D1 Protein)

Diuron acts by competing with plastoquinone (Q_B) for the binding niche on the D1 protein (PsbA) in the thylakoid membrane.

  • Diuron Binding: The 3,4-dichloro arrangement is lipophilic and flat. It slides into the hydrophobic pocket of the Q_B site. The amide hydrogen forms a hydrogen bond with Ser264 of the D1 protein, and the phenyl ring engages in

    
    -
    
    
    stacking with Phe265 .
  • 2,3-Isomer Failure: The 2-chloro substituent creates a steric clash with the backbone of the binding pocket (specifically residues near Ala263 and Ser264 ). Furthermore, the molecule's inherent twist (caused by the ortho-Cl) prevents the optimal parallel alignment required for

    
    -stacking with Phe265.[1]
    
Pathway Visualization

SAR_Mechanismcluster_0Ligand Structurecluster_1Physicochemical Statecluster_2Interaction with D1 Protein (Q_B Site)DiuronDiuron(3,4-Dichloro)PlanarPlanar Conformation(Ring coplanar with Urea)Diuron->PlanarNo Ortho BulkIsomer2,3-Isomer(2,3-Dichloro)TwistedTwisted Conformation(Steric Clash at C2)Isomer->TwistedOrtho-Cl RepulsionBindingH-Bond (Ser264) &Pi-Stacking (Phe265)Planar->BindingFits PocketClashSteric Exclusion &Loss of Pi-StackingTwisted->ClashCannot Enter/BindOutcome_InhibitEffective PSII Inhibition(Plant Death)Binding->Outcome_InhibitHigh Affinity (nM)Outcome_FailWeak/No Inhibition(Plant Survival)Clash->Outcome_FailLow Affinity (mM)

Figure 1: Comparative Mechanism of Action. The 2,3-isomer's steric bulk prevents the conformational fit necessary for Photosystem II inhibition.[1]

Part 4: Analytical Characterization

Distinguishing these isomers requires precise analytical techniques, as their mass spectra (MS) are virtually identical (same parent ion

1
HPLC Separation Strategy

Because the 2,3-isomer is more polar (due to the exposed dipole and lack of symmetry) and less capable of planar adsorption, it typically elutes earlier than Diuron on reverse-phase columns.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • 2,3-Isomer:

      
       min (Lower capacity factor 
      
      
      ).[1]
    • Diuron:

      
       min (Higher capacity factor 
      
      
      ).[1]
NMR Distinction

Proton NMR (

1
  • Diuron: Shows an ABC pattern (or ABX) for the aromatic protons with coupling constants typical of meta/para relationships (

    
     Hz and 
    
    
    Hz).
  • 2,3-Isomer: Shows an ABC pattern with coupling constants typical of vicinal protons (adjacent).[1] Crucially, the integration and splitting pattern will reveal the specific 2,3-substitution (often a triplet and two doublets, or multiplet clusters distinct from the 1,2,4-substitution pattern of Diuron).[1]

References

  • National Institute of Standards and Technology (NIST). (2023). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2023). Diuron (CAS 330-54-1) Compound Summary. National Library of Medicine. [Link]

  • University of Luxembourg. (2023). PubChemLite for Metabolomics: 3-(2,3-dichlorophenyl)-1,1-dimethylurea. [Link][1]

Synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

3-(2,3-dichlorophenyl)-1,1-dimethylurea is a substituted urea compound of significant interest in the fields of agrochemicals and pharmaceutical development. Its structural analogue, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is a well-known herbicide that functions by inhibiting photosynthesis.[1][2][3][4] The synthesis of such phenylurea derivatives is a cornerstone of medicinal and process chemistry, requiring precise control over reactive intermediates and conditions.

This guide provides a comprehensive, in-depth exploration of the synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea, beginning with the starting material 2,3-dichloroaniline. It is designed for an audience of researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations. The narrative emphasizes the causality behind procedural choices, drawing from established methodologies for analogous compounds.

Overall Synthetic Strategy

The most direct and industrially relevant pathway for synthesizing 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline is a two-step process. This strategy is widely documented for the production of similar dichlorophenyl ureas.[5][6]

  • Phosgenation: The initial step involves the reaction of 2,3-dichloroaniline with a phosgene equivalent to form the highly reactive intermediate, 2,3-dichlorophenyl isocyanate.

  • Amination: The subsequent step is the reaction of this isocyanate intermediate with dimethylamine to yield the final product, 3-(2,3-dichlorophenyl)-1,1-dimethylurea.

This two-stage approach allows for a controlled and high-yield synthesis.

Synthetic_Workflow Start 2,3-Dichloroaniline Step1 Step 1: Phosgenation (e.g., with Triphosgene) Start->Step1 Intermediate 2,3-Dichlorophenyl Isocyanate Step1->Intermediate Step2 Step 2: Amination (with Dimethylamine) Intermediate->Step2 Product 3-(2,3-dichlorophenyl)- 1,1-dimethylurea Step2->Product

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the 2,3-Dichlorophenyl Isocyanate Intermediate

The formation of the isocyanate is the critical first stage of the synthesis. Isocyanates are versatile intermediates in organic chemistry, characterized by the highly reactive -N=C=O functional group.[7][8]

Reaction Principle and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine (2,3-dichloroaniline) on the electrophilic carbonyl carbon of a phosgenating agent. This initially forms an unstable N-phenyl carbamoyl chloride, which readily eliminates hydrogen chloride (HCl) under the reaction conditions to yield the stable isocyanate. The use of a solvent and sometimes a catalyst or HCl scavenger is typical to drive the reaction to completion.

Selection of Phosgenating Agent

The choice of phosgenating agent is a critical decision based on a trade-off between reactivity and safety.

  • Phosgene (COCl₂): A highly toxic and volatile gas, phosgene is extremely reactive and efficient, often leading to high yields and purity. Its use, however, requires specialized equipment and stringent safety protocols, making it more suitable for large-scale industrial production than for laboratory research.[1][5]

  • Diphosgene & Triphosgene: These are solid, safer alternatives to phosgene gas. Triphosgene (bis(trichloromethyl) carbonate) is particularly common in lab-scale synthesis. It acts as a phosgene equivalent, decomposing in situ to generate the necessary phosgene. While less reactive than gaseous phosgene, its ease of handling makes it a preferred choice for research and development.[1]

For this guide, we will focus on a protocol using triphosgene due to its enhanced safety profile for a laboratory setting.

Experimental Protocol: Isocyanate Synthesis

The following protocol is adapted from established methods for the synthesis of dichlorophenyl isocyanates.[1]

Materials:

  • 2,3-Dichloroaniline (1.0 eq)

  • Triphosgene (0.4 eq)

  • Anhydrous Toluene (or other inert aromatic solvent like xylene)[5][6]

  • Catalyst (e.g., Triethylamine, Pyridine, or DMF)[1][9]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a thermometer, a constant pressure dropping funnel, and a magnetic stirrer. Ensure the system is under a dry, inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve triphosgene in anhydrous toluene with stirring.

  • Aniline Addition: Dissolve 2,3-dichloroaniline in a separate portion of anhydrous toluene and add it to the dropping funnel.

  • Reaction: Add the 2,3-dichloroaniline solution dropwise to the stirred triphosgene solution at room temperature. An exotherm may be observed.

  • Heating and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-100°C, depending on the solvent and catalyst used).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the aniline starting material and the appearance of the strong isocyanate peak (around 2250-2275 cm⁻¹).

  • Completion: The reaction is typically complete within 2-4 hours. The resulting solution of 2,3-dichlorophenyl isocyanate in toluene is often used directly in the next step without purification.[5][10]

Part 2: Synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea

This second stage involves the formation of the urea linkage through the reaction of the isocyanate intermediate with dimethylamine.

Reaction Principle and Mechanistic Insight

The reaction is a classic nucleophilic addition. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This forms a stable urea derivative. The reaction is generally fast, exothermic, and high-yielding.

Dimethylamine Source and Reaction Control

Dimethylamine can be introduced as a gas or as a solution (aqueous or in an organic solvent).

  • Gaseous Dimethylamine: Bubbling dry dimethylamine gas directly into the isocyanate solution is an effective method that avoids the introduction of water.[1][6] This is crucial as isocyanates can react with water to form an unstable carbamic acid, which decomposes to the original aniline, leading to the formation of an undesired symmetrical urea byproduct (N,N'-bis(2,3-dichlorophenyl)urea).

  • Aqueous/Solvent Solution: Using a pre-prepared solution of dimethylamine offers better quantitative control. However, if an aqueous solution is used, careful control of temperature and pH is necessary to minimize the competing hydrolysis reaction.[5]

Controlling the pH of the reaction mixture to between 8 and 9 is often cited as a critical parameter to ensure high yield and purity.[1][5]

Experimental Protocol: Final Product Synthesis

The following protocol is adapted from established methods.[1][5][6]

Materials:

  • Toluene solution of 2,3-Dichlorophenyl Isocyanate (from Part 1)

  • Dimethylamine (gas or a 40% solution in water/toluene)[5][9]

Procedure:

  • Setup: Cool the vessel containing the 2,3-dichlorophenyl isocyanate solution in an ice bath to manage the exothermic reaction.

  • Amine Addition:

    • If using gas: Slowly bubble dry dimethylamine gas through the stirred isocyanate solution.

    • If using solution: Add the dimethylamine solution dropwise.

  • Temperature and pH Control: Maintain the reaction temperature below 40-50°C. Monitor the pH and stop the addition of dimethylamine once the pH of the system reaches 8-9.[1][5]

  • Reaction and Precipitation: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at a slightly elevated temperature (e.g., 60-70°C) to ensure the reaction goes to completion.[1][6] The product, being a solid, will precipitate out of the toluene solution.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

  • Purification: Wash the filter cake with fresh toluene or water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified solid product in a vacuum oven at 90-100°C to yield the final 3-(2,3-dichlorophenyl)-1,1-dimethylurea.[10]

Data Summary and Characterization

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterStep 1: Isocyanate FormationStep 2: Urea FormationRationale & Reference
Solvent Anhydrous TolueneTolueneInert aromatic solvent provides good solubility for reactants and appropriate boiling point.[1][5]
Temperature 80-100°C (Reflux)< 50°C (addition), then 60-70°CReflux ensures complete phosgenation. Cooling during amination controls exotherm; heating ensures completion.[1][6][9]
Key Control Inert AtmospherepH control (8-9)Prevents moisture from hydrolyzing triphosgene and the isocyanate intermediate. pH control minimizes byproduct formation.[5]
Reaction Time 2-4 hours2-3 hoursTypical duration for these reaction types to achieve high conversion.[1]
Yield >95% (in solution)>95%High yields are reported for analogous syntheses in patent literature.[1][6]
Analytical Characterization Workflow

Confirming the identity and purity of the final product is essential. The following workflow should be employed.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation P1 Melting Point P2 HPLC/TLC S1 IR Spectroscopy S2 Mass Spectrometry S3 NMR (¹H, ¹³C) Product Synthesized Product Product->P1 Purity Check Product->P2 Purity & Rf Product->S1 Functional Groups Product->S2 Molecular Weight Product->S3 Proton/Carbon Environment

Caption: Analytical workflow for product characterization.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. A strong carbonyl (C=O) stretch for the urea group is expected around 1640-1680 cm⁻¹. The N-H stretch will appear around 3200-3400 cm⁻¹. The absence of the sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹ indicates complete reaction.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₀Cl₂N₂O), which is 233.1 g/mol .[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation, showing characteristic peaks for the aromatic protons and the two N-methyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound, which is typically expected to be ≥96%.[12]

Safety Precautions

The synthesis described involves several hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2,3-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It is a suspected carcinogen and skin sensitizer. Wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Phosgene/Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can release phosgene upon heating or contact with nucleophiles. Handle with extreme caution under an efficient fume hood. Avoid inhalation of dust or vapors.

  • 2,3-Dichlorophenyl Isocyanate: Isocyanates are potent respiratory and skin sensitizers and are lachrymators.[16][17] Strict avoidance of inhalation and skin contact is mandatory.

  • Dimethylamine: A flammable and corrosive gas/liquid that can cause severe skin and eye burns.[18][19][20]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15] An emergency plan, including access to a safety shower and eyewash station, must be in place.

Conclusion

The synthesis of 3-(2,3-dichlorophenyl)-1,1-dimethylurea from 2,3-dichloroaniline is a robust and efficient two-step process involving the formation of a key isocyanate intermediate followed by amination. By leveraging safer reagents like triphosgene and maintaining strict control over reaction parameters such as temperature and pH, high yields of the pure product can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully execute this synthesis, while emphasizing the critical importance of safety and rigorous analytical validation.

References

  • CN105294504A - Method for synthesizing diuron - Google Patents.
  • CN101709041A - Process for producing diuron - Google Patents.
  • CN107129445A - A kind of synthetic method of diuron - Google Patents.
  • CN103539704A - Method for preparing diuron - Google Patents.
  • CN102617407A - Method for preparing weedicide diuron - Google Patents.
  • 2,3-DICHLOROANILINE - SD Fine-Chem. Available at: [Link]

  • material safety data sheet - 2,3-dichloro aniline 98% - Oxford. Available at: [Link]

  • Safety data sheet - 2,3-dichloroaniline. Available at: [Link]

  • Isocyanate synthesis by substitution - Organic Chemistry Portal. Available at: [Link]

  • Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena: I. Growth, Metabolic and Ultrastructural Modifications during Adaptation to Different Doses of DCMU - PubMed. Available at: [Link]

  • 3-(2,3-Dichlorophenyl)-1,1-dimethylurea - NIST WebBook. Available at: [Link]

  • Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives - ResearchGate. Available at: [Link]

  • Diuron - PubChem. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. Available at: [Link]

  • Dimethylaminolysis of dichlorophosphinothioyl compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Effect of DCMU [3-(3,4-dichlorophenyl)-1,1′-dimethyl urea] on the... - ResearchGate. Available at: [Link]

  • tetrakis(dimethylamino)allene - Organic Syntheses Procedure. Available at: [Link]

Sources

Foreword: Understanding the Environmental Trajectory of Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate of Phenylurea Herbicide Isomers

Prepared by: Gemini, Senior Application Scientist

Phenylurea herbicides, a cornerstone of modern agriculture for selective weed control since the 1950s, function by inhibiting Photosystem II, a critical process for photosynthesis.[1] Compounds such as diuron, linuron, and isoproturon are valued for their efficacy. However, their chemical stability and persistence in the environment raise significant concerns.[1][2][3] The widespread use of these herbicides has led to their detection in soil, sediments, and aquatic environments, posing potential risks to non-target organisms and ecosystems.[4][5] A thorough understanding of their environmental fate—the complex interplay of transport, transformation, and persistence—is paramount for developing effective risk assessment strategies and sustainable agricultural practices. This guide provides a detailed examination of the biotic and abiotic processes that govern the environmental trajectory of phenylurea herbicide isomers, the methodologies used to study them, and the specific behaviors of key compounds.

Core Environmental Fate Processes: Degradation and Sorption

The persistence and mobility of phenylurea herbicides are dictated by two primary sets of processes: degradation, which breaks down the parent compound, and sorption, which governs its retention in soil and sediment.

Degradation Pathways

Degradation can be broadly categorized into processes mediated by living organisms (biotic) and those driven by chemical or physical forces (abiotic).

Microbial activity is the principal driver for the breakdown of phenylurea herbicides in the environment.[4] A diverse range of soil bacteria and fungi have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen.[5][6]

  • Key Microbial Players: Numerous microorganisms capable of degrading phenylureas have been isolated, including bacteria from the genera Arthrobacter, Sphingomonas, Variovorax, and Ochrobactrum, as well as fungi like Mortierella and Rhizoctonia solani.[4][5][6][7][8]

  • Primary Degradation Pathway: The most common metabolic route involves a two-step process.[4]

    • N-Dealkylation: The degradation is initiated by the stepwise removal of alkyl groups (demethylation or demethoxylation) from the terminal nitrogen atom of the urea side chain.[4][8] For example, diuron is sequentially demethylated to form DCPMU (N-(3,4-dichlorophenyl)-N-methylurea) and then DCPU (N-(3,4-dichlorophenyl)urea).[9]

    • Hydrolysis: Following dealkylation, the urea bridge is hydrolyzed, cleaving the molecule to form a substituted aniline derivative.[4] In the case of diuron and linuron, this results in the formation of 3,4-dichloroaniline (3,4-DCA).[9][10]

  • Significance of Metabolites: These aniline metabolites are often more toxic and persistent than the parent herbicides, representing a significant environmental concern.[9][10][11] The complete mineralization of these herbicides is slow, and the accumulation of toxic intermediates is a critical aspect of their environmental risk profile.[4][11]

  • Factors Influencing Biodegradation: The rate of microbial degradation is highly variable and depends on soil properties such as pH, organic matter content, moisture, and temperature, as well as the bioavailability of the herbicide.[12][13] For instance, the degradation of isoproturon by Sphingomonas spp. is highly pH-dependent, with optimal activity occurring at a pH above 7.0.[13]

The general pathway for microbial degradation is illustrated below.

Parent Phenylurea Herbicide (e.g., Diuron, Linuron) Met1 N-Dealkylated Metabolite 1 (e.g., DCPMU) Parent->Met1 Step 1: N-Demethylation/ N-Demethoxylation Met2 N-Dealkylated Metabolite 2 (e.g., DCPU) Met1->Met2 Step 2: N-Demethylation Aniline Substituted Aniline (e.g., 3,4-DCA) Met2->Aniline Step 3: Hydrolysis Mineralization Further Degradation / Mineralization (Slow) Aniline->Mineralization

Caption: Generalized microbial degradation pathway for phenylurea herbicides.

While microbial action is dominant, abiotic processes, particularly photodegradation, contribute to the transformation of phenylurea herbicides.

  • Photodegradation (Photolysis): Phenylurea herbicides can be partially degraded by sunlight, especially in aquatic environments or on soil surfaces.[4] This process can be accelerated through indirect photolysis involving substances like nitrate and nitrite or through advanced oxidation processes (AOPs).[14] For example, the photocatalytic degradation of linuron and monolinuron has been effectively demonstrated using titanium dioxide (TiO₂) as a catalyst under simulated solar irradiation, following pseudo-first-order kinetics.[15][16][17]

  • Chemical Hydrolysis: Phenylurea herbicides are generally stable against chemical hydrolysis within the typical environmental pH range of 4 to 10.[4] This suggests that, under most soil and water conditions, hydrolysis is not a significant degradation pathway compared to microbial breakdown.

Sorption and Mobility

Sorption to soil and sediment particles is a critical process that controls the mobility, bioavailability, and ultimate fate of phenylurea herbicides.[18][19]

  • Mechanisms and Influencing Factors: Sorption is primarily influenced by the herbicide's hydrophobicity (indicated by the octanol-water partition coefficient, Kₒw) and soil properties, especially soil organic matter (SOM) and clay content.[18][20] Herbicides with higher Kₒw values, such as linuron and diuron, tend to adsorb more strongly to soil organic matter.[10][20]

  • Quantifying Sorption: The affinity of a herbicide for soil is quantified using sorption coefficients derived from batch equilibration studies. The Freundlich isotherm is commonly used to model this behavior.[18][20][21] The organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of different chemicals across various soils. Higher Koc values indicate stronger binding and lower mobility. For example, among phenylureas, the sorption tendency generally follows the order of linuron > diuron > monuron, which correlates with their Kₒw values.[20]

  • Impact on Environmental Fate: Strong sorption reduces the concentration of the herbicide in the soil solution, which can decrease its bioavailability for microbial degradation and plant uptake.[19] However, it also limits the potential for the herbicide to leach into groundwater, a significant concern for more mobile phenylureas with lower sorption affinities.[4][10]

HerbicideMolar Mass ( g/mol )Water Solubility (g/L)Log KₒwTypical Kₒc (L/kg)
Monolinuron 214.650.7352.260 - 150
Diuron 233.090.0422.85400 - 480
Linuron 249.100.0753.00400 - 550
Isoproturon 206.280.0702.5060 - 125
Sources: PubChem, Wikipedia, and various environmental studies.[19][20][22]

Analytical Methodologies for Environmental Monitoring

Accurate quantification of phenylurea herbicides and their metabolites in environmental matrices is essential for risk assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to the thermal instability of these compounds, which makes direct Gas Chromatography (GC) analysis challenging without derivatization.[23][24]

Sample Preparation

Effective sample preparation is crucial to isolate and concentrate the target analytes from complex matrices like water and soil.

  • Solid-Phase Extraction (SPE): This is the standard method for extracting phenylureas from water samples.[23][24] C18 or polymeric cartridges are used to adsorb the herbicides from a large volume of water, which are then eluted with a small volume of an organic solvent like methanol or acetonitrile, achieving significant concentration factors.[24]

  • QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is increasingly used for soil and food samples. It involves an initial extraction with an organic solvent followed by a cleanup step to remove interfering matrix components.[25]

Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or Diode Array Detector (DAD) is the workhorse for phenylurea analysis.[23][26] Separation is typically achieved on a C18 reversed-phase column using a mobile phase of acetonitrile and water, often with a formic acid or phosphate buffer modifier.[24][26]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and confirmation of analyte identity, tandem mass spectrometry (LC-MS/MS) is the preferred method. It allows for detection at the ultra-trace levels (ng/L) required by many environmental regulations.[25][27]

Experimental Protocol: Analysis of Phenylureas in Water by SPE and HPLC-UV

This protocol provides a self-validating system for the routine monitoring of phenylurea herbicides in surface or groundwater.

1. Objective: To quantify monuron, diuron, and linuron in a water sample at µg/L levels.

2. Materials & Reagents:

  • HPLC system with UV detector, C18 column (e.g., 5 µm, 250 x 4.6 mm).[17][24]
  • Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 500 mg).[24]
  • HPLC-grade acetonitrile, methanol, and water.
  • Certified analytical standards of monuron, diuron, and linuron.
  • 0.22 µm syringe filters.

3. Step-by-Step Methodology:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 500 mL Water Sample Condition Condition C18 SPE Cartridge (Methanol -> Water) Sample->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute with Acetonitrile Wash->Elute Concentrate Evaporate & Reconstitute in 1 mL Mobile Phase Elute->Concentrate Inject Inject 20 µL onto C18 Column Concentrate->Inject Separate Isocratic Separation (ACN:Water) Inject->Separate Detect UV Detection at 245 nm Separate->Detect Quantify Quantify vs. Calibration Curve Detect->Quantify

Caption: Experimental workflow for phenylurea analysis in water via SPE-HPLC.

Conclusion and Future Outlook

The environmental fate of phenylurea herbicide isomers is a multifaceted issue governed by the interplay between microbial degradation, abiotic transformation, and soil sorption processes. While biodegradation is the primary mechanism for their dissipation, the slow rates and the formation of toxic aniline metabolites remain a significant challenge.[4][9][11] Strong sorption to soil organic matter can mitigate leaching but may also reduce bioavailability, prolonging persistence.

Future research should focus on enhancing bioremediation strategies, such as bioaugmentation with specialized microbial consortia, to achieve more complete mineralization and prevent the accumulation of harmful intermediates.[5][7][12] Furthermore, a deeper understanding of the factors controlling herbicide bioavailability in different soil types will be crucial for developing predictive models that can accurately assess the risk to groundwater and surrounding ecosystems. Continued development of advanced analytical techniques will also be vital for monitoring these contaminants and their degradation products at environmentally relevant concentrations.

References

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology. [Link]

  • Lhomme, L., Brosillon, S., & Wolbert, D. (2008). Photocatalytic Degradation of Monolinuron and Linuron in an Aqueous Suspension of Titanium Dioxide Under Simulated Solar Irradiation. International Journal of Photoenergy. [Link]

  • Martínez-Huitle, C. A., et al. (2023). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. RSC Publishing. [Link]

  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry. [Link]

  • Lhomme, L., Brosillon, S., & Wolbert, D. (2008). Photocatalytic Degradation of Monolinuron and Linuron in an Aqueous Suspension of Titanium Dioxide Under Simulated Solar Irradiation. Érudit. [Link]

  • Restek Corporation. (n.d.). Phenylurea Herbicides Analysis Method. Scribd. [Link]

  • Li, Y., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. PubMed. [Link]

  • Jain, R., et al. (2011). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • Riffaldi, R., et al. (1996). Biodegradation of three substituted phenylurea herbicides (chlortoluron, diuron, and isoproturon) by soil fungi. A comparative study. PubMed. [Link]

  • Augugliaro, V., et al. (2011). Photocatalytic degradation of linuron in aqueous suspensions of TiO2. RSC Publishing. [Link]

  • Sanchis-Mallols, J. M., et al. (1998). Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Alba, M., et al. (2022). Biodegradation curves of diuron, linuron, isoproturon, chlorotoluron and fluometuron in solution in presence of Ochrobactrum anthropi CD3. ResearchGate. [Link]

  • Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology. [Link]

  • Chen, M., et al. (2017). Dissipation, occurrence and risk assessment of a phenylurea herbicide tebuthiuron in sugarcane and aquatic ecosystems in South China. PubMed. [Link]

  • Augugliaro, V., et al. (2011). Photocatalytic degradation of linuron in aqueous suspensions of TiO2. RSC Advances. [Link]

  • Al-Qaim, F. F., et al. (2023). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. [Link]

  • Goetz, A., & Giger, W. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. [Link]

  • Agbaogun, J. O., & Opeolu, B. O. (2020). Adsorption of phenylurea herbicides by tropical soils. Environmental Monitoring and Assessment. [Link]

  • Chefetz, B., et al. (2004). Sorption–desorption behavior of triazine and phenylurea herbicides in Kishon river sediments. Water Research. [Link]

  • Alba, M., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. MDPI. [Link]

  • Dahchour, A., et al. (2005). Behavior of Two Phenyl Urea Herbicides in Clayey Soils and Effect of Alternating Dry-Wet Conditions on their Fate. Taylor & Francis Online. [Link]

  • Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers. [Link]

  • Trinh, S., et al. (2016). Phenylurea herbicide sorption to biochars and agricultural soil. PMC - NIH. [Link]

  • Hadj Bachir, D., et al. (2021). Influence of Operational Parameters on Photocatalytic Degradation of Linuron in Aqueous TiO2 Pillared Montmorillonite Suspension. DIAL@UCLouvain. [Link]

  • Badawi, N. I., et al. (n.d.). Fungal degradation of the phenylurea herbicides isoproturon, diuron, linuron and chlorotoluron. University of York. [Link]

  • Gupta, R. C. (Ed.). (2018). Phenylurea Herbicides. ResearchGate. [Link]

  • Martínez-Huitle, C. A., et al. (2023). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology. [Link]

  • Gonzalez, A. (2023). Evaluating phenylurea herbicide photostability using computational chemistry. American Chemical Society. [Link]

  • Aulakh, C. S. (2024). Understanding the environmental fate and removal strategies of phenylurea herbicides: A comprehensive review. ResearchGate. [Link]

  • Bending, G. D., et al. (2001). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and Environmental Microbiology. [Link]

  • U.S. Environmental Protection Agency. (2016). Thidiazuron Interim Registration Review Decision. Regulations.gov. [Link]

  • Alba, M., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC. [Link]

  • Chisvert, A., et al. (2005). Degradation pathways of monolinuron by direct and nitrite (or nitrate) induced photolysis. ResearchGate. [Link]

  • Galeazzi, R., et al. (n.d.). Theoretical study on the hydrolysis of sulfonylureas. [Source not further specified]. [Link]

  • National Center for Biotechnology Information. (n.d.). Monolinuron. PubChem. [Link]

  • Wikipedia. (n.d.). Monolinuron. Wikipedia. [Link]

  • Liu, J., et al. (2010). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS. [Link]

Sources

N'-(2,3-dichlorophenyl)-N,N-dimethylurea molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis of the 2,3-Diuron Isomer

Executive Summary

N'-(2,3-dichlorophenyl)-N,N-dimethylurea (CAS: 10290-37-6) is a positional isomer of the widely utilized herbicide Diuron (3,4-isomer). While sharing the same molecular formula and weight, the shift of chlorine substituents to the ortho and meta positions (2,3-pattern) fundamentally alters its steric profile, solubility, and binding affinity within the Photosystem II (PSII) complex.

This guide provides a rigorous technical breakdown of this specific isomer, distinguishing it from its commercial analog. It is designed for medicinal chemists and agrochemical researchers focusing on structure-activity relationships (SAR) and impurity profiling in phenylurea synthesis.

Part 1: Physicochemical Core Identity

The distinction between the 2,3-isomer and the 3,4-isomer (Diuron) is critical in analytical chemistry and regulatory compliance. The following data establishes the baseline identity for the 2,3-isomer.

Table 1: Chemical Identity & Properties

PropertyData Specification
IUPAC Name 3-(2,3-Dichlorophenyl)-1,1-dimethylurea
Common Synonyms 1-(2,3-Dichlorophenyl)-3,3-dimethylurea; 2,3-DCMU
CAS Registry Number 10290-37-6
Molecular Formula C₉H₁₀Cl₂N₂O
Molecular Weight 233.09 g/mol (Monoisotopic: 232.017 Da)
SMILES CN(C)C(=O)Nc1c(Cl)c(Cl)ccc1
InChIKey ZVPQMESWKIQHGS-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Solubility Profile Low aqueous solubility; soluble in polar organic solvents (Acetone, DMSO, Methanol)
Part 2: Synthesis & Structural Validation
2.1 The Ortho-Effect in Synthesis

Synthesizing the 2,3-isomer requires strict regiocontrol. Unlike the 3,4-isomer, the 2,3-pattern introduces an ortho-chlorine at the C2 position. This creates steric hindrance near the nucleophilic amine of the aniline precursor, potentially reducing reaction rates compared to the 3,4-analog.

Primary Synthetic Route: Isocyanate Addition The most robust protocol involves the reaction of 2,3-dichlorophenyl isocyanate with dimethylamine. This pathway avoids the formation of symmetric urea byproducts common in direct carbonylation methods.

Protocol Workflow:

  • Precursor Activation: 2,3-Dichloroaniline is treated with phosgene (or triphosgene for safety) in dry toluene to generate 2,3-dichlorophenyl isocyanate .

  • Coupling: The isocyanate intermediate is reacted with anhydrous dimethylamine gas (or solution in THF) at 0–5°C.

  • Purification: Recrystallization from ethanol/water.

2.2 Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway and the critical branching point where isomer contamination can occur if starting materials are impure.

SynthesisPath Aniline 2,3-Dichloroaniline (Starting Material) Isocyanate Intermediate: 2,3-Dichlorophenyl Isocyanate Aniline->Isocyanate Carbonylation (-HCl) Impurity Isomer Impurity: Diuron (3,4-isomer) (If feedstock impure) Aniline->Impurity Feedstock Contamination Phosgene Triphosgene/Phosgene (Reagent) Phosgene->Isocyanate Product TARGET: 1-(2,3-Dichlorophenyl)-3,3-dimethylurea Isocyanate->Product Nucleophilic Addition DMA Dimethylamine (Nucleophile) DMA->Product

Figure 1: Synthetic pathway emphasizing the isocyanate intermediate and potential for isomer contamination.

2.3 Analytical Validation (Self-Validating Protocol)

To confirm the 2,3-isomer identity and rule out the 3,4-isomer (Diuron), you must rely on ¹H NMR splitting patterns in the aromatic region.

  • 3,4-Isomer (Diuron): Shows an ABX system (or AMX) with a characteristic doublet (d), doublet of doublets (dd), and a meta-coupled doublet (d).

  • 2,3-Isomer (Target):

    • The proton at C4 (adjacent to C3-Cl) and C6 (adjacent to C1-N) will show distinct coupling constants.

    • Key Diagnostic: The C6 proton in the 2,3-isomer is chemically equivalent to the C6 proton in a 2,3-substituted system, often appearing as a doublet of doublets with ortho (7-9 Hz) and meta (1-3 Hz) coupling.

    • Shift Effect: The ortho-chlorine (C2) causes a deshielding effect on the urea NH proton and may restrict rotation, broadening the dimethyl signals in low-temperature NMR.

Part 3: Biological Mechanism & SAR Implications
3.1 The Steric Twist & Binding Affinity

Phenylurea herbicides target the


 binding niche of the D1 protein in Photosystem II. The binding efficacy relies on a planar conformation that allows the urea carbonyl to hydrogen bond with the peptide backbone (specifically Ser264 and Phe265).
  • Diuron (3,4-Cl): The meta and para chlorines fit into the hydrophobic pocket without disrupting the planarity of the phenyl ring relative to the urea bridge.

  • 2,3-Isomer (2,3-Cl): The 2-chloro substituent exerts significant steric pressure against the urea carbonyl oxygen and the amide hydrogen. This forces the phenyl ring to twist out of coplanarity with the urea group.

    • Consequence: This "ortho-twist" typically reduces binding affinity (

      
      ) compared to Diuron.
      
    • Application: Researchers use the 2,3-isomer as a probe to map the steric tolerance of the D1 protein binding pocket.

3.2 Pathway Visualization: Mechanism of Action

SAR_Mechanism Compound 1-(2,3-Dichlorophenyl)-3,3-dimethylurea Target Photosystem II (PSII) D1 Protein (QB Niche) Compound->Target Targets OrthoEffect Ortho-Cl (C2) Steric Clash Twists Phenyl Ring Compound->OrthoEffect Structural Feature Binding Binding Event: H-Bonding (Ser264) Hydrophobic Interaction Target->Binding Result Reduced Affinity (vs 3,4-isomer) Binding->Result Outcome Block Electron Transport Blockage (Photosynthesis Inhibition) Binding->Block Functional Effect OrthoEffect->Binding Modulates Geometry

Figure 2: Structure-Activity Relationship (SAR) illustrating the impact of ortho-substitution on PSII binding.

Part 4: Analytical Separation Protocol

In drug development and agrochemical QC, distinguishing the 2,3-impurity from the active 3,4-ingredient is vital. Standard C18 HPLC methods may struggle to resolve these positional isomers without optimization.

Recommended Method: Isomeric Resolution HPLC

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior to C18 for separating halogenated positional isomers due to

    
    -
    
    
    
    interactions.
  • Mobile Phase: Isocratic elution with Methanol:Water (60:40 v/v) or Acetonitrile:Water (50:50 v/v).

  • Detection: UV at 254 nm (aromatic absorption).

  • Expected Elution: The 2,3-isomer, being more polar due to the twisted dipole and less efficient hydrophobic packing, typically elutes before the 3,4-isomer (Diuron) on reverse-phase columns.

References
  • NIST Chemistry WebBook . 3-(2,3-Dichlorophenyl)-1,1-dimethylurea - Properties and Spectra. National Institute of Standards and Technology. Link

  • PubChem . N'-(2,3-Dichlorophenyl)-N,N-dimethylurea Compound Summary. National Library of Medicine. Link

  • CymitQuimica . N'-(2,3-Dichlorophenyl)-N,N-dimethylurea Product Data. Link

  • EPA Substance Registry Services . Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron Reference for Isomer Comparison). US Environmental Protection Agency.[1] Link

  • ChemicalBook . 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Technical Specifications. Link

Sources

Methodological & Application

High-Resolution HPLC Separation of Phenylurea Herbicide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylurea herbicides (e.g., Diuron, Linuron, Isoproturon) are widely used in agriculture but pose significant environmental risks due to their persistence in groundwater. A critical analytical challenge is the separation of these active compounds from their positional isomers and structural analogs (often degradation products like 3,4-DCPU vs. 3,5-DCPU), which exhibit nearly identical hydrophobicity.

While standard C18 methods (e.g., EPA Method 532) are effective for general screening, they often fail to resolve critical isomeric pairs. This guide details a dual-approach strategy: a Standard Compliance Protocol using C18 for routine analysis, and an Advanced Selectivity Protocol utilizing Phenyl-Hexyl stationary phases to exploit


 interactions for superior isomer resolution.

Scientific Foundation & Mechanistic Insight

The Isomer Challenge

Phenylureas consist of a phenyl ring substituted with chlorines or alkyl groups, attached to a urea moiety. The primary separation difficulty arises from:

  • Positional Isomerism: Variation in the chlorine position on the phenyl ring (e.g., meta vs. para).

  • Structural Similarity: Compounds like Diuron and Linuron differ only by a single methoxy group vs. a methyl group, leading to co-elution on purely hydrophobic phases.

Mechanism of Separation: Hydrophobicity vs. Interaction

To achieve baseline resolution of isomers, we must leverage distinct intermolecular forces.

  • Hydrophobic Interaction (C18): Standard Alkyl phases separate based on dispersive forces (van der Waals). Since isomers often have identical logP (partition coefficients), C18 columns may show peak coalescence.

  • 
     Interaction (Phenyl-Hexyl/Biphenyl):  Phenyl-ligand columns interact with the 
    
    
    
    -electrons of the herbicide's aromatic ring.
    • Key Insight: The electron-withdrawing nature of chlorine substituents on the herbicide ring alters its

      
      -electron density. A Phenyl-Hexyl column can discriminate between isomers based on these subtle electronic differences, which C18 "cannot see."
      

Critical Solvent Effect: Acetonitrile (ACN) contains


-electrons (triple bond) and suppresses 

interactions between the analyte and the stationary phase. Methanol (MeOH) , lacking

-electrons, enhances these interactions. Therefore, Protocol B (Isomer Resolution) strictly utilizes Methanol.

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on analytical needs.

method_selection start Start: Phenylurea Analysis goal Define Analytical Goal start->goal routine Routine Compliance (EPA 532) goal->routine General QA/QC isomer Isomer/Impurity Resolution goal->isomer R&D / Degradation c18_path Select C18 Column (Hydrophobicity) routine->c18_path phenyl_path Select Phenyl-Hexyl (Pi-Pi Interaction) isomer->phenyl_path mobile_a Mobile Phase: Water/Acetonitrile c18_path->mobile_a mobile_b Mobile Phase: Water/Methanol phenyl_path->mobile_b Critical: MeOH enhances Pi-Pi result_a Result: Fast Screening Robust Quantitation mobile_a->result_a result_b Result: Baseline Separation of Positional Isomers mobile_b->result_b

Caption: Workflow for selecting stationary phase and solvent system based on separation requirements.

Protocol A: Standard Compliance (Modified EPA 532)

Objective: Robust quantification of regulated phenylureas (Diuron, Linuron, Siduron, etc.) in water. Basis: EPA Method 532 [1].[1][2][3]

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Phosphate Buffer (pH 2.4)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV-DAD at 245 nm (Reference 360 nm)
Injection Vol 20 µL
Gradient Table (C18)
Time (min)% A (Buffer)% B (ACN)Event
0.07525Start
15.04555Linear Gradient
15.10100Wash
18.00100Hold
18.17525Re-equilibrate
23.07525End

Note: Phosphate buffer suppresses ionization of the urea nitrogen, sharpening peak shape.

Protocol B: Advanced Isomer Resolution (Pi-Pi Selectivity)

Objective: Separation of difficult pairs (e.g., Diuron/Isoproturon) and positional isomers (e.g., 3,4-DCPU vs 3,5-DCPU). Basis: Agilent & Supelco Application Data [2, 3].

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl (e.g., Poroshell 120 Phenyl-Hexyl), 3.0 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.5 mL/min (Optimized for 3.0 mm ID)
Temperature 25°C (Lower temp enhances

interaction)
Detection UV-DAD at 245 nm
Gradient Table (Phenyl-Hexyl)
Time (min)% A (Water)% B (MeOH)Event
0.06040Isocratic Hold (Focusing)
2.06040Start Gradient
12.03565Shallow Gradient (Isomer Resolution)
14.0595Wash
17.06040Re-equilibrate
Why This Works (Expert Analysis)

In this protocol, Methanol is mandatory. If Acetonitrile were used, the solvent's own


 electrons would compete with the phenylurea analytes for the stationary phase's phenyl rings, effectively canceling the selectivity gain. By using Methanol, the "lock-and-key" electronic interaction between the herbicide's chlorinated ring and the column's phenyl ring is maximized, resolving isomers that co-elute on C18.

System Suitability & Validation

To ensure data trustworthiness, every sequence must include a System Suitability Test (SST).

SST Parameters (Acceptance Criteria)
  • Resolution (

    
    ):  > 1.5 between the critical pair (e.g., Diuron and Linuron).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2. (Phenylureas can tail due to silanol interactions; ensure end-capped columns are used).
  • Retention Time Precision: < 0.5% RSD for 5 replicates.

Experimental Setup Diagram

hplc_setup solvent_a Solvent A (Water/Buffer) degasser Degasser solvent_a->degasser solvent_b Solvent B (MeOH or ACN) solvent_b->degasser pump Binary Pump (High Pressure) degasser->pump injector Autosampler (20 µL Loop) pump->injector Mixed Mobile Phase column Thermostatted Column (C18 or Phenyl-Hexyl) injector->column Sample Injection detector DAD Detector (245 nm) column->detector Separated Isomers waste Waste detector->waste

Caption: HPLC flow path emphasizing the critical mixing and detection stages.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is controlled (pH 2.4 with Phosphate or 0.1% Formic Acid). Use "End-capped" columns.
Co-elution of Isomers Insufficient selectivitySwitch from Protocol A (C18/ACN) to Protocol B (Phenyl-Hexyl/MeOH). Lower temperature to 20°C.
Baseline Drift UV absorbance of mobile phaseEnsure HPLC-grade solvents. Avoid Acetate buffers at <230 nm; Phosphate is preferred for low UV.
Pressure High Methanol viscosityMethanol has higher viscosity than ACN. Reduce flow rate or increase column temperature slightly (caution: temp affects selectivity).

References

  • U.S. EPA. (2000).[3] Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[3][4] Revision 1.0. [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. [Link]

  • Waters Corporation. EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water. Application Note. [Link]

Sources

Application Note: High-Sensitivity GC-MS Method for the Detection and Quantitation of Dichlorophenyl Dimethylurea Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related impurities in technical-grade N'-(3,4-Dichlorophenyl)-N,N-dimethylurea (Diuron). The protocol details a streamlined "dilute-and-shoot" sample preparation, optimized GC-MS parameters for selective detection, and a comprehensive method validation strategy. This guide is intended for researchers, quality control analysts, and professionals in the agrochemical and pharmaceutical industries involved in purity assessment and quality control of Diuron and related phenylurea compounds.

Introduction: The Imperative of Impurity Profiling

N'-(3,4-Dichlorophenyl)-N,N-dimethylurea, commonly known as Diuron, is a widely utilized herbicide for broad-spectrum weed control.[1] Its synthesis, typically involving the reaction of 3,4-dichloroaniline with phosgene and subsequent reaction with dimethylamine, can lead to the formation of process-related impurities.[2] These impurities may include unreacted starting materials, intermediates, or byproducts from side reactions. The presence of such impurities, even at trace levels, can impact the efficacy, toxicity, and regulatory compliance of the final product. Diuron itself has been classified as a potential human carcinogen, underscoring the importance of a thorough toxicological and purity assessment.

Regulatory bodies worldwide, such as the European Union, have established stringent maximum residue levels (MRLs) for Diuron in various commodities, with some levels set at the limit of determination (LOD) of advanced analytical methods.[3] This regulatory landscape necessitates the availability of highly sensitive and specific analytical methods for the quality control of technical-grade Diuron. Gas chromatography coupled with mass spectrometry (GC-MS) offers an ideal platform for this application, providing excellent chromatographic separation and definitive identification based on mass-to-charge ratios and fragmentation patterns.[4]

This application note provides a detailed protocol for the GC-MS analysis of key potential impurities in Diuron, including:

  • 3,4-Dichloroaniline (DCA): A primary precursor in Diuron synthesis.

  • N-(3,4-Dichlorophenyl)-N'-methylurea (DCPMU): A potential demethylated impurity.

  • N-(3,4-Dichlorophenyl)urea (DCPU): A potential byproduct lacking both methyl groups.

Experimental Workflow: From Sample to Result

The overall analytical workflow is designed for efficiency and accuracy, encompassing sample preparation, instrumental analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Technical Diuron Sample Weigh Weigh 100 mg Sample->Weigh Precise Weighing Dissolve Dissolve in Acetone (10 mL) Weigh->Dissolve Volumetric Flask Dilute Dilute to 10 µg/mL in Acetone Dissolve->Dilute Serial Dilution Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL into GC-MS Vial->Inject Autosampler Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Identify Identify Peaks by RT & Mass Spectra Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Figure 1: A schematic of the complete analytical workflow.

Materials and Reagents
  • Solvents: HPLC-grade or pesticide-residue grade Acetone, Methanol, and Acetonitrile.

  • Analytical Standards: Certified reference materials for Diuron, 3,4-Dichloroaniline (DCA), N-(3,4-Dichlorophenyl)-N'-methylurea (DCPMU), and N-(3,4-Dichlorophenyl)urea (DCPU) with purity ≥98%.

  • Glassware: Class A volumetric flasks and pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample and Standard Preparation Protocol

The "dilute-and-shoot" approach is employed for its simplicity and to minimize matrix effects from the Diuron active ingredient. Acetone is chosen as the primary solvent due to its ability to dissolve Diuron and its compatibility with GC-MS analysis.[5]

Step-by-Step Protocol:

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of each certified reference standard (Diuron, DCA, DCPMU, DCPU) into separate 10 mL Class A volumetric flasks. Dissolve and bring to volume with acetone.

  • Intermediate Standard Mixture (100 µg/mL): Pipette 1 mL of each stock standard into a single 10 mL volumetric flask and bring to volume with acetone.

  • Calibration Standards (0.1 - 5.0 µg/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mixture with acetone. A typical range would be 0.1, 0.25, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the technical-grade Diuron sample into a 10 mL volumetric flask. b. Dissolve and bring to volume with acetone to create a 10,000 µg/mL stock solution. c. Perform a 1:1000 dilution by transferring 10 µL of the stock solution into a 10 mL volumetric flask and bringing to volume with acetone. This yields a final concentration of 10 µg/mL. d. Transfer the final diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for confident peak identification.
Injector Split/Splitless
    - ModeSplitlessTo maximize sensitivity for trace impurity detection.
    - Temperature280 °CEnsures rapid volatilization of analytes while minimizing thermal degradation.
    - Injection Volume1 µLA standard volume for splitless injections.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
    - Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm i.d. column.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of pesticide compounds.
Oven Program
    - Initial Temperature80 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
    - Ramp 120 °C/min to 200 °CRapidly elutes more volatile impurities like DCA.
    - Ramp 210 °C/min to 280 °C, hold for 5 minSlower ramp for better separation of Diuron and related urea impurities.
MSD Parameters
    - Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.
    - Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
    - Source Temperature230 °C
    - Quadrupole Temperature150 °C
    - Transfer Line Temperature280 °CPrevents condensation of analytes between the GC and MS.
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitation.

Data Analysis and Interpretation

Analyte Identification and Expected Fragmentation

Identification of Diuron and its impurities is based on a combination of retention time (RT) matching with certified standards and comparison of mass spectra. The electron ionization (EI) process leads to characteristic fragmentation of the molecular ion (M+).

Fragmentation cluster_ions Key Fragment Ions Diuron Diuron (M+ = 232) m/z 72 m/z 160/162 m/z 188/190 ion72 [C3H6NO]+ m/z 72 Diuron->ion72 Cleavage of N-C bond ion188 [C7H5Cl2N2O]+ m/z 188/190 Diuron->ion188 Loss of (CH3)2N DCA 3,4-Dichloroaniline (M+ = 161) m/z 161/163 m/z 126 DCA->DCA DCPMU DCPMU (M+ = 218) m/z 58 m/z 160/162 m/z 188/190 ion160 [C6H4Cl2N]+ m/z 160/162 DCPMU->ion160 Cleavage DCPMU->ion188 Loss of CH3NH DCPU DCPU (M+ = 204) m/z 44 m/z 160/162 DCPU->ion160 Cleavage

Figure 2: Predicted key fragmentations for Diuron and related impurities.

Table of Expected Ions for SIM Mode:

For enhanced sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) mode is recommended. The following table lists the suggested ions for each analyte.

Analyte Retention Time (Approx. min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
3,4-Dichloroaniline (DCA)8.5161163, 126
N-(3,4-Dichlorophenyl)urea (DCPU)12.2160204, 162
N-(3,4-Dichlorophenyl)-N'-methylurea (DCPMU)13.5188218, 160
Diuron14.172232, 160

Note: Retention times are estimates and must be confirmed experimentally.

Protocol Validation

To ensure the method is fit for its intended purpose, a validation protocol should be executed according to established guidelines.[6][7]

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Selectivity Analyze blank acetone and a matrix blank (Diuron standard with no impurities) to check for interferences at the retention times of the target impurities.No significant interfering peaks (>20% of LOQ) at the retention time of each analyte.
Linearity & Range Analyze calibration standards at a minimum of 5 concentration levels (e.g., 0.1 to 5.0 µg/mL). Plot a calibration curve of peak area vs. concentration.Coefficient of determination (R²) ≥ 0.995.
Accuracy (Recovery) Spike a known high-purity Diuron sample with the impurity mixture at three concentration levels (e.g., low, medium, high). Analyze in triplicate.Mean recovery between 80% and 120%.
Precision (Repeatability) Perform 6 replicate injections of a mid-level calibration standard.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio (S/N) of 3:1 from a low-level standard.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio (S/N) of 10:1 from a low-level standard.The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quality control of technical-grade Diuron. The simple sample preparation protocol, combined with optimized chromatographic and mass spectrometric conditions, allows for the confident identification and quantification of critical process-related impurities. Adherence to the described method and validation procedures will enable laboratories to ensure the quality and regulatory compliance of Diuron products, contributing to safer and more effective agricultural practices.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Codex Alimentarius Commission. (2017). Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). [Link]

  • Ataman Kimya. 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • AGRINFO. (2023). Maximum residue levels for diuron. [Link]

  • Wikipedia. DCMU. [Link]

  • Zhong, W., et al. (2021). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 26(15), 4485. [Link]

  • U.S. Environmental Protection Agency. Analytical method for the determination of linuron, diuron, and their relevant metabolites in soil. [Link]

  • Hladik, M.L., et al. (2011). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water—Method details and application to two Georgia streams. [Link]

  • CentAUR. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. [Link]

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Application Notes & Protocols: Utilizing 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (DCMU/Diuron) in Photosynthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Herbicide to an Indispensable Research Tool

3-(3,4-dichlorophenyl)-1,1-dimethylurea, widely known as DCMU or Diuron, was first introduced by Bayer in 1954 as a potent and broad-spectrum herbicide.[1] Its efficacy lies in its ability to disrupt the most fundamental of plant processes: photosynthesis. This very specificity has made DCMU an invaluable tool in the research laboratory, allowing scientists to probe the intricate mechanisms of the photosynthetic electron transport chain.[1][2] By providing a precise and sensitive method to block a key step in energy conversion, DCMU enables detailed studies in plant physiology, ecotoxicology, and metabolic research.[1][3]

This guide provides a comprehensive overview of DCMU, its mechanism of action, and detailed protocols for its application in photosynthesis inhibition assays, designed for researchers, scientists, and professionals in drug and herbicide development.

Physicochemical Properties of DCMU (Diuron)
Molecular Formula C₉H₁₀Cl₂N₂O
Molar Mass 233.10 g/mol [1]
Appearance White to nearly white crystalline powder[4]
Melting Point 156 - 161 °C[1][4]
Boiling Point ~180 °C[1][4]
Solubility in Water 42 mg/L (at 25 °C)[1]
Common Solvents Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
CAS Number 330-54-1[1]

Part 1: The Scientific Foundation - Mechanism of Action

To effectively use DCMU as a research tool, it is crucial to understand precisely how and where it interacts with the photosynthetic machinery. Photosynthesis in plants and algae occurs in two main stages: the light-dependent reactions and the light-independent reactions (Calvin cycle).[5] DCMU specifically targets the light-dependent reactions within Photosystem II (PSII).

The light-dependent reactions involve an electron transport chain (ETC) embedded in the thylakoid membranes of chloroplasts. This process begins when light energy excites electrons in PSII. These high-energy electrons are then passed along a series of protein complexes, ultimately leading to the production of ATP and NADPH, the energy currencies required for the Calvin cycle.[6]

DCMU acts as a highly specific and sensitive inhibitor by blocking the electron flow at a critical juncture within PSII.[1] It competitively binds to the plastoquinone-binding site (specifically the QB site) on the D1 protein of the PSII reaction center.[2] This binding action physically prevents the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[7]

The consequences of this blockage are immediate and profound:

  • Cessation of Linear Electron Flow: The entire electron transport chain downstream from PSII is halted.[1][6]

  • Inhibition of Oxygen Evolution: Although the water-splitting complex itself is not directly affected, the inability to pass electrons to QB creates a "backup," effectively stopping the oxidation of water and the release of O₂.[2]

  • Disruption of Energy Production: The blockage prevents the generation of the proton gradient necessary for ATP synthesis (photophosphorylation) and halts the reduction of NADP+ to NADPH by Photosystem I.[1][6]

DCMU_Mechanism cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain cluster_PSI Photosystem I (PSI) P680 P680 QA QA P680->QA e⁻ QB QB Site QA->QB e⁻ PQ Plastoquinone Pool CytB6f Cytochrome b6f DCMU DCMU DCMU->QB BINDS & BLOCKS PQ->CytB6f e⁻ PC Plastocyanin CytB6f->PC e⁻ P700 P700 PC->P700 e⁻ NADPH NADPH Production P700->NADPH e⁻ Fluorescence_Workflow cluster_prep Preparation cluster_measure Measurement Protocol cluster_analysis Data Analysis A 1. Sample Preparation (e.g., Algal Suspension) B 2. Dark Adaptation (15-20 min) A->B C 3. Baseline Measurement (Control) - Measure Fo - Apply Saturation Pulse - Measure Fm - Calculate Fv/Fm = (Fm-Fo)/Fm B->C D 4. Add DCMU (to final concentration) C->D E 5. Incubate (5-30 min in darkness) D->E F 6. Post-Treatment Measurement - Measure Fo' - Apply Saturation Pulse - Measure Fm' E->F G 7. Calculate % Inhibition Compare fluorescence parameters between Control and DCMU-treated samples F->G

Figure 2. Workflow for Chlorophyll Fluorescence Assay.

Step-by-Step Methodology:

  • Sample Preparation & Dark Adaptation: Prepare your biological sample (e.g., adjust algal culture to a specific cell density). Place the sample in complete darkness for 15-20 minutes. This critical step ensures all PSII reaction centers are fully oxidized ("open"), allowing for accurate baseline measurements. [8]2. Baseline Measurement (Control):

    • Using the fluorometer, measure the minimal fluorescence level, F₀ , using a weak measuring light.

    • Apply a short, high-intensity pulse of light (a "saturating pulse") to transiently reduce all PSII acceptors. The resulting fluorescence peak is the maximum fluorescence, Fₘ .

    • Calculate the maximum quantum yield of PSII photochemistry: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . In healthy, unstressed samples, this value is typically around 0.8. [8]3. DCMU Treatment: Add the DCMU working solution to the sample to achieve the desired final concentration. For a dose-response curve, prepare multiple samples with a range of DCMU concentrations. Include a "solvent control" treated with the same amount of ethanol or DMF but without DCMU.

  • Incubation: Incubate the treated samples in the dark for a period of 5 to 30 minutes to allow for the inhibitor to bind. [3][9]5. Post-Treatment Measurement: Repeat the fluorescence measurements on the DCMU-treated sample to obtain F₀' and Fₘ'.

  • Data Interpretation: In a fully inhibited sample, the addition of DCMU will cause the variable fluorescence to maximize, as photochemical quenching is eliminated. This means the measured fluorescence in the light (Fₜ) will approach the maximum fluorescence value (Fₘ). The inhibition can be quantified by observing the decrease in the quantum yield (ΦPSII) or the increase in overall fluorescence. [8][10]

Part 3: Application Protocol - Oxygen Evolution Assay

This protocol provides a direct measurement of photosynthetic activity by quantifying the rate of oxygen production, which is directly linked to the water-splitting activity of PSII.

Principle of the Assay

The splitting of water molecules (photolysis) at PSII is the source of nearly all atmospheric oxygen. This process releases O₂, protons, and the electrons that enter the ETC. Because DCMU blocks the electron flow immediately after PSII, the entire process, including water splitting and subsequent oxygen evolution, is halted. [6][11]Measuring the rate of O₂ production before and after DCMU addition provides a clear and quantitative measure of PSII-dependent photosynthesis.

Materials and Reagents
  • DCMU Solutions: Prepared as described in the fluorescence protocol.

  • Sample: Typically an aqueous suspension of algae, cyanobacteria, or isolated chloroplasts. Leaf discs can also be used. [5][12]* Assay Buffer: For example, a bicarbonate buffer (e.g., 50 mM NaHCO₃, pH 7.2) to provide a source of CO₂ for the light-independent reactions.

  • Instrumentation: A Clark-type oxygen electrode or an optical oxygen sensor (optode) connected to a data acquisition system, within a temperature-controlled, sealed reaction chamber equipped with a light source.

Step-by-Step Methodology:
  • System Setup and Calibration: Assemble and calibrate the oxygen electrode system according to the manufacturer's instructions. Set the reaction chamber to the desired temperature (e.g., 25°C).

  • Sample Loading: Add the biological sample and assay buffer to the reaction chamber, ensuring no air bubbles are present.

  • Dark Respiration Measurement: Seal the chamber and turn off the light source. Record the rate of oxygen consumption for 5-10 minutes. This establishes the baseline respiration rate.

  • Photosynthesis Measurement (Control): Turn on the light source to a saturating intensity. The system will now record the net rate of oxygen evolution (photosynthesis minus respiration). Allow the rate to stabilize.

  • DCMU Injection: Using a syringe, inject the DCMU stock solution into the sealed chamber to achieve the desired final concentration.

  • Inhibition Measurement: Continue recording the oxygen concentration. Upon successful inhibition, the rate of oxygen evolution will rapidly decrease and return to the dark respiration rate measured in step 3. [11][12]7. Data Analysis:

    • Calculate the rate of dark respiration (slope of the curve in step 3).

    • Calculate the rate of net photosynthesis (slope of the curve in step 4).

    • Calculate the rate of gross photosynthesis = (Rate of net photosynthesis) + |Rate of dark respiration|.

    • The photosynthetic rate in the DCMU-treated sample should be zero (or equal to the respiration rate). The difference between the gross photosynthetic rate and the rate after DCMU addition represents the total photosystem II activity.

Sample Data Presentation
Time (min)ConditionLightO₂ Concentration (µmol/L)Rate (µmol O₂/L/min)
0 - 5Dark AdaptationOFF250 → 245-1.0 (Respiration)
5 - 15Control PhotosynthesisON245 → 295+5.0 (Net Photosynthesis)
15DCMU Addition (50 µM)ON295-
15 - 25DCMU InhibitionON295 → 285-1.0 (Inhibited)

Part 4: Safety, Handling, and Troubleshooting

Safety and Handling Precautions

DCMU is a hazardous substance and must be handled with appropriate care.

  • Hazards: May cause cancer (H350), causes damage to organs through prolonged exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410). [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle DCMU powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [4]Avoid contact with skin and eyes. [13]* Solvents: Solvents like DMF and ethanol are flammable. Keep away from heat and open flames. [14][15]* Disposal: Dispose of DCMU waste and contaminated materials as hazardous chemical waste according to your institution's guidelines. Do not discharge into drains. [4][14] First Aid:

  • Inhalation: Move to fresh air. Seek medical attention if symptoms persist. [4]* Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. [4][16]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][16]* Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention. [16]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No/Low Inhibition Observed Degraded DCMU: Stock solution is old or was stored improperly. Incorrect Concentration: Calculation error or insufficient final concentration. Insoluble DCMU: Precipitated out of solution.Prepare a fresh stock solution of DCMU. Verify all calculations and consider performing a dose-response curve. Ensure DCMU is fully dissolved in the stock solution; use a solvent like DMSO or DMF if necessary.
Inconsistent Results Variable Incubation Time: Inconsistent exposure of the sample to the inhibitor. Sample Variability: Biological samples have inherent variability. Light Fluctuation: Inconsistent light conditions between measurements.Use a timer to ensure consistent incubation periods for all samples. Increase the number of biological replicates. Ensure samples are from the same batch/culture. Ensure the light source is stable and consistent for all measurements.
Solvent Effects in Control High Solvent Concentration: The solvent itself (e.g., ethanol, DMSO) is affecting photosynthesis.Keep the final solvent concentration as low as possible (ideally <0.5%). Run a dedicated solvent control (sample + solvent, no DCMU) to quantify any effect.

References

  • The herbicide 3 − ( 3 , 4 -dichlorophenyl)-1,1-dimethylurea (DCMU) blocks electron flow from Photosystem II to Photosystem I. What is the effect on oxygen production and photophosphorylation when DCMU is added to plants? - Vaia. (Source: Vaia) [Link]

  • DCMU - Bionity. (Source: Bionity) [Link]

  • DCMU Action: Blocking Electron Transport in PSII - CSIR NET LIFE SCIENCE COACHING. (Source: CSIR NET LIFE SCIENCE COACHING) [Link]

  • Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron - MDPI. (Source: MDPI) [Link]

  • Studying Photosynthesis by Measuring Fluorescence, Journal of Biological Education, 2006 - ERIC. (Source: Education Resources Information Center) [Link]

  • DCMU Application - Bio-protocol. (Source: Bio-protocol) [Link]

  • Evaluation of photosynthetic capacity in phytoplankton by flow cytometric analysis of DCMU-enhanced chlorophyll fluorescence - ResearchGate. (Source: ResearchGate) [Link]

  • Chlorophyll fluorescence—a practical guide | Journal of Experimental Botany. (Source: Oxford Academic) [Link]

  • Using Chlorophyll Fluorescence to Study Photosynthesis* - Life Sciences. (Source: University of Geneva) [Link]

  • Evalution of the Efficacy of the Photosystem II Inhibitor DCMU in Periphyton and Its Effects On Nontarget Microorganisms - The Aquila Digital Community. (Source: The Aquila Digital Community) [Link]

  • Using Herbicides to Understand the Light-Dependent Reactions of Photosynthesis - Association for Biology Laboratory Education. (Source: Association for Biology Laboratory Education) [Link]

  • DIMETHYLFORMAMIDE - SAFETY DATA SHEET. (Source: RCI Labscan) [Link]

  • safety data sheet. (Source: Momentive) [Link]

  • the effect of the herbicides simetone and dcmu on photosynthesis - Wageningen University & Research eDepot. (Source: Wageningen University & Research) [Link]

  • The Effect of DCMU on the Photosynthetic Rate of Elodea densa: A Laboratory Study | Thesis Biology | Docsity. (Source: Docsity) [Link]

  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. (Source: Carl ROTH) [Link]

  • Evalution of the Efficacy of the Photosystem II Inhibitor DCMU in Periphyton and Its Effects On Nontarget Microorganisms and Extracellular Enzymatic Reactions. (Source: The Aquila Digital Community) [Link]

  • The use of photosynthesis inhibitor (DCMU) for in situ metabolic and primary production studies on soft bottom benthos - ResearchGate. (Source: ResearchGate) [Link]

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Application Notes and Protocols for the Crystallization of 2,3-Dichlorophenyl Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Development of 2,3-Dichlorophenyl Urea Derivatives

Substituted phenyl ureas are a cornerstone in medicinal chemistry and drug development, with numerous compounds demonstrating a wide array of biological activities. The 2,3-dichlorophenyl urea scaffold, in particular, is a key pharmacophore in various therapeutic candidates. The ability to obtain these compounds in a highly pure, crystalline form is paramount for ensuring consistent biological activity, chemical stability, and suitability for formulation. Proper control over the crystallization process not only dictates the purity of the active pharmaceutical ingredient (API) but also its solid-state properties, such as crystal habit, polymorphism, and dissolution rate, all of which can significantly impact bioavailability and therapeutic efficacy.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical techniques for the successful crystallization of 2,3-dichlorophenyl urea compounds. We will delve into the underlying science of crystallization, offer a suite of robust protocols, and provide insights into troubleshooting common challenges. The methodologies described herein are designed to be adaptable, encouraging a systematic and rational approach to developing bespoke crystallization processes for novel derivatives.

Scientific Foundation: Understanding the Crystallization of 2,3-Dichlorophenyl Ureas

The crystallization of 2,3-dichlorophenyl urea is governed by a delicate interplay of intermolecular forces. The urea moiety, with its capacity for strong hydrogen bonding, acts as a powerful supramolecular synthon, often dictating the primary packing motifs in the crystal lattice. The dichlorophenyl ring introduces both steric and electronic factors, influencing molecular conformation and contributing to weaker, yet significant, van der Waals and π-π stacking interactions. The presence and position of the chlorine atoms can also lead to halogen bonding, further directing the crystal packing.[1]

A critical consideration in the crystallization of substituted phenyl ureas is the potential for polymorphism , the existence of multiple crystalline forms of the same compound.[2][3] Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Therefore, a thorough screening for and characterization of polymorphs is a crucial step in the development of any new 2,3-dichlorophenyl urea-based drug candidate.

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For 2,3-dichlorophenyl urea and its derivatives, a range of solvents with varying polarities should be screened.

Table 1: Qualitative and Limited Quantitative Solubility of N-(2,3-Dichlorophenyl)urea

SolventPolarity IndexQualitative Solubility (at room temperature)Quantitative Solubility ( g/100 mL)
Dimethyl Sulfoxide (DMSO)7.2SolubleData not available
Methanol5.1SolubleData not available
Ethanol4.3Likely soluble, requires heatingData not available
Acetone4.3Likely soluble, requires heatingData not available
Acetonitrile5.8Likely soluble, requires heatingData not available
Ethyl Acetate4.4Moderately solubleData not available
Dichloromethane (DCM)3.1Sparingly solubleData not available
Toluene2.4Sparingly solubleData not available
Hexane0.1InsolubleData not available
Water10.2InsolubleData not available

Note: The solubility data for the parent N-(2,3-dichlorophenyl)urea is limited. The qualitative assessments are based on the general behavior of similar aromatic urea compounds and should be experimentally verified for specific derivatives.

Crystallization Protocols

The following protocols provide a starting point for the crystallization of 2,3-dichlorophenyl urea compounds. It is essential to begin with a small amount of material to screen various conditions before scaling up.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the most successful method for obtaining high-quality crystals.

Workflow Diagram: Slow Cooling Crystallization

slow_cooling A Dissolve compound in minimum hot solvent B Hot filtration (optional, for insoluble impurities) A->B Insoluble impurities present C Allow to cool slowly to room temperature A->C No insoluble impurities B->C D Induce crystallization (if necessary) C->D No crystals form E Further cooling (e.g., refrigerator/ice bath) C->E Crystals form D->E F Isolate crystals (vacuum filtration) E->F G Wash with cold solvent F->G H Dry crystals G->H vapor_diffusion cluster_0 Setup cluster_1 Process A Prepare a reservoir of 'poor' solvent in a sealed container D Invert coverslip and seal the reservoir (hanging drop) A->D B Dissolve compound in a small volume of a 'good' solvent C Place a drop of the compound solution on a coverslip B->C C->D E Vapor of 'poor' solvent slowly diffuses into the drop D->E F Solubility of the compound in the drop decreases E->F G Supersaturation is reached and crystals form F->G

Caption: Principle of vapor diffusion crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a "good" solvent in which your compound is readily soluble and a "poor" solvent in which it is insoluble but miscible with the "good" solvent. Common pairs include dichloromethane/pentane, chloroform/hexane, and methanol/diethyl ether.

  • Preparation:

    • Inner Vial/Drop: Dissolve a small amount of your compound (1-5 mg) in a minimal volume of the "good" solvent (e.g., 10-50 µL).

    • Outer Vial/Reservoir: Place a larger volume (e.g., 0.5-1 mL) of the "poor" solvent in a larger vial or the well of a crystallization plate.

  • Setup (Sitting Drop): Place the inner vial containing the compound solution inside the larger vial. Ensure the inner vial is open and does not touch the sides of the outer vial. Seal the outer vial tightly.

  • Setup (Hanging Drop): Pipette the compound solution as a drop onto a siliconized glass coverslip. Invert the coverslip and place it over the reservoir of the "poor" solvent, sealing the well with grease.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. The vapor of the "poor" solvent will slowly diffuse into the solution of the "good" solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Monitoring: Monitor the setup periodically for crystal growth. This process can take from a few days to several weeks.

Protocol 3: Anti-Solvent Crystallization

This method is effective when a suitable single solvent for slow cooling cannot be identified. It involves the addition of a "poor" solvent to a solution of the compound in a "good" solvent.

Workflow Diagram: Anti-Solvent Crystallization

anti_solvent A Dissolve compound in a 'good' solvent at room temperature B Slowly add a 'poor' solvent (anti-solvent) until turbidity persists A->B C Add a small amount of 'good' solvent to redissolve the precipitate B->C D Allow the solution to stand undisturbed for crystallization C->D E Isolate and dry crystals D->E

Caption: Workflow for anti-solvent crystallization.

Step-by-Step Methodology:

  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature and a "poor" solvent (anti-solvent) in which the compound is insoluble, but that is miscible with the "good" solvent.

  • Dissolution: Dissolve the compound in a minimum amount of the "good" solvent.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with stirring until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the local concentration of the anti-solvent slowly increases due to solvent evaporation or as the system equilibrates.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the "good" and "poor" solvents, and dry.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated.Slowly evaporate some of the solvent. Try scratching the inner surface of the flask with a glass rod. Add a seed crystal.
Oiling Out Compound is precipitating above its melting point in the solvent system. Impurities are present.Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly. Try a different solvent system. Purify the compound further before crystallization.
Formation of Fine Powder Nucleation is too rapid.Reduce the rate of cooling. Use a less polar solvent. Decrease the concentration of the solution.
Poor Crystal Quality Rapid crystal growth. Vibrations or disturbances.Slow down the crystallization process (slower cooling, slower diffusion). Ensure the crystallization setup is in a vibration-free environment.

Conclusion

The crystallization of 2,3-dichlorophenyl urea compounds is a critical step in their development as potential therapeutic agents. A systematic approach to solvent selection and the application of appropriate crystallization techniques, such as slow cooling, vapor diffusion, and anti-solvent addition, can lead to the formation of high-purity, crystalline material. It is imperative for researchers to be mindful of the potential for polymorphism and to thoroughly characterize the solid-state properties of their compounds. The protocols and guidelines presented in this application note serve as a robust starting point for the development of tailored crystallization processes, ultimately contributing to the advancement of new and effective medicines.

References

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from [Link]

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Technoframe. (n.d.). Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Technoframe. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(3,5-dichlorophenyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). Urea, (3,4-dichlorophenyl)-. Retrieved from [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Retrieved from [Link]

  • Singh, S., et al. (2021). The impact of modular substitution on crystal packing: the tale of two ureas. RSC. Retrieved from [Link]

  • S. S. S. Subha, S. S., & M. A. J. M. A. J. (2015). 3-Acetyl-1-(2,3-dichlorophenyl)thiourea. National Center for Biotechnology Information. Retrieved from [Link]

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Application and Protocol Guide for the Chromatographic Analysis of 1-(2,3-Dichlorophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chromatographic analysis of 1-(2,3-dichlorophenyl)-3,3-dimethylurea, a substituted phenylurea compound relevant in environmental analysis and as a potential intermediate in pharmaceutical and agrochemical synthesis. While its isomer, Diuron (3,4-dichlorophenyl isomer), is more extensively studied, the principles and methodologies for its analysis are highly transferable. This document details two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The guide covers the scientific principles of separation, detailed step-by-step protocols, method validation, data interpretation, and troubleshooting, providing researchers with a solid foundation for developing and implementing reliable analytical workflows.

Introduction and Scientific Background

1-(2,3-Dichlorophenyl)-3,3-dimethylurea belongs to the phenylurea class of chemical compounds. These compounds are characterized by a urea core substituted with a phenyl group and, in this case, two methyl groups on a terminal nitrogen.[1] The position of the two chlorine atoms on the phenyl ring (2,3-dichloro) defines this specific isomer and differentiates it from the more common herbicide Diuron, which has a 3,4-dichloro substitution.[2] Phenylurea compounds are known for their biological activity, often by inhibiting photosynthesis, which makes them effective herbicides.

The accurate and sensitive quantification of these compounds is critical for several reasons:

  • Environmental Monitoring: To assess the presence and concentration of these substances in soil, water, and agricultural products, ensuring compliance with regulatory limits.

  • Quality Control: For manufacturers, to ensure the purity and consistency of the reference material or synthesized product.[3]

  • Metabolism and Degradation Studies: To track the fate of the compound and its potential metabolites in environmental or biological systems.

This guide focuses on reversed-phase High-Performance Liquid Chromatography (RP-HPLC), the cornerstone technique for analyzing moderately non-polar, aromatic compounds like 1-(2,3-dichlorophenyl)-3,3-dimethylurea.

Compound Properties and Reference Material Handling

Accurate analysis begins with a well-characterized reference standard. The properties of 1-(2,3-dichlorophenyl)-3,3-dimethylurea are summarized below.

Table 1: Physicochemical Properties of 1-(2,3-Dichlorophenyl)-3,3-dimethylurea

PropertyValueSource
IUPAC Name 3-(2,3-Dichlorophenyl)-1,1-dimethylurea[1]
CAS Number 10290-37-6[1]
Molecular Formula C₉H₁₀Cl₂N₂O[1]
Molecular Weight 233.10 g/mol [1]
Protocol for Preparation of Standard Solutions

The integrity of your quantitative data is directly linked to the careful preparation of calibration standards. This protocol ensures accuracy and minimizes variability.

Causality: Using a high-purity, certified reference material is non-negotiable for establishing metrological traceability. The choice of solvent (methanol or acetonitrile) is based on the high solubility of phenylurea compounds in these organic solvents and their compatibility with reversed-phase HPLC mobile phases.[4]

Materials:

  • 1-(2,3-Dichlorophenyl)-3,3-dimethylurea certified reference material (CRM)

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials for storage

Step-by-Step Protocol:

  • Prepare 1000 µg/mL Primary Stock Solution:

    • Accurately weigh approximately 10 mg of the reference material onto a weighing paper.

    • Transfer the powder quantitatively into a 10 mL Class A volumetric flask.

    • Record the exact weight (to at least 0.01 mg).

    • Add approximately 7 mL of HPLC-grade methanol or acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly by inverting the flask 15-20 times.

    • Calculate the exact concentration based on the recorded weight and purity of the standard.

    • Transfer to a labeled amber glass vial and store at 2-8°C. This solution is typically stable for several months.

  • Prepare Working Stock and Calibration Standards:

    • Prepare an intermediate working stock (e.g., 10 µg/mL) by performing a serial dilution from the primary stock solution.

    • From this working stock, prepare a series of at least five calibration standards covering the expected concentration range of the samples. For a typical HPLC-UV analysis, a range of 0.1 µg/mL to 10 µg/mL is a good starting point.

Protocol 1: Routine Quantification by HPLC-UV

This method is designed for robust, routine analysis where analyte concentrations are expected to be relatively high (e.g., quality control of a formulated product or analysis of fortified samples).

Principle of Separation: The separation is based on reversed-phase chromatography. The non-polar C18 stationary phase retains the moderately non-polar 1-(2,3-dichlorophenyl)-3,3-dimethylurea. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile, elutes the compound. By adjusting the ratio of water to acetonitrile, the retention time can be controlled. Detection is achieved via UV absorbance, as the dichlorophenyl ring is a strong chromophore.

Table 2: HPLC-UV Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (55:45 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm
Experimental Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards (0.1-10 µg/mL) Cal_Curve Inject Standards & Generate Calibration Curve Std_Prep->Cal_Curve Sample_Prep Prepare Sample (Dilute in Mobile Phase) Analyze_Sample Inject Sample(s) Sample_Prep->Analyze_Sample Equilibrate Equilibrate HPLC System (Isocratic Mobile Phase) Equilibrate->Cal_Curve Cal_Curve->Analyze_Sample Integrate Integrate Peak Area Analyze_Sample->Integrate Quantify Quantify Concentration using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for quantification by HPLC-UV.

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the conditions in Table 2. Purge all solvent lines and allow the system to equilibrate by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: Inject the calibration standards in order from lowest to highest concentration.

  • Data Analysis (Calibration): Plot the peak area of the analyte versus the known concentration for each standard. Perform a linear regression to generate a calibration curve. The coefficient of determination (R²) should be ≥ 0.99 for the curve to be considered valid.

  • Sample Analysis: Inject the prepared sample solution. If the sample concentration is unknown, a preliminary injection of a diluted sample may be necessary to ensure the response falls within the calibration range.

  • Quantification: Integrate the peak area for the analyte in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of 1-(2,3-dichlorophenyl)-3,3-dimethylurea in the sample.

Protocol 2: Trace Analysis by LC-MS/MS

For detecting low levels of the analyte in complex matrices like environmental water or soil extracts, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Principle of the Method: This protocol combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion, [M+H]⁺) is selected. This ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high confidence in identification and quantification, even in the presence of co-eluting matrix components.[5]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Causality: Water samples often contain the target analyte at concentrations far below the instrument's detection limit. SPE serves the dual purpose of concentrating the analyte and removing interfering matrix components (like salts and humic acids), thereby increasing sensitivity and protecting the LC-MS/MS system.

Table 3: SPE Protocol for Water Samples

StepDescription
Cartridge C18 SPE Cartridge (e.g., 500 mg, 6 mL)
Conditioning 5 mL Methanol, followed by 5 mL Ultrapure Water
Sample Loading Load 500 mL of water sample at a flow rate of ~10 mL/min
Washing 5 mL Ultrapure Water (to remove salts)
Drying Dry cartridge under vacuum or nitrogen for 30 min
Elution Elute with 2 x 4 mL of Methanol or Acetonitrile
Evaporation Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C
Reconstitution Reconstitute the residue in 1 mL of the initial mobile phase
LC-MS/MS Conditions

Table 4: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC System UHPLC System (e.g., Waters Acquity, Thermo Vanquish)
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor Ion (Q1): m/z 233.0. Product Ions (Q3): To be determined empirically by infusing a standard solution. Two transitions should be monitored for quantification and confirmation.
Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Water Sample (500 mL) SPE_Load Load Sample Sample_Collection->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Elute Wash & Elute Analyte SPE_Load->SPE_Elute SPE_Recon Evaporate & Reconstitute (Final Volume: 1 mL) SPE_Elute->SPE_Recon Analyze Inject Standards and Samples SPE_Recon->Analyze Std_Prep Prepare Matrix-Matched Calibration Standards Std_Prep->Analyze Acquire Acquire Data (MRM Mode) Analyze->Acquire Quantify Quantify using Quantifier Ion Acquire->Quantify Confirm Confirm using Qualifier Ion Ratio Quantify->Confirm Report Report Final Concentration Confirm->Report

Sources

Application Note: Spectroscopic Characterization of 2,3-Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2,3-substituted phenylureas represent a distinct class of urea derivatives often encountered in the development of cytokinins (plant growth regulators) and soluble epoxide hydrolase (sEH) inhibitors.[1] Unlike their para-substituted counterparts, these molecules possess a unique ortho-meta substitution pattern that introduces significant steric strain adjacent to the urea linkage.[2]

The "Ortho-Effect" in Spectroscopy

The presence of a substituent at the 2-position (ortho) forces the urea moiety to rotate out of the plane of the phenyl ring to minimize steric clash.[2] This steric inhibition of resonance has three critical spectroscopic consequences:

  • Hypsochromic Shift (UV): Reduced

    
    -conjugation between the phenyl ring and the urea carbonyl.[2]
    
  • Carbonyl Hardening (IR): The C=O bond retains more double-bond character, often shifting the stretching frequency to higher wavenumbers compared to planar analogues.[3][2]

  • Rotameric Populations (NMR): Restricted rotation around the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     bond can lead to signal broadening or peak doubling at room temperature, necessitating Variable Temperature (VT) NMR.[3][2]
    

Experimental Protocols & Methodologies

Protocol A: Sample Preparation for Spectroscopic Analysis

Phenylureas are notoriously difficult to dissolve due to strong intermolecular hydrogen bonding (the "brick dust" effect).[2] Proper solvation is the prerequisite for reproducible data.

Reagents: DMSO-dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 (99.9% D), KBr (Spectroscopic Grade), LC-MS Grade Methanol.
  • NMR Sample:

    • Weigh 5–10 mg of the 2,3-substituted phenylurea.

    • Add 600 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      L of DMSO-d
      
      
      
      .[2] Note: Avoid CDCl
      
      
      .[2] The acidic nature of chloroform promotes rapid proton exchange, broadening N-H signals, and the low polarity causes aggregation.[2]
    • Sonicate for 5 minutes at 40°C to ensure complete disruption of intermolecular H-bonds.

  • IR Sample (Solid State):

    • Grind 1 mg of sample with 100 mg dry KBr.[1][2]

    • Press into a translucent pellet.[1][2] Alternatively, use ATR (Attenuated Total Reflectance) with high pressure to ensure contact.[1]

Methodology 1: Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity and assess hydrogen bonding status.[3][1]

  • N-H Stretching (3250–3450 cm

    
    ): 
    
    • Expect two distinct bands if the urea is primary (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) or one if secondary.[2]
      
    • Diagnostic: In 2,3-substituted systems, the ortho-substituent often disrupts the optimal geometry for intermolecular H-bonding.[3] A sharp, high-frequency N-H band (>3400 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) indicates "free" or sterically shielded N-H bonds.
      
  • C=O Stretching (1630–1690 cm

    
    ): 
    
    • Amide I Band: Typically appears at 1650–1660 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[3]
      
    • Shift Analysis: If the 2-substituent is electron-withdrawing (e.g., Cl, F) and forces a twist, expect a shift to 1670–1690 cm

      
        due to reduced conjugation (the C=O bond becomes shorter and stronger).
      
Methodology 2: Nuclear Magnetic Resonance ( H & C NMR)

Objective: Definitive structural assignment and detection of rotamers.


H NMR Workflow
  • Aromatic Region (6.8 – 8.0 ppm):

    • The 2,3-substitution pattern creates a characteristic ABC spin system (if the remaining positions 4,5,6 are unsubstituted).

    • Look for a doublet-doublet (dd) for the proton at position 6 (adjacent to the urea), often deshielded by the carbonyl anisotropy.[2]

    • Validation: The coupling constants (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) are critical.[2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      Hz;
      
      
      Hz.
  • Urea Protons (5.5 – 9.5 ppm):

    • Singlet vs. Doublet: In DMSO-d

      
      , the N-H protons appear as sharp singlets (or doublets if coupling to adjacent alkyl groups).[3][2]
      
    • Dngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      O Exchange:  Add 1 drop of D
      
      
      
      O and shake.[2] Immediate disappearance of these peaks confirms they are exchangeable N-H protons.[2]
Dynamic NMR (VT-NMR)

If the spectrum shows broad "humps" instead of sharp peaks at room temperature, the 2-substituent is likely locking the molecule in slow exchange between conformers.[2]

  • Experiment: Run spectra at 25°C, 50°C, and 75°C.

  • Result: As temperature rises, rotation accelerates, and broad peaks will coalesce into sharp averages.[3][1][2][4]

Methodology 3: Mass Spectrometry (LC-MS/ESI)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[3][1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Fragmentation Pathways:

    • Isocyanate Loss: The most dominant pathway for phenylureas.[2] The molecular ion cleaves to release the substituted phenyl isocyanate.[2]

    • Aniline Formation: A characteristic peak corresponding to the 2,3-substituted aniline moiety (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) is almost always observed.[3]
      
    • McLafferty Rearrangement: Less common in ureas unless a long alkyl chain is present on the other nitrogen.[2]

Data Summary & Reference Values

FeatureSpectral RegionCharacteristic Signal (2,3-Substituted)Mechanistic Cause
IR: C=O 1660–1690 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Sharp, higher frequency than para-isomersSteric twist reduces conjugation; C=O bond shortens.[3]
IR: N-H 3300–3450 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Often sharper/splitSteric hindrance disrupts H-bond networks.[3]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR: NH
8.0–9.5 ppmSinglet (DMSO), Broad/Invisible (CDCl

)
Acidic proton; solvent H-bond acceptor stabilizes signal.[3]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR: Ar-H
6.5–8.0 ppmMultiplet (ABC system)2,3-substitution leaves 4,5,6 protons interacting.
MS (ESI+) [M+H]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Parent IonProtonation of carbonyl oxygen or amide nitrogen.[3][2]
MS Fragment [M - RNCO]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Substituted Aniline IonCleavage of urea bond (Isocyanate loss).[3]

Visualization: Characterization Workflow

G Start Crude 2,3-Substituted Phenylurea Solubility Solubility Check (DMSO vs CDCl3) Start->Solubility NMR_Prep NMR Prep: Dissolve in DMSO-d6 (Sonicate 40°C) Solubility->NMR_Prep Preferred IR_Prep IR Prep: KBr Pellet or ATR Solubility->IR_Prep Acquisition_1 Acquire 1H NMR (Check Ar-region splitting) NMR_Prep->Acquisition_1 Acquisition_2 Acquire FT-IR (Check C=O >1660 cm-1) IR_Prep->Acquisition_2 Decision Are Peaks Broad? Acquisition_1->Decision MS_Check LC-MS (ESI+) Verify [M+H]+ & Aniline Frag Acquisition_2->MS_Check VT_NMR Perform VT-NMR (50°C - 75°C) Decision->VT_NMR Yes (Rotamers) Decision->MS_Check No (Sharp) VT_NMR->MS_Check Standard_QC Standard QC Pass Confirm Structure MS_Check->Standard_QC

Caption: Integrated workflow for the spectroscopic validation of sterically hindered phenylureas, highlighting the critical decision path for dynamic NMR analysis.

References

  • BenchChem Technical Support. (2025).[3][1][2][4] Interpreting complex NMR spectra of substituted phenylurea derivatives. Retrieved from [1]

  • Silverberg, L. J., et al. (2016).[1][2] Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. ARKIVOC, (vi), 122-143.[1][5] Retrieved from

  • Specac Ltd. Interpreting Infrared Spectra: Amides and Ureas.[3][1][2] Retrieved from [3][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1] Retrieved from [3]

  • National Institute of Standards and Technology (NIST). Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)- IR Spectrum.[3][1] Retrieved from [1]

Sources

Application Note & Protocol: Preparation of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Identity

Executive Summary

This protocol details the preparation of a stable stock solution for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6). While structurally similar to the common herbicide Diuron (3,4-dichlorophenyl isomer), this 2,3-isomer exhibits distinct steric properties due to the ortho-chlorine substitution. Accurate preparation is critical for Structure-Activity Relationship (SAR) studies, where this compound often serves as a comparator to evaluate the impact of halogen positioning on Photosystem II (PSII) binding affinity [1, 2].

Critical Distinction

WARNING: Do not confuse this compound with Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea).[1][2][3]

  • Target Compound: 3-(2,3 -Dichlorophenyl)-1,1-dimethylurea (Ortho/Meta substitution).

  • Common Herbicide: 3-(3,4 -Dichlorophenyl)-1,1-dimethylurea (Meta/Para substitution).

  • Implication: The ortho-chlorine in the 2,3-isomer introduces steric hindrance that alters the planarity of the phenyl ring relative to the urea bridge, potentially reducing binding affinity to the D1 protein compared to the 3,4-isomer [3].

Physicochemical Properties
PropertyValueNotes
CAS Number 10290-37-6Unique identifier for 2,3-isomer
Molecular Formula C₉H₁₀Cl₂N₂OSame as Diuron (Isomer)
Molecular Weight 233.09 g/mol Use for Molar calculations
Solubility (DMSO) ~250 mg/mLRecommended for Stock
Solubility (Ethanol) ~15 mg/mLLower capacity; volatile
Solubility (Water) < 0.05 mg/mLInsoluble for stock purposes
Appearance White Crystalline Solid

Part 2: Preparation Protocol

Materials & Reagents[6][7][8]
  • Solid Compound: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (>98% purity).[4]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

    • Rationale: DMSO is chosen over ethanol because it prevents precipitation upon freezing and minimizes evaporation errors during long-term storage.

  • Equipment: Analytical balance (0.1 mg precision), vortex mixer, ultrasonic bath, amber glass vials (to protect from light).

Calculation for 100 mM Stock Solution

To prepare 10 mL of a 100 mM stock solution:





Step-by-Step Workflow
  • Weighing: Accurately weigh 233.1 mg of the solid compound into a sterile 15 mL polypropylene tube or glass vial.

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO.

    • Note: Do not add the full 10 mL yet. The solid occupies volume.

  • Dissolution (Critical):

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature (25°C) for 5-10 minutes. The ortho-chlorine can increase crystal lattice energy, making dissolution slower than Diuron.

  • Volume Adjustment: Once fully dissolved, transfer to a volumetric flask (or use a precision pipette) to adjust the final volume to exactly 10.0 mL with DMSO.

  • Aliquoting: Dispense into 500 µL aliquots in amber cryovials.

  • Storage: Store at -20°C . Stable for >1 year.

Workflow Diagram

StockPrep Start Start: 233.1 mg Solid Solvent Add 8 mL DMSO (Anhydrous) Start->Solvent Mix Vortex & Sonicate (5-10 mins @ 25°C) Solvent->Mix Check Clear Solution? Mix->Check Adjust Adjust Vol to 10 mL (Final: 100 mM) Check->Adjust Yes Heat Warm to 37°C (Max 5 mins) Check->Heat No (Precipitate) Aliquot Aliquot & Store (-20°C, Dark) Adjust->Aliquot Heat->Mix

Caption: Logical workflow for the preparation of 100 mM stock solution, including a solubility check loop.

Part 3: Scientific Context & Application[3][7]

Mechanism of Action (SAR Context)

Researchers typically use the 2,3-isomer to study the steric requirements of the Q_B binding niche in the D1 protein of Photosystem II.

  • Diuron (3,4-Cl): Fits perfectly into the hydrophobic pocket, displacing plastoquinone and blocking electron transport [4].

  • 2,3-Isomer: The chlorine at the 2-position (ortho) creates steric clash with the urea carbonyl group, twisting the molecule. This often results in lower binding affinity (higher IC50) compared to Diuron. This makes it an excellent "structural probe" or negative control in binding assays [1].

Working Solution Preparation

For biological assays (e.g., algal growth inhibition), dilute the stock into aqueous media.

  • Max Solvent Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Precipitation Risk: Upon dilution into water, phenylureas can precipitate if the concentration exceeds ~40 mg/L.

    • Protocol: Add the DMSO stock slowly to the vortexing aqueous buffer. Do not add buffer to the DMSO stock.

Structural Comparison

Structure cluster_0 Diuron (High Affinity) cluster_1 2,3-Isomer (Steric Clash) D_Ring Phenyl Ring D_Cl3 Cl (Pos 3) D_Ring->D_Cl3 D_Cl4 Cl (Pos 4) D_Ring->D_Cl4 D_Urea Urea Bridge (Planar) D_Ring->D_Urea I_Ring Phenyl Ring I_Cl2 Cl (Pos 2) (Ortho) I_Ring->I_Cl2 I_Cl3 Cl (Pos 3) I_Ring->I_Cl3 I_Urea Urea Bridge (Twisted) I_Ring->I_Urea Steric Hindrance

Caption: Structural comparison highlighting the steric impact of the ortho-chlorine in the 2,3-isomer vs. the active Diuron configuration.

Part 4: References

  • AccuStandard. (2024). Reference Standard: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6).[5] Retrieved from

  • NIST Chemistry WebBook. (2023). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Spectral Data. SRD 69. Retrieved from

  • Can, A., et al. (2013).[6] "The determination of toxicities of sulphonylurea and phenylurea herbicides with quantitative structure–toxicity relationship (QSTR) studies." Environmental Toxicology and Pharmacology, 35(3), 369-379.

  • CymitQuimica. (2024). Chemical Safety and Properties: N′-(2,3-Dichlorophenyl)-N,N-dimethylurea.[5] Retrieved from

Sources

Troubleshooting & Optimization

Resolving co-elution of Diuron and 2,3-dichlorophenyl isomer in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Resolving Co-elution of Diuron and its 2,3-Dichlorophenyl Isomer

Welcome to our dedicated technical support guide for resolving the challenging co-elution of Diuron and its 2,3-dichlorophenyl isomer in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental analysis who are encountering this specific separation issue. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs)

Q1: Why do Diuron and its 2,3-dichlorophenyl isomer co-elute in my reversed-phase HPLC method?

A: Co-elution of Diuron and its 2,3-dichlorophenyl isomer is common in standard reversed-phase HPLC methods due to their significant structural similarities. Both molecules share a dichlorophenyl group and a similar overall polarity. The subtle difference in the position of the chlorine atoms on the phenyl ring (3,4- for Diuron vs. 2,3- for the isomer) results in very close retention times on non-selective stationary phases like C18.

Q2: What is the most critical first step to take when trying to resolve these two compounds?

A: The most critical initial step is to systematically evaluate and optimize your mobile phase composition. Small changes in the organic modifier percentage, the type of organic solvent, or the pH of the aqueous phase can significantly impact the selectivity between these closely related isomers. Before making drastic changes to your column or hardware, a thorough mobile phase optimization is both cost-effective and often sufficient to achieve separation.

Q3: Can temperature adjustments help in separating these isomers?

A: Yes, adjusting the column temperature can be a valuable tool. Operating at sub-ambient or elevated temperatures can alter the selectivity of the separation. Lower temperatures often increase retention and can enhance resolution, while higher temperatures can improve efficiency and decrease analysis time. The effect of temperature is compound-specific, so it's essential to perform a temperature scouting study to determine the optimal condition for your specific method.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-eluting peaks, a systematic and logical approach to method development is crucial. The following guide will walk you through a series of steps, from simple adjustments to more advanced techniques, to resolve the co-elution of Diuron and its 2,3-dichlorophenyl isomer.

Mobile Phase Optimization: The First Line of Defense

The interaction between the analytes, the stationary phase, and the mobile phase governs the separation in HPLC. Fine-tuning the mobile phase is often the most effective way to influence selectivity.

  • Organic Modifier Percentage (%B): A shallow gradient or even an isocratic hold at a lower percentage of the organic modifier will increase the retention time of both compounds, providing more time for the stationary phase to interact differently with the isomers and potentially leading to separation.

  • Organic Modifier Type: If you are using acetonitrile, consider switching to methanol or a ternary mixture of acetonitrile, methanol, and water. Methanol is a more polar solvent and can offer different selectivity for compounds with polar functional groups due to its hydrogen-bonding capabilities.

  • Mobile Phase pH: While Diuron is a neutral compound, ensuring the mobile phase pH is in a stable range (typically between 2 and 8 for silica-based columns) is good practice to ensure consistent retention and peak shape.

Stationary Phase Selectivity: Choosing the Right Tool for the Job

If mobile phase optimization is insufficient, the next logical step is to explore different stationary phase chemistries. The standard C18 column may not have enough selectivity for these isomers.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to the pi-pi interactions between the phenyl rings of the stationary phase and the analytes. This can be particularly effective for separating aromatic isomers.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity based on a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are often successful in separating halogenated and isomeric compounds.

  • Biphenyl Columns: Similar to phenyl-hexyl columns, biphenyl phases offer enhanced pi-pi interactions and are a good alternative for aromatic isomer separations.

Table 1: Comparison of Stationary Phase Chemistries
Stationary PhasePrimary Interaction MechanismIdeal for Separation of
C18 (Octadecylsilane)HydrophobicNon-polar to moderately polar compounds
Phenyl-HexylHydrophobic, pi-pi interactionsAromatic and moderately polar compounds
PFP (Pentafluorophenyl)Hydrophobic, pi-pi, dipole-dipole, ion-exchangeHalogenated compounds, isomers, polar compounds
BiphenylHydrophobic, enhanced pi-pi interactionsAromatic compounds, isomers
Advanced Troubleshooting: When Standard Methods Fall Short

In some instances, more advanced techniques may be required to achieve baseline resolution.

  • UHPLC (Ultra-High-Performance Liquid Chromatography): The use of sub-2 µm particle size columns in UHPLC systems provides significantly higher efficiency, which can lead to the separation of closely eluting peaks even with minimal selectivity.

  • 2D-HPLC (Two-Dimensional High-Performance Liquid Chromatography): This powerful technique involves using two columns with different selectivities. The co-eluting peaks from the first dimension are transferred to a second dimension column for further separation. This approach offers a significant increase in peak capacity and is highly effective for resolving complex mixtures.

  • Mass Spectrometry (MS) Detection: While not a separation technique itself, coupling your HPLC to a mass spectrometer can allow for the deconvolution of co-eluting peaks based on their mass-to-charge ratio (m/z). This is particularly useful for confirmation and quantification when chromatographic separation is not fully achieved.

Experimental Protocol: A Step-by-Step Guide to Resolution

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of Diuron and its 2,3-dichlorophenyl isomer.

Step 1: Initial Conditions (Based on a standard C18 column)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Step 2: Mobile Phase Optimization Workflow

  • Isocratic Hold Evaluation: Based on the initial gradient run, determine the approximate elution percentage of the co-eluting peaks. Run a series of isocratic experiments at ±5% of this value. For example, if the peaks elute at 70% B, run isocratic methods at 65%, 70%, and 75% B.

  • Solvent Substitution: If isocratic holds do not provide resolution, replace acetonitrile with methanol and repeat the initial gradient run. Observe any changes in selectivity.

  • Ternary Mixture: If neither acetonitrile nor methanol alone provides separation, experiment with a ternary mobile phase (e.g., 50:50 acetonitrile:methanol) as the organic component.

Step 3: Stationary Phase Screening

If mobile phase optimization on the C18 column is unsuccessful, screen alternative column chemistries.

  • Phenyl-Hexyl Column: Equilibrate a Phenyl-Hexyl column with the initial mobile phase conditions and inject the sample.

  • PFP Column: Repeat the process with a PFP column.

  • Compare Chromatograms: Evaluate the chromatograms from each column for any improvement in the separation of the two isomers.

Step 4: Temperature Optimization

Once a promising column and mobile phase combination has been identified, investigate the effect of temperature.

  • Low Temperature: Set the column temperature to 20 °C and run the analysis.

  • High Temperature: Set the column temperature to 40 °C and run the analysis.

  • Evaluate Resolution: Determine if a lower or higher temperature improves the resolution factor (Rs) between the two peaks.

Diagrams and Visualizations

Troubleshooting Workflow for Co-elution

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Chemical Structures

Caption: Chemical structures of Diuron and its 2,3-dichlorophenyl isomer.

References

  • Waters Corporation. (n.d.). Pentafluorophenyl (PFP) Columns. Retrieved from [Link]

Technical Support Center: Synthesis of 2,3-Dichloroaniline Urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dichloroaniline urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding for future success.

Part 1: Troubleshooting Guide for Low Yield

This section addresses the most common and frustrating issue in synthesis: low product yield. We will approach this systematically, moving from the most likely culprits to more nuanced problems.

Question: My reaction has resulted in a very low yield, or no product at all. What are the primary causes?

Answer: This is a frequent issue that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or reaction setup.

1. Probable Cause: Compromised Reagents

The quality of your starting materials is paramount. Even high-purity reagents can degrade if not stored or handled correctly.

  • 2,3-Dichloroaniline (1): This compound can be susceptible to oxidation and may darken over time, especially if exposed to air and light.[1] While slight discoloration may not significantly impact reactivity, a dark brown or black appearance suggests considerable degradation.

  • Sodium Cyanate (NaOCN) (2): This reagent is sensitive to moisture. In the presence of water, it can slowly hydrolyze to sodium carbonate and ammonia, rendering it ineffective for the synthesis.

Solution Pathway:

  • Verify Reagent Quality: Always start with the highest purity reagents available. For 2,3-dichloroaniline, a colorless to light-beige crystalline solid or liquid is expected.[2][3]

  • Use Fresh Sodium Cyanate: Use a freshly opened bottle of sodium cyanate or one that has been stored in a desiccator.

  • Perform a Reagent Test: If you suspect a reagent is compromised, consider running a small-scale control reaction with a known, reliable amine to test the activity of your sodium cyanate.

2. Probable Cause: Sub-Optimal Reaction Conditions

This synthesis is highly dependent on achieving the correct chemical environment for the key reaction to occur. The most common method involves the reaction of an aniline with isocyanic acid (HNCO), which is generated in situ from sodium cyanate in an acidic aqueous medium.[4]

  • Incorrect pH: The formation of isocyanic acid from sodium cyanate requires an acidic environment. If the solution is neutral or basic, the cyanate ion will not be protonated, and the reaction will not proceed. Conversely, if the pH is too low, the highly basic 2,3-dichloroaniline will be fully protonated to its ammonium salt (Ar-NH3+). This protonated form is not nucleophilic and cannot attack the isocyanic acid, effectively shutting down the reaction.[4]

  • Incorrect Temperature: While some heat may be required to drive the reaction, excessive temperatures can promote side reactions, such as the formation of symmetrical N,N'-bis(2,3-dichlorophenyl)urea, which will lower the yield of your desired product.[5]

  • Inappropriate Solvent: The use of a purely organic, aprotic solvent without an acid catalyst will prevent the formation of the necessary isocyanic acid intermediate from sodium cyanate.

Solution Pathway:

  • Optimize pH: The reaction should be conducted in an acidic aqueous solution, typically using an acid like hydrochloric acid or acetic acid. The pH should be carefully controlled to be acidic enough to generate HNCO but not so acidic that the aniline is fully deactivated. A pH range of 2 to 4 is often a good starting point.[4]

  • Control Temperature: Start the reaction at room temperature and gently heat if necessary. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Choose the Right Solvent System: Water is an excellent and green solvent for this reaction as it facilitates the dissolution of the sodium cyanate and the acid catalyst.[4]

3. Probable Cause: Heterogeneous Reaction Mixture

2,3-dichloroaniline has low solubility in water.[2] If the reaction mixture is not adequately mixed, the aniline will exist as a separate phase, leading to a very slow reaction rate at the interface and consequently, a low yield.

Solution Pathway:

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create a fine emulsion of the aniline in the aqueous phase, maximizing the surface area for the reaction.

  • Consider a Co-Solvent: While water is preferred, the addition of a minimal amount of a water-miscible organic co-solvent (e.g., ethanol, THF) can sometimes help to increase the solubility of the aniline, but care must be taken as this can also affect the reaction kinetics.

Question: I obtained a product, but it's contaminated with a significant amount of a high-melting, insoluble white solid. What is this byproduct and how can I avoid it?

Answer: This is a classic sign of symmetrical N,N'-bis(2,3-dichlorophenyl)urea formation. This byproduct is much less soluble than the desired monosubstituted urea and often precipitates out of the reaction mixture.

Causality of Byproduct Formation:

This side reaction occurs when the desired product, 2,3-dichloroaniline urea, reacts with another molecule of 2,3-dichloroaniline. This is particularly prevalent under prolonged heating. The reaction can be explained by the reversible decomposition of the product back to 2,3-dichloroaniline and isocyanic acid. The isocyanic acid can then react with another molecule of the starting aniline. A more direct pathway involves the formed urea reacting with another aniline molecule to eliminate ammonia.[5]

Solution Pathway:

  • Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor progress closely using TLC or HPLC.

  • Stoichiometry Control: Using a slight excess of sodium cyanate relative to the aniline can help ensure the aniline is consumed before it can react with the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 2,3-dichloroaniline urea from sodium cyanate?

The reaction proceeds through a two-step mechanism. First, in an acidic aqueous solution, sodium cyanate is protonated to form isocyanic acid (HNCO). Second, the lone pair of electrons on the nitrogen atom of the 2,3-dichloroaniline performs a nucleophilic attack on the electrophilic carbon atom of isocyanic acid to form the final urea product.

Reaction_Mechanism cluster_step1 Step 1: Formation of Isocyanic Acid cluster_step2 Step 2: Nucleophilic Attack NaOCN NaOCN (Sodium Cyanate) HNCO HNCO (Isocyanic Acid) NaOCN->HNCO Protonation Na_plus Na⁺ H_plus H⁺ (from Acid) H_plus->HNCO Aniline 2,3-Dichloroaniline Product 2,3-Dichloroaniline Urea Aniline->Product Nucleophilic Attack HNCO2 HNCO HNCO2->Product Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Check Reagent Integrity - Aniline discolored? - NaOCN old or exposed to moisture? start->check_reagents reagents_ok Reagents Appear OK check_reagents->reagents_ok No reagents_bad Reagents Suspect check_reagents->reagents_bad Yes check_conditions 2. Verify Reaction Conditions - pH acidic (2-4)? - Temp < 50°C? - Aqueous solvent used? reagents_ok->check_conditions replace_reagents Action: Use fresh, high-purity reagents. reagents_bad->replace_reagents success Yield Improved replace_reagents->success conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No check_mixing 3. Assess Reaction Mixture - Is the mixture homogeneous or a fine emulsion? - Is stirring vigorous? conditions_ok->check_mixing adjust_conditions Action: Adjust pH, temperature, or solvent system per protocol. conditions_bad->adjust_conditions adjust_conditions->success mixing_ok Mixing is Good check_mixing->mixing_ok Yes mixing_bad Phase Separation Occurs check_mixing->mixing_bad No mixing_ok->success adjust_mixing Action: Increase stir rate. Consider minimal co-solvent. mixing_bad->adjust_mixing adjust_mixing->success

Sources

Technical Support Center: Optimizing Mobile Phase for Phenylurea Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the chromatographic separation of phenylurea isomers. The structural similarity of these compounds presents a significant analytical challenge, often leading to co-elution and poor resolution. This resource provides in-depth, experience-based answers to common problems encountered during method development, with a core focus on mobile phase optimization.

Part 1: Foundational Concepts & Starting Points

This section addresses the most frequently asked questions regarding the initial setup and underlying challenges of phenylurea isomer separation.

Q1: What are the primary challenges in separating phenylurea isomers, and why is the mobile phase so critical?

Phenylurea herbicides (e.g., Diuron, Linuron, Monuron) and their related isomers are notoriously difficult to separate. The core challenge lies in their subtle structural differences. Isomers often differ only by the position or type of a single substituent on the phenyl ring. This results in very similar physicochemical properties, such as hydrophobicity and polarity, leading to nearly identical retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).

The mobile phase is the most powerful tool for manipulating the selectivity of the separation.[1][2] By carefully adjusting its composition—specifically the type of organic modifier, its concentration (or gradient), and the pH—we can exploit the minor electronic and steric differences between the isomers to influence their interactions with the stationary phase, thereby achieving separation.[1][2]

Q2: I'm developing a new method for a mix of phenylurea isomers on a standard C18 column. What is a good starting point for my mobile phase and gradient?

For a standard C18 column, a reversed-phase approach using a water-acetonitrile or water-methanol mobile phase is the universally accepted starting point.[3][4][5] A generic scouting gradient is highly effective for determining the elution window of your target analytes.[6]

A robust starting protocol is outlined below. This initial run will provide the foundational data needed for further optimization.

Experimental Protocol 1: Initial Scouting Gradient

Objective: To determine the approximate retention times and overall elution profile of the phenylurea isomer mixture.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose, widely available column.
Mobile Phase A HPLC-grade WaterThe weak solvent in reversed-phase.
Mobile Phase B HPLC-grade Acetonitrile (ACN)A common, strong organic modifier with low viscosity.[7]
Gradient Program 5% to 95% B over 20 minutesA broad gradient ensures all compounds of varying hydrophobicity will elute.[8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 240-245 nmPhenylureas exhibit strong absorbance in this range.[9]
Injection Vol. 10 µLA typical starting volume.

Part 2: Troubleshooting Poor Resolution

This is the most common and frustrating issue. The following questions guide you through a logical troubleshooting process when your isomers are not separating.

Q3: My isomers are co-eluting or have a resolution (Rs) well below the target of 1.5. What is the first mobile phase parameter I should adjust?

When facing poor resolution, the first and most impactful parameter to adjust is the gradient slope .[8][10] The initial scouting run (Protocol 1) likely used a steep gradient, which is good for finding peaks but poor for resolving them. A shallower gradient increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.[8]

Workflow for Gradient Optimization:

G cluster_0 Gradient Optimization Workflow Start Poor Resolution (Rs < 1.5) Scout Run Wide Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scout Analyze Identify Elution Window (e.g., peaks elute between 40-60% B) Scout->Analyze Shallow Design a Shallow Gradient (e.g., 35-65% B in 20 min) Analyze->Shallow Result Improved Resolution? Shallow->Result Success Optimization Successful Result->Success Yes Further Proceed to Selectivity Tuning (See Q4) Result->Further No

Caption: Workflow for optimizing the gradient slope to improve isomer resolution.

Based on your scouting run, identify the range of %B where your isomers elute. Then, design a new, shallower gradient focused on that range. For example, if your peaks eluted between 8 and 12 minutes in the initial 20-minute gradient (corresponding to roughly 40-60% Acetonitrile), a new gradient could be 35% to 65% B over 20 minutes. This effectively halves the gradient slope, often dramatically improving resolution.[8]

Q4: I've optimized the gradient, but two isomers are still not resolved. Should I switch from Acetonitrile (ACN) to Methanol (MeOH)?

Yes, this is the next logical step. Switching the organic modifier is a powerful tool for altering selectivity because ACN and MeOH interact differently with both the analytes and the stationary phase.[2][11]

  • Acetonitrile (ACN): As a polar aprotic solvent, it primarily engages in dipole-dipole interactions.[12] It has a stronger elution strength than methanol, meaning you need less of it to elute compounds, and it generates lower backpressure.[7][11]

  • Methanol (MeOH): As a polar protic solvent, it can act as both a hydrogen bond donor and acceptor.[12] This property can introduce unique selectivity for phenylureas, which have N-H groups capable of hydrogen bonding.

Sometimes, neither solvent alone provides optimal separation. In these cases, a ternary mobile phase (Water/ACN/MeOH) can be used to fine-tune selectivity.

PropertyAcetonitrile (ACN)Methanol (MeOH)Significance for Phenylurea Separation
Elution Strength StrongerWeakerACN leads to shorter retention times at the same % concentration.[7][11]
Selectivity Different; based on dipole interactions.[12]Different; based on H-bonding potential.[12]Switching between them is a primary strategy for changing peak elution order.
Viscosity/Pressure LowerHigherACN is preferred for high flow rates or UHPLC systems.[7]
UV Cutoff ~190 nm~205 nmACN is better for low-wavelength UV detection.[12]

If you are using a Phenyl-Hexyl stationary phase instead of a C18, methanol is often the preferred solvent as it enhances the unique pi-pi interactions that this type of column offers, whereas acetonitrile's own pi electrons can suppress this effect.[13][14]

Part 3: Addressing Poor Peak Shape

Perfectly symmetrical Gaussian peaks are the ideal, but tailing or fronting can compromise quantification and resolution.[15]

Q5: My phenylurea peaks are tailing significantly. Could my mobile phase be the cause?

Yes, mobile phase effects are a common cause of peak tailing, especially for compounds like phenylureas which contain slightly basic amine functionalities. There are two primary mobile phase factors to investigate:

  • Mobile Phase pH and Silanol Interactions: The most common cause of tailing for basic compounds on silica-based C18 columns is secondary ionic interactions between protonated analytes and deprotonated (negatively charged) silanol groups on the silica surface.[16] This is especially problematic at mid-range pH (4-7). By adding a small amount of acid to the mobile phase, you can lower the pH to ~2.5-3. This protonates the silanol groups, neutralizing their negative charge and minimizing these unwanted secondary interactions, resulting in sharper, more symmetrical peaks.[16]

  • Insufficient Buffer Capacity: If you are using a buffer, its concentration might be too low to control the pH at the point of injection, especially if your sample is dissolved in a diluent of a different pH. This localized pH shift can cause peak distortion. Doubling the buffer concentration (e.g., from 10 mM to 20 mM) can often resolve this issue.[15]

Q6: When should I use mobile phase additives like formic acid or ammonium formate?

Mobile phase additives are used to control pH and improve peak shape.[17]

  • Formic Acid (or Acetic Acid): Use 0.1% formic acid in both your aqueous (A) and organic (B) mobile phases when you observe peak tailing with basic or amine-containing analytes like phenylureas. Its purpose is to maintain a low, consistent pH (~2.7) to suppress silanol interactions.[18]

  • Ammonium Formate (or Ammonium Acetate): These are volatile buffers and are the additives of choice when your detector is a mass spectrometer (LC-MS).[19] They provide pH control while being compatible with the MS ionization source. A concentration of 10-20 mM is typical. They can be used to set the pH to a specific value (e.g., pH 4 or 9) to manipulate the ionization state of the analytes and thus their retention and selectivity.[19]

Troubleshooting Logic for Peak Tailing:

G cluster_1 Peak Tailing Troubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH Controlled? (e.g., using acid/buffer) Start->CheckpH AddAcid Add 0.1% Formic Acid to Mobile Phase A & B CheckpH->AddAcid No CheckBuffer Is Buffer Concentration Sufficient? CheckpH->CheckBuffer Yes Result Peak Shape Improved? AddAcid->Result IncreaseBuffer Increase Buffer Conc. (e.g., 10mM -> 20mM) CheckBuffer->IncreaseBuffer No CheckColumn Consider Column Issues (e.g., contamination, aging) CheckBuffer->CheckColumn Yes IncreaseBuffer->Result Result->CheckColumn No Success Problem Solved Result->Success Yes

Caption: Decision tree for troubleshooting mobile phase-related peak tailing.

By systematically evaluating and adjusting your mobile phase composition based on the principles and troubleshooting steps outlined in this guide, you can overcome the inherent challenges of phenylurea isomer separation and develop robust, reliable analytical methods.

References

  • Kaur, M., Malik, A. K., & Singh, B. (2011). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Krause, R. T. (1985). HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science. Available at: [Link]

  • Durand, G., & Barcelo, D. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Chromatography A. Available at: [Link]

  • Papadopoulou, A., et al. (2025). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link]

  • ResearchGate. (2025). Simultaneous determination of sixteen phenylurea herbicides in water by high performance liquid chromatography and solid phase extraction. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2014). Gradient Design and Development. Agilent. Available at: [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. Welch Materials. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Lab Manager. (Date N/A). Getting the HPLC Gradient Right. Lab Manager. Available at: [Link]

  • Waters Corporation. (Date N/A). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters. Available at: [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. Available at: [Link]

  • Hawach Scientific. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Hawach. Available at: [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Shimadzu Corporation. (Date N/A). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available at: [Link]

  • Phenomenex. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. Available at: [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Scribd. (Date N/A). Chromatography Peak Issues Guide. Scribd. Available at: [Link]

  • Phenomenex. (Date N/A). Mobile Phase Selectivity. Phenomenex. Available at: [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Cytiva. Available at: [Link]

  • Acedo-Valenzuela, M. I., et al. (2003). Monitoring of phenylurea and propanil herbicides in river water by solid-phase-extraction high performance liquid chromatography with photoinduced-fluorimetric detection. Talanta. Available at: [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Element. Available at: [Link]

  • Crawford Scientific. (Date N/A). The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Agilent Technologies. (Date N/A). Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Ray, A. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

Preventing thermal degradation of dimethylurea herbicides during GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of dimethylurea (also known as phenylurea) herbicides. This guide is designed for researchers and analytical scientists who are encountering challenges with the thermal instability of these compounds. Here, we will explore the root causes of degradation and provide field-proven troubleshooting guides, in-depth FAQs, and validated protocols to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: Diagnosing and Solving Analytical Issues

This section addresses specific chromatographic problems with a focus on causal relationships and effective solutions.

Scenario 1: My peaks for Diuron and Linuron are small, tailing, or completely absent, but my internal standard looks fine.

  • Question: What is causing the poor peak shape and low response for my target herbicides?

  • Answer: This is a classic symptom of on-column or in-injector thermal degradation. Phenylurea herbicides are thermally labile, meaning they break down at the high temperatures typically used in a standard split/splitless GC inlet.[1][2] The primary degradation pathway involves the cleavage of the urea bridge, which forms corresponding isocyanate and aniline derivatives.[1] These degradation products may not respond at your detector settings, or they may appear as broad, unrecognizable peaks, leading to a loss of the parent analyte signal. The hot, active surfaces within a standard glass liner in a splitless injector are a major contributor to this issue.[2][3]

    • Immediate Action: Lower the injector temperature. A good starting point is 200°C, but you may need to go as low as 150°C.[1] However, be aware that lowering the temperature too much can lead to incomplete vaporization of higher-boiling analytes and poor peak shape.[4][5]

    • Long-Term Solution: Transition to a less thermally stressful injection technique. The two most effective methods are Cool On-Column (COC) injection and Programmable Temperature Vaporization (PTV) .[6][7][8] COC injection deposits the sample directly onto the column at a low temperature, eliminating contact with hot metal surfaces and preventing degradation.[3][6][7]

Scenario 2: I see several unexpected peaks eluting near my target analyte's retention time.

  • Question: Are these contaminants, or is something else happening?

  • Answer: While contamination is always a possibility, it is highly probable that you are detecting the thermal degradation products of your target herbicide. For example, the analysis of Diuron can produce 3,4-dichloroaniline and 3,4-dichlorophenylisocyanate.[1][9] These byproducts often have different retention times than the parent compound and can interfere with quantification.[9]

    • Verification Step: To confirm this, inject a standard of your herbicide at a very low inlet temperature (e.g., 150°C) and then at a high temperature (e.g., 280°C). If the unexpected peaks increase in size and the parent peak decreases at the higher temperature, you have confirmed thermal degradation.

    • Troubleshooting Logic: The appearance of these degradation products is a clear indicator that your current GC conditions are too harsh. The workflow below outlines a systematic approach to resolving this issue.

G A Problem: Poor Peak Shape or Extra Peaks B Action: Lower Inlet Temp (e.g., 200°C) A->B C Decision: Is peak shape acceptable and degradation eliminated? B->C D Solution Found: Optimize method at lower temp. C->D Yes E Problem Persists: Degradation still occurs or peak shape is poor. C->E No F Advanced Solution 1: Implement Cool On-Column (COC) Injection E->F G Advanced Solution 2: Implement Derivatization Protocol E->G H Result: Thermal stress is eliminated, preserving the analyte. F->H I Result: A stable derivative is formed, resistant to thermal breakdown. G->I

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thermal degradation for dimethylurea herbicides?

A1: The core issue lies in the instability of the N-C bond in the urea functional group at elevated temperatures. The degradation primarily follows two pathways:

  • Dissociation: The urethane linkage breaks, reverting to the precursor isocyanate and alcohol (or amine).[10] This is the most common pathway in a hot GC inlet.

  • Elimination: A secondary reaction can lead to the formation of a primary amine, an olefin, and carbon dioxide.[10]

For a compound like Diuron, the high temperature in the GC inlet provides the energy to break the bond, yielding 3,4-dichlorophenyl isocyanate and dimethylamine. This process is often catalyzed by active sites on glass liners or metal surfaces within the injector.[2][3]

Q2: What is derivatization and how does it prevent thermal degradation?

A2: Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable product (a "derivative").[11] For urea herbicides, this typically involves alkylation or acylation of the active hydrogen on the nitrogen atom.[12][13] By replacing this active hydrogen, the primary degradation pathway is blocked. The resulting derivative is more stable and can withstand higher GC inlet temperatures without breaking down.[12] A common and effective method is methylation using iodomethane.[12]

G cluster_0 Thermal Degradation Pathway cluster_1 Protective Derivatization Pathway Parent Diuron (Parent Molecule) Degradation { Isocyanate | Amine} Parent:f0->Degradation:f0 High Inlet Temp (>200°C) Parent2 Diuron (Parent Molecule) Derivative Methylated Diuron (Stable Derivative) Parent2:f0->Derivative:f0 Derivatization Reagent (e.g., CH3I)

Q3: When should I choose Cool On-Column (COC) injection over derivatization?

A3: The choice depends on your laboratory's workflow, sample throughput, and available equipment.

FeatureCool On-Column (COC) InjectionDerivatization
Principle Deposits liquid sample directly into the column at oven temperature, avoiding hot inlet surfaces entirely.[6][7]Chemically modifies the analyte to increase its thermal stability before injection.
Pros - Eliminates thermal degradation.[2][3]- Minimizes analyte discrimination.- Conceptually simple.- Allows use of standard hot split/splitless inlets.- Can improve chromatography for some compounds.- Well-established procedures exist.[12]
Cons - Requires a dedicated COC inlet.- Columns can be more easily contaminated by non-volatile matrix components.[14]- Not suitable for "dirty" samples without extensive cleanup.- Adds an extra step to sample preparation.- Requires handling of potentially hazardous reagents.- Reaction must be complete and reproducible.
Best For Trace analysis of thermally labile compounds in clean matrices.[6][8]Routine analysis in labs equipped with standard GC inlets; suitable for a wider range of matrix complexities.

Q4: Can I optimize my standard split/splitless injector to minimize degradation without derivatization?

A4: Yes, to some extent. While not as effective as COC or derivatization, you can make significant improvements. Careful control of operating conditions can minimize thermal decomposition.[1]

  • Inlet Temperature: This is the most critical parameter. Keep it as low as possible while still achieving efficient vaporization of your analytes (typically 180-220°C).[1][4]

  • Liner Choice: Use a highly inert, deactivated liner. A liner with glass wool can provide a large surface area for trapping non-volatiles but can also have active sites. A dimpled or baffled liner without wool is often a better choice.[14][15]

  • Carrier Gas Flow: Higher carrier gas flows during the injection can reduce the residence time of the analyte in the hot inlet, thereby minimizing the opportunity for degradation.[1] This can be achieved using a pulsed splitless injection.

Experimental Protocols

Protocol 1: Method Setup for Cool On-Column (COC) Injection

This protocol provides a starting point for analyzing dimethylurea herbicides using a COC inlet.

  • System Configuration:

    • Install a COC-specific inlet on your GC.

    • Use a retention gap (e.g., 5m x 0.53mm ID deactivated fused silica) connected to your analytical column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane). The wider bore of the retention gap accommodates the liquid injection volume.

  • Injection Parameters:

    • Injector Mode: On-Column.

    • Injection Volume: 1 µL.

    • Injector Temperature: Set to "Track Oven." This ensures the injector temperature follows the oven temperature program, preventing premature volatilization.[3]

  • Oven Program:

    • Initial Temperature: 50°C (hold for 2 minutes). This should be set below the boiling point of your solvent to allow for solvent focusing.[16]

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 minutes).

  • Carrier Gas:

    • Helium at a constant flow of 1.2 mL/min.

  • Self-Validation Check:

    • Inject a standard mix using a hot splitless inlet (250°C) and compare the chromatogram to one obtained using this COC method. The COC chromatogram should show significantly larger, sharper peaks for the target herbicides and a reduction or absence of early-eluting degradation peaks.

Protocol 2: Derivatization by Methylation

This protocol is adapted from established methods for the methylation of urea herbicides to improve their thermal stability.[12][17]

  • Reagents:

    • Sample extract in a suitable solvent (e.g., Ethyl Acetate).

    • Iodomethane (Methyl Iodide, CH₃I) - Caution: Toxic and volatile. Handle only in a fume hood with appropriate personal protective equipment.

    • Strong Base: Sodium Hydride (NaH) as a 60% dispersion in mineral oil. Caution: Highly reactive with water. Handle with extreme care.

  • Procedure:

    • Pipette 1 mL of your sample extract into a 4 mL amber glass vial.

    • Carefully add approximately 10 mg of the Sodium Hydride dispersion to the vial.

    • Add 100 µL of Iodomethane to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Carefully quench the reaction by adding 1 mL of reagent water. The excess NaH will react to produce hydrogen gas. Perform this step slowly in a fume hood.

    • Vortex for 30 seconds, then allow the phases to separate.

    • Transfer the upper organic layer to a new autosampler vial for GC analysis.

  • Self-Validation Check:

    • Analyze an underivatized standard of the same concentration. The retention time of the derivatized analyte should be different from the parent compound.

    • The chromatogram of the derivatized sample should show a near-complete disappearance of the parent compound peak and the appearance of a single, sharp peak for the methylated derivative. This confirms the reaction has gone to completion.

By implementing these troubleshooting strategies and protocols, you can overcome the challenges associated with the GC analysis of thermally labile dimethylurea herbicides, leading to more accurate, reproducible, and reliable results.

References

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018). Analytical and Bioanalytical Chemistry. [Link]

  • New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. (2001). Journal of Chromatography A. [Link]

  • When would you use split, splitless, or on-column injection in gas chromatography? (n.d.). Vaia. [Link]

  • Comparison of Temperature Programmable Split/Splitless and Cool On-column Inlets for the Determination of Glycerol and Glyceride. (2016). Agilent Technologies. [Link]

  • S/SP Inlet instead of On-column? (2017). Chromatography Forum. [Link]

  • Inlet temperature GCMS. (2016). Chromatography Forum. [Link]

  • Split, Splitless, and Beyond—Getting the Most from Your Inlet. (2020). LCGC International. [Link]

  • Optimizing Splitless GC Injections. (2018). LCGC International. [Link]

  • Easy GC Injection Set-Up and How to Avoid Peak Splitting of Cannabis Pesticide Samples. (2022). Restek. [Link]

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018). ResearchGate. [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Enhancing Pesticide Residue Testing Efficiency with GCMS: Tips and Best Practices. (2024). Conquer Scientific. [Link]

  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. (n.d.). Agilent Technologies. [Link]

  • Comparison of Temperature Programmable Split/Splitless and Cool On-Column Inlets for the Determination of Glycerol and Glycerides in Biodiesel by Gas Chromatography with Flame Ionization Detection. (2016). Journal of Chromatographic Science. [Link]

  • Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. (2022). Chemetrix. [Link]

  • Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. (1993). Semantic Scholar. [Link]

  • Determination of Urea Pesticide Residues in Vegetable, Soil, and Water Samples. (2005). Critical Reviews in Analytical Chemistry. [Link]

  • Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. (1993). The Analyst. [Link]

  • Determination of herbicides, including thermally labile phenylureas, by solid-phase microextraction and gas chromatography-mass spectrometry. (2003). Journal of Chromatography A. [Link]

  • Analysis of phenylurea herbicides from plants by GC/MS. (2003). ResearchGate. [Link]

  • GC/MS/MS Pesticide Residue Analysis. (2022). Agilent Technologies. [Link]

  • Determination of Carbamate, Urea, and Thiourea Pesticides and Herbicides in Water. (2001). Analytical Chemistry. [Link]

  • Method 1658: Organo-Halide and Organo-Phosphorus Pesticides, and Phenoxy-Acid Herbicides by Wide-Bore Capillary Column Gas Chromatography with Selective Detectors. (n.d.). Organomation. [Link]

  • GC-MS Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. (2003). Analytica Chimica Acta. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (2012). International Journal of Biosciences. [Link]

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2023). AZoM. [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (2020). Chemical Engineering Transactions. [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (2022). MDPI. [Link]

  • Thermal degradation mechanisms of poly(urethane)s. (2012). ResearchGate. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules. [Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. (2024). Environmental Science: Water Research & Technology. [Link]

Sources

Technical Support Center: Purification of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

3-(2,3-Dichlorophenyl)-1,1-dimethylurea, a substituted phenylurea, is synthesized through the reaction of 2,3-dichloroaniline with an agent that provides the dimethylaminocarbonyl group. The crude product from this synthesis is often contaminated with unreacted starting materials, byproducts from side reactions, and residual solvents. Achieving high purity is critical for its intended applications, necessitating effective purification strategies. This guide will explore common purification challenges and provide detailed, validated protocols to address them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea?

A1: The primary impurities typically include:

  • Unreacted 2,3-dichloroaniline: A starting material that may persist if the reaction does not go to completion.

  • Symmetrically substituted ureas: Formed by the reaction of the isocyanate intermediate with any water present, leading to the formation of a symmetric diarylurea.

  • Over-alkylated products: Although less common with dimethylamine, side reactions can potentially lead to other substituted ureas.

  • Residual Solvents: The solvent used for the reaction (e.g., toluene, THF) can be retained in the crude product.

Q2: My recrystallization attempt resulted in a low yield. What are the likely causes?

A2: Low yield during recrystallization is a common issue and can be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound has significant solubility at low temperatures, a substantial amount will be lost in the mother liquor.[1]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep more of it in solution upon cooling, thus reducing the amount of recovered crystals.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during filtration to remove insoluble impurities, product can be lost.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Q3: The purified product is still showing impurities by HPLC analysis. What are my next steps?

A3: If a single purification technique is insufficient, a combination of methods is often necessary:

  • Sequential Purification: Consider performing an initial purification by one method (e.g., extraction to remove acidic or basic impurities) followed by another (e.g., recrystallization or column chromatography) to separate neutral byproducts.

  • Column Chromatography: This is a powerful technique for separating compounds with similar polarities. A systematic approach to solvent system selection is crucial for effective separation.

  • Re-recrystallization: A second recrystallization, potentially with a different solvent system, can further enhance purity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.

Issue 1: Oily Product Instead of Crystalline Solid

Cause: This often occurs when the melting point of the compound is close to the boiling point of the solvent, or when significant amounts of impurities are present, leading to a melting point depression.

Solution:

  • Solvent Selection: Choose a recrystallization solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to lower the overall boiling point.

  • Trituration: Before attempting a full recrystallization, try triturating the oily product with a non-polar solvent in which the desired compound is sparingly soluble (e.g., hexanes, pentane). This can often induce crystallization by removing more soluble impurities.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 2: Colored Impurities Persist After Recrystallization

Cause: Highly colored byproducts may co-crystallize with the desired product.

Solution:

  • Activated Carbon Treatment: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb onto the surface of the carbon.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.

  • Proceed with Cooling: Allow the filtered solution to cool slowly to form pure, colorless crystals.

Issue 3: Difficulty Separating Structurally Similar Byproducts

Cause: Byproducts with similar polarity and functional groups to 3-(2,3-Dichlorophenyl)-1,1-dimethylurea can be challenging to remove by simple recrystallization.

Solution: Column Chromatography This is the method of choice for separating closely related compounds.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will show good separation between the desired product and the impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.

PurificationWorkflow start Crude 3-(2,3-Dichlorophenyl)-1,1-dimethylurea recrystallization Attempt Recrystallization start->recrystallization analysis1 Purity Analysis (e.g., HPLC, TLC) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity > 98% oily_product Issue: Oily Product analysis1->oily_product Purity < 98% AND Oily colored_impurities Issue: Colored Impurities analysis1->colored_impurities Purity < 98% AND Colored structural_isomers Issue: Structural Isomers/Byproducts analysis1->structural_isomers Purity < 98% AND Byproducts trituration Triturate with Non-polar Solvent oily_product->trituration analysis2 Purity Analysis trituration->analysis2 charcoal_treatment Recrystallize with Activated Carbon colored_impurities->charcoal_treatment analysis3 Purity Analysis charcoal_treatment->analysis3 column_chromatography Column Chromatography structural_isomers->column_chromatography analysis4 Purity Analysis column_chromatography->analysis4 analysis2->pure_product Purity > 98% analysis2->column_chromatography Purity < 98% analysis3->pure_product Purity > 98% analysis3->column_chromatography Purity < 98% analysis4->pure_product Purity > 98%

Caption: Decision tree for the purification of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.

Quantitative Data Summary

The choice of solvent is critical for successful purification. The following table summarizes the solubility characteristics of a related compound, diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which can serve as a useful guide.

SolventSolubility of Diuron ( g/100 mL at 25°C)Notes
Water0.0042Very low solubility, useful for precipitation.[2]
Acetone5.3High solubility, good for dissolving the crude product.
MethanolModerateCan be used in mixed solvent systems.
DichloromethaneHighGood for dissolving but may be too good for recrystallization alone.
TolueneLowMay be suitable for recrystallization.
HexaneVery LowUseful as an anti-solvent or for trituration.

Note: The solubility of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea may differ slightly, but the general trends are expected to be similar.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the recrystallization of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea.

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude 3-(2,3-Dichlorophenyl)-1,1-dimethylurea

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as acetone/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, we will use isopropanol.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot isopropanol until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve_crude Dissolve Crude Product in Minimal Hot Solvent hot_filtration Hot Filtration (if needed) dissolve_crude->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_product Dry Under Vacuum wash_crystals->dry_product

Caption: Step-by-step workflow for the recrystallization process.

References

  • Sci-Hub. (n.d.). Removal of Diuron and Hexazinone from Public Water Supply Using a Filter System | Semina: Ciências Agrárias. Retrieved February 20, 2026, from [Link]

  • EPA. (2004, March 17). Analytical Method for the Determination of Linuron, Diuron. Retrieved February 20, 2026, from [Link]

  • Regulations.gov. (2020, December 17). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No. - Regulations.gov. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, December 30). A review of novel methods for Diuron removal from aqueous environments. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2025, September 18). Electroanalytical Overview: the Measurement of Diuron. Retrieved February 20, 2026, from [Link]

  • NHMRC. (n.d.). Diuron - Australian Drinking Water Guidelines. Retrieved February 20, 2026, from [Link]

  • PMC. (n.d.). Electrochemical Determination of Hazardous Herbicide Diuron Using MWCNTs-CS@NGQDs Composite-Modified Glassy Carbon Electrodes. Retrieved February 20, 2026, from [Link]

  • SciELO. (n.d.). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Retrieved February 20, 2026, from [Link]

  • PubMed. (2013, November 15). Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L. Retrieved February 20, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Solubility of the pesticide diuron in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (n.d.). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution | Journal of Agricultural and Food Chemistry. Retrieved February 20, 2026, from [Link]

  • University of Alberta. (n.d.). Recrystallization1. Retrieved February 20, 2026, from [Link]

  • Arvia Technology. (n.d.). Diuron Wastewater Treatment System | Diuron Removal From Water. Retrieved February 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Phenylurea Soil Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PHEN-SOIL-001 Subject: Troubleshooting Matrix Effects, Ion Suppression, and Recovery Losses in LC-MS/MS

Welcome to the Technical Support Center

You are experiencing challenges with phenylurea herbicide analysis (e.g., Diuron, Isoproturon, Linuron) in complex soil matrices. This guide bypasses generic advice to address the specific physicochemical interactions causing your data irregularities.

Phenylureas are moderately polar, neutral-to-weakly basic compounds. In soil analysis, the primary antagonist is Humic Acid —a complex mixture of polymeric organic acids that co-extracts with your analytes and competes for charge in the Electrospray Ionization (ESI) source.

Below are the troubleshooting modules designed to isolate and eliminate these interferences.

Module 1: Diagnosis & Detection

Q: How do I definitively prove "Matrix Effects" are the cause of my signal loss, rather than extraction inefficiency?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas between a solvent standard and a matrix spike (Post-Extraction Spike) gives you a single number (Matrix Factor), but it doesn't tell you where the suppression happens. PCI visualizes the suppression zones across your chromatogram.

The Protocol:

  • Setup: Connect a syringe pump containing your analyte standard (at 100x LOQ concentration) to a T-junction placed after the analytical column but before the Mass Spectrometer.

  • Flow: Set the syringe pump to a low, constant flow (e.g., 10 µL/min) while running your standard LC gradient through the column.

  • Injection: Inject a blank soil extract (matrix) into the LC system.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or negative peak indicates ion suppression; a "hump" indicates enhancement.

  • Overlay: Superimpose your analyte's retention time (RT) over this trace. If your analyte elutes during a "dip," you have a matrix effect.

Visualizing the PCI Setup:

PCI_Setup cluster_legend Logic Flow LC_Pump LC Gradient Pump (Mobile Phase) Injector Sample Injector (Blank Soil Matrix) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Elution Tee Tee Junction (Mixing Point) Column->Tee MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Continuous Flow Matrix elutes from Column Matrix elutes from Column Analyte enters from Syringe Analyte enters from Syringe Matrix elutes from Column->Analyte enters from Syringe MS detects baseline dip (Suppression) MS detects baseline dip (Suppression) Analyte enters from Syringe->MS detects baseline dip (Suppression)

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize ionization suppression zones.

Module 2: Extraction Optimization (QuEChERS)

Q: My recoveries are inconsistent (<70%) even before cleanup. Is the soil "holding" the phenylureas?

A: Yes. Dry soil pores collapse, trapping analytes. You are likely missing the Hydration Step . Phenylureas can adsorb to soil organic matter. If you add Acetonitrile (ACN) directly to dry soil, the solvent penetrates rapidly but fails to access the micropores where the herbicide residues reside.

The Fix: The "Slurry" Technique

  • Weigh: 10 g of soil.

  • Hydrate: Add 5–10 mL of cold water. Vortex and let stand for 30 minutes . This swells the soil pores and partitions the phenylureas into the aqueous phase.

  • Extract: Add 10 mL Acetonitrile (ACN).

  • Salt Out: Use Citrate-buffered salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). The citrate buffer maintains a pH of ~5-5.5, protecting base-sensitive phenylureas from degradation while ensuring optimal partition.

Module 3: Cleanup Strategy (The "GCB Trap")

Q: I used Graphitized Carbon Black (GCB) to remove the dark soil pigments, but now my Diuron signal is gone. Why?

A: You have fallen into the "Planar Trap." GCB is excellent at removing pigments (chlorophyll, carotenoids) because they are planar molecules. However, phenylureas also possess a planar structure (benzene ring coupled to the urea group). They interact strongly with the flat surface of the carbon via


 stacking.

Sorbent Selection Guide:

SorbentTarget InterferenceMechanismRecommended for Phenylureas?
PSA (Primary Secondary Amine)Humic acids, sugars, fatty acidsWeak Anion ExchangeYES. Essential for removing humic acids (major suppression source).
C18 (Octadecyl)Lipids, waxes, non-polar organicsReversed PhaseYES. Use if soil has high organic content.
GCB (Graphitized Carbon Black)Pigments, SterolsPlanar InteractionNO / CAUTION. High risk of analyte loss. Use <10mg per mL or switch to Z-Sep.
Z-Sep / Z-Sep+ Lipids, PigmentsZirconia/Lewis AcidYES. Removes pigments without retaining planar analytes.

Recommendation: Switch to a PSA + C18 mix. If the extract is still too pigmented, use Z-Sep+ instead of GCB. If you must use GCB, use a dual-layer cartridge and elute with a Toluene-modified solvent (though this complicates LC-MS compatibility).

Module 4: Chromatographic Resolution

Q: I still see suppression at the beginning of the run. How do I fix this?

A: Phenylureas are moderately polar. If they elute too early (low


), they co-elute with the unretained polar matrix components (salts, small organic acids).

Troubleshooting Steps:

  • Initial Gradient: Start your gradient with a higher aqueous portion (e.g., 95% Water / 5% ACN) and hold for 1-2 minutes. This forces the phenylureas to retain longer on the column, separating them from the "suppression dump" at the solvent front.

  • Column Choice: Use a high-strength silica C18 (e.g., BEH C18 or HSS T3) which withstands 100% aqueous mobile phases without pore dewetting.

  • Mobile Phase Additives: Use Ammonium Formate (5mM) + 0.1% Formic Acid . The ammonium ions can help mask active sites on the soil matrix components that might otherwise bind to the analyte in the source.

Module 5: Quantification & Calculation

Q: My calibration curve is linear (


), but my QC samples in soil are failing. Why? 

A: You are likely using a Solvent-Only Calibration Curve . In ESI, the presence of matrix reduces the ionization efficiency of your analyte compared to pure solvent. If the matrix suppresses the signal by 40%, calculating concentration against a solvent curve will yield a 40% underestimation.

The Solution: Matrix-Matched Calibration or Internal Standards

Workflow for Robust Quantification:

Quantification_Workflow Start Quantification Strategy Decision Is Stable Isotope Labeled Internal Standard (SIL-IS) available? Start->Decision Yes_Path Method A: SIL-IS Normalization (Gold Standard) Decision->Yes_Path Yes No_Path Method B: Matrix-Matched Calibration Decision->No_Path No Step_A1 Spike sample with Diuron-d6 / Isoproturon-d6 Yes_Path->Step_A1 Step_B1 Extract 'Blank' Soil (No Analyte) No_Path->Step_B1 Step_A2 IS co-elutes and suffers identical suppression Step_A1->Step_A2 Step_A3 Calculate Ratio: (Area Analyte / Area IS) Step_A2->Step_A3 Step_B2 Spike Calibration Standards INTO the Blank Extract Step_B1->Step_B2 Step_B3 Result: Standards and Samples have same Matrix Effect Step_B2->Step_B3

Figure 2: Decision tree for selecting the correct quantification strategy to compensate for matrix effects.

Critical Note on SIL-IS: For phenylureas, Deuterated standards (e.g., Diuron-d6) are widely available. Because the IS is chemically identical to the analyte, it elutes at the exact same time and experiences the exact same suppression. The ratio of Analyte/IS remains constant regardless of the matrix load.

References
  • SANTE/11312/2021 . Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission.

  • Fenoll, J., et al. (2011) . Multiresidue determination of pesticides in soil by GC-MS/MS and LC-MS/MS using QuEChERS extraction. International Journal of Environmental Analytical Chemistry.

  • Kruve, A., et al. (2015) . Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I & II. Analytica Chimica Acta.

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction"

Stability of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

{"# Technical Support Center: Stability of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (Diuron) in Aqueous Solution"}

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,3-Dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during aqueous stability experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity of your results.

Section 1: Fundamental Properties and Stability of Diuron

This section covers the basic chemical properties of Diuron and provides a general overview of its stability in water.

FAQ: What is Diuron and what are its key physicochemical properties?

Diuron, a substituted urea herbicide, functions by inhibiting photosynthesis.[1][2] It is recognized for its persistence in soil and potential to contaminate water sources.[3][4] Understanding its physicochemical properties is the first step in designing robust stability studies.

Table 1: Physicochemical Properties of Diuron

Property Value Source
IUPAC Name N'-(3,4-Dichlorophenyl)-N,N-dimethylurea [5]
CAS Number 330-54-1 [1]
Molecular Formula C₉H₁₀Cl₂N₂O [6]
Molecular Weight 233.10 g/mol [1]
Appearance White, odorless crystalline solid [1][6]
Water Solubility 42 mg/L at 25°C [1]
Melting Point 158-159°C [1][7]
Vapor Pressure 1.1 x 10⁻³ mPa at 25°C [7]

| Log Kow (Octanol-Water Partition Coeff.) | 2.68 |[6] |

FAQ: How stable is Diuron in a typical aqueous solution?

Diuron is generally stable in neutral aqueous solutions.[1] Its degradation is slow under typical environmental conditions in the absence of light and microbial activity. The primary routes of dissipation in the environment are microbial degradation and, to a lesser extent, photolysis.[8] Hydrolysis is negligible at neutral pH but becomes more significant under strongly acidic or alkaline conditions.[6] Some studies report that in dark environments, the half-life (DT50) of Diuron in water can be as long as 499 days, indicating very slow natural degradation rates without microbial or light influence.[9][10]

FAQ: What are the primary degradation pathways for Diuron in water?

The three main degradation pathways for Diuron in aqueous environments are:

  • Biodegradation: This is the primary mechanism for Diuron degradation in both soil and water.[1][11] Microorganisms, through enzymatic processes, break down the molecule.[9]

  • Photolysis (Photodegradation): Diuron can be degraded by sunlight. The rate of photolysis can be influenced by the presence of photosensitizing substances in the water.[7] In laboratory studies, photolytic half-lives have been observed to range from 6.7 to 43 days.[7]

  • Hydrolysis: Chemical breakdown due to reaction with water. This process is very slow for Diuron at environmental pH (5-9) but accelerates in strongly acidic or basic conditions.[6]

Section 2: Troubleshooting Hydrolysis Studies

Hydrolysis is a key abiotic degradation pathway to evaluate, though it is often slow for Diuron under standard conditions.

FAQ: My Diuron concentration isn't changing in my neutral pH hydrolysis experiment. Is this normal?

Yes, this is an expected result. Diuron is known to be stable to hydrolysis within the typical environmental pH range (pH 4 to 9).[7] The rate of hydrolysis is negligible at neutral pH.[6] Significant degradation via hydrolysis is generally only observed under more extreme pH conditions (strongly acidic or alkaline).[6] If your experiment is conducted in sterile, dark conditions at a neutral pH, the lack of degradation confirms the compound's stability under these specific parameters.

FAQ: How does pH affect the hydrolysis rate of Diuron?

The hydrolysis rate of Diuron increases as conditions become strongly acidic or alkaline.[6] This is because the reaction mechanism, which involves the cleavage of the urea bond, is catalyzed by both H⁺ and OH⁻ ions. In highly acidic solutions (e.g., pH < 3) or highly alkaline solutions (e.g., pH > 10), you should observe a measurable decrease in the parent Diuron concentration over time. For photocatalytic degradation processes, degradation rates have been observed to increase with a pH from 5 to 9, but decrease at a pH of 11.[12][13]

Protocol: Step-by-Step Guide for a pH-Dependent Hydrolysis Study

This protocol outlines a standard approach to assess the abiotic hydrolysis of Diuron at different pH values, following OECD or similar regulatory guidelines.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three pH values (e.g., pH 4, pH 7, and pH 9). Use buffers that will not interfere with the analysis.

  • Stock Solution: Prepare a concentrated stock solution of Diuron in a water-miscible solvent with low volatility (e.g., methanol, acetonitrile). The final concentration of the organic solvent in the test solution should be minimal (<1%) to avoid co-solvent effects.

  • Test Solution Preparation: Spike the buffer solutions with the Diuron stock solution to achieve the desired initial test concentration (e.g., 1-10 mg/L), ensuring it does not exceed the aqueous solubility limit.[1]

  • Incubation: Dispense the test solutions into sterile, sealed vials (e.g., amber glass vials with Teflon-lined caps) to prevent photodegradation and microbial contamination. Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 7, 14, 30 days), sacrifice replicate vials from each pH treatment. The sampling frequency should be adjusted based on the expected degradation rate.

  • Sample Analysis: Immediately analyze the samples for the concentration of Diuron using a validated analytical method, such as LC-MS/MS.[14]

  • Data Analysis: Plot the natural logarithm of the Diuron concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the regression line, and the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Section 3: Troubleshooting Photolysis (Photodegradation) Studies

Photodegradation can be a significant pathway for Diuron dissipation in sunlit surface waters.

FAQ: What should I expect from a Diuron photolysis experiment? What are the common degradation products?

In a photolysis experiment using a simulated solar light source, you should observe a decline in Diuron concentration over time. The process often involves several intermediate products.[15] The primary degradation mechanism involves demethylation of the urea group and dehalogenation/hydroxylation of the phenyl group.[16]

Commonly identified intermediates include:

  • DCPMU (1-(3,4-dichlorophenyl)-3-methylurea)

  • DCPU (1-(3,4-dichlorophenyl)urea)

  • 3,4-DCA (3,4-dichloroaniline)[11]

  • Hydroxylated derivatives[3]

Complete mineralization to CO₂, water, and inorganic ions can also occur, especially in advanced oxidation processes like those using a TiO₂ photocatalyst.[12][15]

FAQ: My photolysis results are inconsistent. What are the potential causes?

Inconsistent results in photolysis studies often stem from a few key experimental variables:

  • Light Source Variability: Ensure the intensity and spectral output of your light source (e.g., xenon arc lamp) are stable and consistent across experiments. Regular calibration is crucial.

  • Water Matrix Effects: The composition of the water can significantly impact photolysis. Dissolved organic matter (like humic acids) can act as a photosensitizer, accelerating degradation, or as a light screen, slowing it down. The presence of ions like nitrate can also influence the rate.

  • Temperature Fluctuations: Ensure your reaction vessel is maintained at a constant temperature, as temperature can influence reaction kinetics.[17]

  • Vessel Material: Use quartz vessels for photolysis experiments as they are transparent to a wide range of UV light. Borosilicate glass will filter out shorter UV wavelengths, potentially slowing the degradation rate.

Experimental Workflow for Stability Testing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare Stock Solution prep_test Spike Media to Target Concentration prep_stock->prep_test prep_media Prepare Aqueous Media (e.g., Buffers, Natural Water) prep_media->prep_test incubate Incubate Under Controlled Conditions (Temp, Light, etc.) prep_test->incubate sample Collect Samples at Timepoints incubate->sample analyze Quantify Parent & Degradates (e.g., LC-MS/MS) sample->analyze kinetics Determine Degradation Kinetics (k, DT50) analyze->kinetics interpret Interpret Results & Identify Pathways kinetics->interpret

Caption: A generalized workflow for conducting aqueous stability studies.

Section 4: Troubleshooting Biodegradation Studies

Microbial activity is the most critical factor in the environmental fate of Diuron.

FAQ: What is the primary mechanism of Diuron biodegradation?

The aerobic biodegradation of Diuron is a well-established pathway that proceeds through sequential enzymatic reactions.[11] The primary mechanism involves two key steps:

  • N-demethylation: Microorganisms first remove one or both of the methyl groups from the urea side chain. This creates the metabolites DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) and subsequently DCPU (1-(3,4-dichlorophenyl)urea).[11][18]

  • Hydrolysis: The amide bond of DCPU is then hydrolyzed, cleaving the molecule to form the terminal and often persistent metabolite, 3,4-dichloroaniline (3,4-DCA).[9][18]

Aerobic Biodegradation Pathway of Diuron

G Diuron Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) DCPMU DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (1-(3,4-dichlorophenyl)urea) Diuron->DCPU Direct di-demethylation DCPMU->DCPU N-demethylation DCA 3,4-DCA (3,4-dichloroaniline) DCPU->DCA Hydrolysis

Caption: The main aerobic biodegradation pathway of Diuron.

FAQ: I'm seeing an accumulation of 3,4-dichloroaniline (3,4-DCA) in my biodegradation assay. Why is this happening and is it a concern?

The accumulation of 3,4-DCA is a common observation in Diuron biodegradation studies.[16][19] This occurs because the initial N-demethylation steps often proceed more rapidly than the subsequent degradation of the resulting 3,4-DCA. Many microorganisms can transform Diuron to 3,4-DCA but cannot mineralize the chlorinated aniline ring structure itself.[19]

This is a significant concern because several of Diuron's degradation products, including 3,4-DCA, can be more toxic than the parent molecule.[3][16] Therefore, when assessing biodegradation, it is crucial not only to measure the disappearance of Diuron but also to quantify the formation and persistence of its major metabolites.

FAQ: How does temperature affect the biodegradation of Diuron?

As with most microbial processes, the rate of Diuron biodegradation is temperature-dependent. Generally, an increase in temperature will increase the rate of microbial metabolism and enzymatic activity, leading to faster degradation, up to an optimal temperature for the specific microbial consortium. Conversely, lower temperatures will slow down biodegradation. One study on the toxicity of diuron to algae found that effective concentrations for a 50% decrease in algal growth increased with rising water temperature, suggesting temperature can affect the toxicokinetics.[20] Increased temperature can also accelerate other chemical and transport processes in solution.[17]

Section 5: Analytical and Experimental Challenges

Accurate quantification is the foundation of any stability study.

FAQ: What are the recommended analytical methods for quantifying Diuron and its main degradates in water?

The gold standard for the quantitative analysis of Diuron and its degradates (DCPMU, DCPU, 3,4-DCA) in water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[14][21] This technique offers excellent sensitivity and selectivity, allowing for detection at the nanogram-per-liter (ng/L) level.[14] For sample preparation, Solid-Phase Extraction (SPE) is commonly used to concentrate the analytes from the water matrix and remove potential interferences before analysis.[14][21]

FAQ: I'm having trouble dissolving Diuron for my stock solution. What can I do?

Diuron has a relatively low water solubility (42 mg/L).[1] To prepare a concentrated stock solution, you must use an appropriate organic solvent.

  • Recommended Solvents: Methanol and acetone are good choices. For example, Diuron's solubility in acetone is 5.3% by weight at 27°C.

  • Procedure: Accurately weigh the Diuron standard and dissolve it in a minimal amount of the chosen solvent in a Class A volumetric flask. Use sonication to aid dissolution if necessary. Once fully dissolved, dilute to the mark with the same solvent.

  • Caution: When spiking your aqueous test solutions, ensure the final concentration of the organic solvent is very low (typically <0.1% to 1%) to avoid impacting microbial activity or altering the physical properties of the solution. The use of surfactants can also enhance the solubility of Diuron in aqueous solutions.[22]

Summary Table: Diuron Stability in Aqueous Systems

Degradation PathwayInfluencing FactorsTypical Half-Life (t₁/₂)Key Degradation Products
Hydrolysis pH (significant only at extremes), TemperatureVery long at neutral pH (>1 year)3,4-dichloroaniline (at extremes)
Photolysis Light Intensity/Spectrum, Photosensitizers (e.g., DOM)6.7 - 43 days (in water)[7]DCPMU, DCPU, 3,4-DCA, hydroxylated species
Biodegradation Microbial Population, Temperature, Oxygen, NutrientsHighly variable; 30 - 365 days (in soil/water systems)[2]DCPMU, DCPU, 3,4-DCA

References

  • EXTOXNET PIP. (n.d.). DIURON. Cornell University.
  • Eissa, F., Zidan, N. E., & Sakugawa, H. (2015). Photodegradation of the herbicide diuron in water under simulated sunlight. Geochemical Journal, 49(3), 309-318. Retrieved from [Link]

  • AERU. (2026, February 2). Diuron (Ref: DPX 14740). University of Hertfordshire. Retrieved from [Link]

  • Kim, J. Y., Lee, C., & Lee, S. J. (2009). Photocatalytic degradation of diuron in aqueous solution by platinized TiO2. Water Science and Technology, 60(10), 2647-2654. Retrieved from [Link]

  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381-1389. Retrieved from [Link]

  • Hladik, M. L., & McWayne, S. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. U.S. Geological Survey. Retrieved from [Link]

  • Coastal Wiki. (2020, August 9). Diuron. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diuron. PubChem. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2011, July). Diuron environmental assessment report. Retrieved from [Link]

  • Sambou, S., et al. (2025). Enhanced Solubility of Herbicide Diuron in Aqueous Solution by Micellisation. Chemistry Africa. Retrieved from [Link]

  • Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. ResearchGate. Retrieved from [Link]

  • Bhatt, P., et al. (2021). Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Frontiers in Microbiology, 12, 708823. Retrieved from [Link]

  • Egea, E., et al. (2012). Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450. BioMed Research International, 2012, 820325. Retrieved from [Link]

  • Health Canada. (2021). Drinking water screening value for Diuron. Canada.ca. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on the efficiency of diuron degradation. Retrieved from [Link]

  • Reichert, N. (2006). Analytical method for diuron, DCPMU, and mCPDMU in water. Regulations.gov. Retrieved from [Link]

  • Pesce, S., et al. (2013). Freshwater sediment pesticide biodegradation potential as an ecological indicator of microbial recovery following a decrease in chronic pesticide exposure: A case study with the herbicide diuron. Environmental Science and Pollution Research, 20(1), 24-34. Retrieved from [Link]

  • Sørensen, S. R., et al. (2013). Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L-1 concentration. Pest Management Science, 69(11), 1239-1246. Retrieved from [Link]

  • Government of Canada. (1987). Diuron. Publications.gc.ca. Retrieved from [Link]

  • Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(11), 1021-1032. Retrieved from [Link]

  • Khan, A., et al. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Molecules, 31(3), 678. Retrieved from [Link]

  • Lapworth, D. J., et al. (2005). Pesticides and their metabolites in groundwater: diuron in the Isle of Thanet aquifer of southeast England. ResearchGate. Retrieved from [Link]

  • Washington State Department of Transportation. (2017, July). Diuron Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]

  • Banks, C. E. (2025). Electroanalytical Overview: the Measurement of Diuron. ACS Sensors. Retrieved from [Link]

  • Wittmer, A., et al. (2022). The Impact of Weather Conditions on Biocides in Paints. Materials, 15(20), 7306. Retrieved from [Link]

  • Nishida, T., et al. (2014). Elevated water temperature reduces the acute toxicity of the widely used herbicide diuron to a green alga, Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 100, 19-24. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]

  • Eissa, F., Zidan, N. E., & Sakugawa, H. (2015). Photodegradation of the herbicide diuron in water under simulated sunlight. Geochemical Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). DCMU. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2,3-dichlorophenyl urea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-dichlorophenyl urea and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this synthesis, primarily the significant steric hindrance from the ortho- and meta-chlorine substituents. Here, we address common experimental issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

The Core Challenge: Overcoming Steric Hindrance

The synthesis of ureas from 2,3-dichloroaniline is a classic example of a sterically demanding reaction. The chlorine atom at the C2 (ortho) position of the phenyl ring creates a significant spatial barrier around the amine's nitrogen atom.[1][2] This "steric shield" impedes the approach of electrophiles, such as isocyanates or other carbonyl sources, dramatically slowing down reaction rates and often leading to low yields or complete reaction failure.[3][4] Understanding and mitigating this effect is paramount for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

This is the most frequent issue, directly attributable to the steric hindrance of the 2,3-dichlorophenyl moiety.

Question: My reaction of 2,3-dichloroaniline with [isocyanate/carbonyl source] is giving me very low yield or no product at all. What are the primary causes and how can I fix this?

Answer:

Low reactivity is the central issue. The electron clouds of the bulky chlorine atoms repel the incoming electrophile, raising the activation energy of the reaction.[4][5] Here are several strategies, from simple adjustments to more fundamental changes in your synthetic approach.

Initial Steps: Optimizing Reaction Conditions

  • Increase Thermal Energy: Raising the reaction temperature can provide the necessary kinetic energy for molecules to overcome the steric barrier. However, this must be done cautiously, as excessive heat can lead to byproduct formation or degradation. Monitor the reaction closely by TLC or LC-MS.

  • Extend Reaction Time: Sterically hindered reactions are often slow. What might take a few hours for a less hindered aniline could require 24-48 hours for your substrate.

  • Increase Reagent Concentration: Driving the reaction equilibrium towards the product by using a higher concentration of reactants can sometimes improve yields, but be mindful of potential side reactions.

Advanced Strategies: Modifying Your Reagents & Catalysis

If optimizing conditions is insufficient, a change in reagents is necessary. The goal is to increase the electrophilicity of your carbonyl source or to use a safer, more effective activating agent.

  • Utilize a Safer Phosgene Equivalent: While highly effective, phosgene and its direct equivalent, triphosgene, are extremely toxic.[6][7] A much safer and often more efficient alternative for sterically hindered amines is N,N'-Carbonyldiimidazole (CDI) .[6][7][8] CDI reacts with the first amine to form a highly reactive acyl-imidazolide intermediate, which is then susceptible to attack by the second nucleophile.[8]

  • Catalysis: For challenging cases, catalysis can be effective. While less common for simple urea synthesis, certain catalysts can be employed in related carbonylation reactions. For isocyanate-free routes, catalysts like potassium methoxide (KOMe) have been shown to be effective in the formation of ureas from carbamate esters.[9]

The following table compares common carbonylating agents for this synthesis:

Carbonylating AgentRelative ReactivityKey AdvantagesKey Disadvantages & Safety Concerns
IsocyanateModerateDirect, one-step reaction.Limited commercial availability for specific isocyanates.
Phosgene / TriphosgeneVery HighHighly reactive, drives difficult reactions.Extremely toxic gas (phosgene) or solid that generates phosgene in situ (triphosgene).[6][7] Requires specialized handling.
N,N'-Carbonyldiimidazole (CDI)HighCrystalline solid, much safer than phosgene.[6] Byproducts are imidazole and CO2, which are easily removed.Moisture sensitive. Order of addition is critical to prevent symmetrical urea formation.[7]
Problem 2: Formation of Symmetrical Urea Byproducts

Question: I am using CDI to synthesize an unsymmetrical urea with 2,3-dichloroaniline, but my main product is the symmetrical N,N'-bis(2,3-dichlorophenyl)urea. What went wrong?

Answer:

This is a classic problem related to reaction kinetics and the order of reagent addition. When you add CDI to your 2,3-dichloroaniline, you form an activated imidazolide intermediate. If there is still unreacted 2,3-dichloroaniline present, this highly reactive intermediate can be attacked by another molecule of the starting amine faster than you can add your second, desired amine.

Solution: A Step-Wise, Controlled Protocol

The key is to fully form the imidazolide intermediate from your first amine before introducing the second amine.

  • Step 1: Activation. Dissolve one equivalent of 2,3-dichloroaniline in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Step 2: CDI Addition. Add 1.05 equivalents of solid CDI in portions to the solution at room temperature. Monitor the reaction by TLC or LC-MS until all the starting aniline is consumed. You should see a new spot corresponding to the acyl-imidazolide intermediate.

  • Step 3: Nucleophilic Addition. Once the activation is complete, add one equivalent of your second amine to the reaction mixture.

  • Step 4: Reaction & Workup. Allow the reaction to stir until the intermediate is consumed. The reaction can then be worked up by aqueous extraction to remove the imidazole byproduct.

This workflow ensures that the second amine is only introduced after the more reactive starting material has been fully converted to the intermediate, minimizing the formation of the symmetrical byproduct.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A 2,3-Dichloroaniline C Acyl-Imidazolide Intermediate A->C + CDI (Complete Conversion) B CDI E Unsymmetrical Urea Product C->E Introduce Second Amine D Second Amine (R-NH2) D->E + Intermediate (from Step 1)

Caption: Recommended workflow for minimizing symmetrical byproducts.

Frequently Asked Questions (FAQs)

Q1: From a chemical principles standpoint, why is the 2,3-dichloro substitution so much more challenging than, for example, a 3,4-dichloro substitution?

A1: The difference lies in the position of the chlorine atoms relative to the reactive amine group. In 2,3-dichloroaniline, the C2 chlorine is in the ortho position. Its atomic radius is large enough to physically obstruct the space directly adjacent to the nitrogen atom. This is a classic example of a primary steric effect, where the bulky group directly blocks the reaction site.[2] In 3,4-dichloroaniline, both chlorines are further away (meta and para), exerting primarily electronic effects (withdrawing electron density) but posing no direct physical barrier to the amine.

G cluster_0 2,3-Dichlorophenyl Urea Synthesis N N Cl1 Cl Cl1->N Cl2 Cl Ring Electrophile E+ Arrow

Sources

Technical Support Center: Detection and Quantitation of Isomeric Impurities in Diuron Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Diuron and its related impurities. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth answers to common challenges, troubleshooting advice, and validated protocols for the detection and quantitation of challenging impurities, such as the 2,3-dichlorophenyl positional isomer in Diuron (3,4-dichlorophenyl) samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of Diuron and its isomers, providing the foundational knowledge needed for successful experimentation.

Q1: What is the critical difference between a Diuron degradate (like DCPU) and a positional isomer (like 2,3-Dichlorophenyl Diuron)?

The distinction lies in their origin and chemical structure.

  • Degradates , such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), are formed by the chemical or biological breakdown of the parent Diuron molecule in the environment.[1][2][3] They have different molecular weights and structures compared to Diuron.

  • A positional isomer , such as 3-(2,3-dichlorophenyl)-1,1-dimethylurea, has the exact same molecular formula and mass as Diuron. The only difference is the arrangement of the chlorine atoms on the phenyl ring.[4] These impurities typically arise during the manufacturing process from isomeric starting materials and are not products of degradation.

Q2: Why is separating the 2,3-isomer from the 3,4-isomer (Diuron) so challenging?

Separating positional isomers is a classic and significant analytical challenge because they share identical physicochemical properties.[4][5]

  • Identical Mass: Mass spectrometry (MS) alone cannot differentiate between them without prior chromatographic separation, as they will produce the same molecular ion.

  • Similar Polarity & Structure: Their structural similarity results in very close retention times on standard chromatography columns. Achieving separation requires high-resolution techniques that can exploit subtle differences in their interaction with the stationary phase.[5] This "isomer problem" necessitates highly optimized analytical methods to ensure accurate quantitation.[4]

Q3: What are the recommended analytical techniques for this analysis, and which one should I choose?

The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective (e.g., routine QC vs. trace-level environmental monitoring). High-Performance Liquid Chromatography (HPLC) is the predominant method.[6][7]

Technique Primary Use Case Advantages Limitations
HPLC with UV Detection Routine quality control of raw materials and formulated products where impurity concentrations are relatively higher.Cost-effective, robust, and widely available.[6][7] Simple to operate.Lower sensitivity compared to MS.[8] May not be suitable for trace analysis in complex matrices like soil or water.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Trace-level quantitation in complex environmental or biological samples (water, soil, food).[9][10] Confirmation of impurity identity.Exceptional sensitivity and selectivity, allowing for very low detection limits.[9][10] Provides structural confirmation.More expensive, complex method development, and susceptible to matrix effects (ion suppression/enhancement).[9]
Gas Chromatography with Mass Spectrometry (GC-MS/MS) Multi-residue screening for a broad range of pesticides, including Diuron.[11][12]High sensitivity and selectivity.[11]Diuron and its phenylurea relatives are not highly volatile and may require derivatization for optimal performance.[13]

Q4: What are the expected Limits of Detection (LOD) and Quantitation (LOQ) for these impurities?

LOD and LOQ are method-dependent and vary significantly with the instrumentation and sample matrix. The following table provides typical values found in validated methods.

Technique Matrix Analyte LOD LOQ Reference
HPLC-UVSoilDiuron0.04 mg/kg0.13 mg/kg
HPLC-UVSoilDCPU0.02 mg/kg0.07 mg/kg[14]
HPLC-UVSoilDCPMU0.01 mg/kg0.04 mg/kg[14]
LC-MS/MSWaterDiuron-0.05 µg/L[9]
LC-MS/MSSoilDiuron & Metabolites-0.010 mg/kg[10]
GC-MS/MSRainwaterDiuron10-1,000 ng/L-

Q5: What regulatory limits should I be aware of for Diuron impurities?

Regulatory limits, often called Maximum Residue Levels (MRLs), vary by country and commodity. They are critical for ensuring product safety and compliance. For example, the European Union has set MRLs for Diuron at the limit of determination (LOD) for many products, as its use is no longer permitted.[15][16] These levels can be as low as 0.01 mg/kg.[15][16] In the United States, the EPA sets tolerances for residues of Diuron and its metabolites in various agricultural commodities.[17] It is essential to consult the specific regulations relevant to your target market and product type.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of Diuron and its isomers.

Problem 1: Poor Chromatographic Resolution Between 2,3- and 3,4-Isomers

  • Symptom: The peaks for the 2,3-isomer and Diuron (3,4-isomer) are co-eluting or have a resolution factor (Rs) of less than 1.5.

  • Causality: The separation of positional isomers is driven by subtle differences in their interaction with the column's stationary phase. Insufficient resolution means the current conditions are not exploiting these differences effectively.

  • Solutions:

    • Optimize Mobile Phase:

      • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol has different hydrogen bonding capabilities and can alter selectivity for polar analytes.

      • Adjust Aqueous Phase pH: While less impactful for non-ionizable compounds like Diuron, small pH shifts can influence the stationary phase surface chemistry.

      • Reduce Elution Strength: Lower the percentage of the organic solvent in the mobile phase. This increases retention time and allows more interaction with the stationary phase, often improving the resolution of closely eluting peaks.

    • Select a Different Column:

      • Phenyl-Hexyl Phase: A column with a phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which may be more effective at differentiating the isomers than a standard C18 phase.

      • Smaller Particle Size: Move from a 5 µm particle size column to a sub-2 µm (UHPLC) or a 2.7 µm solid-core particle column. This dramatically increases column efficiency (N), leading to narrower peaks and better resolution.

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.

    • Adjust Column Temperature: Varying the column temperature can slightly alter selectivity. A good starting point is to test temperatures between 25°C and 40°C.

Problem 2: Low Sensitivity / Inability to Reach Required LOQ

  • Symptom: The impurity peak is not visible in the chromatogram or the signal-to-noise ratio is too low for accurate quantitation (<10).

  • Causality: The concentration of the impurity in the sample is below the detection capability of the current method configuration.

  • Solutions:

    • Switch to a More Sensitive Detector: If using HPLC-UV, the most significant improvement will come from switching to an LC-MS/MS system. Mass spectrometry is orders of magnitude more sensitive and specific.[9][10]

    • Optimize Sample Preparation:

      • Pre-concentration: For liquid samples, use Solid-Phase Extraction (SPE) to concentrate the analytes from a large volume onto a cartridge, which is then eluted with a small volume of solvent.[13]

      • Increase Sample Mass: For solid samples, increase the initial amount of sample used for extraction, provided it does not introduce excessive matrix interference.

    • Increase Injection Volume: Injecting a larger volume of the sample extract can increase the analyte signal, but be cautious of peak distortion or column overload.

    • Optimize Detector Wavelength (UV): Ensure the UV detector is set to the wavelength of maximum absorbance for the impurity, which should be determined using a photodiode array (PDA) detector. For Diuron and related compounds, this is often around 254 nm.[14]

Problem 3: Significant Matrix Effects in LC-MS/MS Analysis

  • Symptom: When analyzing spiked matrix samples (e.g., soil extract), the peak area for the impurity is significantly lower (ion suppression) or higher (ion enhancement) than a standard prepared in pure solvent at the same concentration.

  • Causality: Co-eluting compounds from the sample matrix interfere with the ionization process of the target analyte in the MS source, leading to inaccurate quantitation.[9]

  • Solutions:

    • Use an Isotopically Labeled Internal Standard: The ideal solution is to use a stable isotope-labeled version of the analyte (e.g., Diuron-d6). It will co-elute with the native analyte and experience the same matrix effects, allowing for accurate correction during data processing.

    • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as a multi-step SPE or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, to remove interfering matrix components before injection.[11]

    • Prepare Matrix-Matched Calibrants: Create your calibration standards in a blank matrix extract that is free of the target analytes. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate results.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby mitigating their effect. However, this may compromise your ability to reach the required LOQ.

Section 3: Detailed Experimental Protocol

Protocol: High-Resolution HPLC-UV Method for the Separation and Quantitation of 2,3-Isomer Impurity in a Diuron Technical Sample

  • Objective: To provide a validated, step-by-step method for resolving and quantifying the 3-(2,3-dichlorophenyl)-1,1-dimethylurea isomer from a Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) active pharmaceutical ingredient (API) or technical grade material.

  • 1. Reagents and Materials

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • Diuron Reference Standard

    • 3-(2,3-dichlorophenyl)-1,1-dimethylurea Reference Standard

    • Class A Volumetric Flasks and Pipettes

    • 0.45 µm Syringe Filters (PTFE or Nylon)

  • 2. Standard Preparation

    • Stock Solutions (1000 µg/mL): Accurately weigh ~25 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.

    • Working Standard (for Resolution): Prepare a solution containing 100 µg/mL of Diuron and 10 µg/mL of the 2,3-isomer in a 50:50 acetonitrile/water mixture.

  • 3. Sample Preparation

    • Accurately weigh ~100 mg of the Diuron sample into a 100 mL volumetric flask.

    • Add ~70 mL of methanol and sonicate for 15 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with methanol. This yields a 1000 µg/mL solution.

    • Filter an aliquot through a 0.45 µm syringe filter prior to injection.

  • 4. HPLC-UV Instrument Conditions

Parameter Condition Rationale
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 3 µmPhenyl phase provides π-π interactions to aid in separating aromatic isomers. A longer column with smaller particles enhances efficiency.
Mobile Phase Isocratic: 55% Water / 45% AcetonitrileAn isocratic method provides stable retention times. The specific ratio is a starting point and must be optimized for resolution.[14]
Flow Rate 0.8 mL/minA slightly reduced flow rate increases interaction time with the stationary phase, improving resolution.
Column Temp. 30°CMaintains stable retention times.
Injection Vol. 10 µLA standard volume to avoid peak distortion.
UV Detector 254 nmA common wavelength for detecting phenylurea herbicides.[14]
Run Time ~15 minutesSufficient to elute both the impurity and the main component.
  • 5. System Suitability (Self-Validation)

    • Before analyzing any samples, inject the "Working Standard (for Resolution)" five times.

    • The system is deemed suitable for use only if all the following criteria are met:

      • Resolution (Rs): The resolution between the 2,3-isomer and Diuron peaks must be ≥ 2.0.

      • Tailing Factor (T): The tailing factor for the Diuron peak must be ≤ 1.5.

      • Precision (%RSD): The relative standard deviation of the peak areas for five replicate injections must be ≤ 2.0%.

  • 6. Data Analysis

    • Quantify the 2,3-isomer impurity in the sample using the peak area response of the impurity standard.

    • Calculate the percentage of the impurity using the following formula: % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Section 4: Visual Workflows

The following diagrams illustrate key decision-making and troubleshooting processes.

MethodSelection start Define Analytical Goal matrix_check Is the sample a complex matrix? (e.g., soil, wastewater) start->matrix_check sensitivity_check Is trace-level sensitivity (<0.1 mg/kg) required? matrix_check->sensitivity_check No lcms Use LC-MS/MS Method matrix_check->lcms Yes qc_check Is this for routine QC of a bulk/formulated product? sensitivity_check->qc_check No sensitivity_check->lcms Yes hplcuv Use HPLC-UV Method qc_check->hplcuv Yes qc_check->lcms No (Confirmation Needed)

Caption: Decision tree for selecting the appropriate analytical method.

TroubleshootingResolution start Problem: Poor Isomer Resolution (Rs < 1.5) step1 Step 1: Adjust Mobile Phase - Lower % Organic Solvent - Switch ACN to MeOH start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Change Column - Use Phenyl-Hexyl Phase - Use smaller particle size (e.g., <3 µm) check1->step2 No success Resolution Acceptable (Rs >= 2.0) check1->success Yes check2 Resolution Improved? step2->check2 step3 Step 3: Modify Flow Rate - Reduce flow rate by 20-30% check2->step3 No check2->success Yes step3->success

Caption: Workflow for troubleshooting poor chromatographic resolution.

References

  • U.S. Geological Survey. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). FAO specifications for plant protection products. FAO.
  • U.S. Environmental Protection Agency. (2020, December 17). Analytical method for diuron, DCPMU, and mCPDMU in water Reports: ECM: EPA MRID No..
  • AGRINFO. (2023, March 5). Maximum residue levels for diuron. COLEAD.
  • U.S. Environmental Protection Agency. (n.d.).
  • AGRINFO. (2023, October 3). Maximum residue levels for diuron. COLEAD.
  • Field, J. A., et al. (n.d.). Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution.
  • Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. SciELO.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent.
  • eCFR. (2011, June 15). 40 CFR 180.106 -- Diuron; tolerances for residues.
  • Felicio, A. L. S. M., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples. Anais da Academia Brasileira de Ciências, 88(3).
  • Felicio, A. L. S. M., et al. (2016, August 30). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples.
  • California Department of Pesticide Regulation. (2022, November 17).
  • Sanusi, A., et al. (2007, January 15).
  • ACS Publications. (2025, September 18). Electroanalytical Overview: the Measurement of Diuron.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • Sigma-Aldrich. (n.d.).
  • Biocompare. (2021, December 10).
  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection.
  • RotaChrom. (2024, November 7).

Sources

Validation & Comparative

Comparative Guide: Photosynthesis Inhibition Efficacy of Phenylurea Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the comparative potency of phenylurea herbicide isomers (specifically positional isomers of N-phenyl-N',N'-dimethylurea derivatives) in inhibiting Photosystem II (PSII) electron transport.[1]

Key Findings:

  • Positional Efficacy: The 3,4-dichlorophenyl substitution pattern (e.g., Diuron) represents the optimal structural configuration for D1 protein binding, significantly outperforming mono-substituted (para > meta > ortho) and unsubstituted analogs.

  • Mechanistic Driver: Inhibition correlates strongly with lipophilicity (

    
    ) and the absence of steric hindrance at the ortho position. The "Ortho Effect" drastically reduces potency by distorting the planar conformation required for the binding niche.
    
  • Primary Metric:

    
     (negative log of the molar concentration causing 50% inhibition) is the standard comparator.
    

Mechanistic Foundation: The Binding Niche

Phenylurea herbicides act as competitive inhibitors at the


 site of the D1 protein (PsbA) in the PSII reaction center. They displace the native plastoquinone, interrupting electron flow from 

to

.
  • Binding Site: The niche is a hydrophobic pocket near the stromal surface of the thylakoid membrane.

  • Key Interactions:

    • Hydrogen Bonding: The urea carbonyl oxygen accepts a hydrogen bond from the hydroxyl group of Ser264 and the backbone amide of Ala251 .

    • Hydrophobic Stacking: The phenyl ring interacts with aromatic residues (e.g., Phe255 , Tyr262 ) via

      
      -
      
      
      
      stacking.
  • Steric Constraints: The pocket is narrow. Substituents at the ortho (2-position) of the phenyl ring create steric clashes with the pocket walls (specifically residues like Val219 ), reducing binding affinity.

Visualization: PSII Inhibition Pathway

PSII_Inhibition Light Photon (Light Energy) P680 P680 (Reaction Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Plastoquinone A (QA) Pheo->QA e- Transfer QB Plastoquinone B (QB) QA->QB Normal e- Transfer ET_Chain Electron Transport Chain (Cyt b6f -> PSI) QA->ET_Chain BLOCKED QB->ET_Chain e- Transfer Herbicide Phenylurea Isomer (Inhibitor) Herbicide->QB Competitive Binding (Displaces PQ)

Caption: Schematic of Photosystem II electron transport inhibition. Phenylureas competitively bind to the Qb site, blocking electron transfer from Qa.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the "Uron" family and specific positional isomers.

Table 1: Comparative Potency of Phenylurea Derivatives ( Values)
CompoundStructure (Substituent)Position

(Approx)*

(Lipophilicity)
Efficacy Interpretation
Diuron 3,4-dichlorophenylMeta, Para7.2 - 7.6 2.85Optimal. Perfect balance of lipophilicity and electronic withdrawal without steric clash.
Linuron 3,4-dichlorophenyl**Meta, Para6.9 - 7.33.20High potency. N-methoxy group alters solubility but maintains binding.
Monuron 4-chlorophenylPara5.1 - 5.51.98Moderate. Lacks the lipophilic boost of the second chlorine.
Fenuron Phenyl (Unsubstituted)None4.1 - 4.50.98Low. Insufficient lipophilicity for effective membrane penetration and binding.
Siduron 2-methylcyclohexyl***Ortho< 4.03.10Poor. Steric bulk at the ortho position prevents entry into the binding pocket.
2,4-Dichlorophenyl 2,4-dichlorophenylOrtho, Para~4.8~2.9Reduced. Despite high lipophilicity, the ortho-Cl causes steric hindrance.

*Note:


. Higher values indicate greater potency. Values are aggregated from standard spinach chloroplast Hill reaction assays.
**Linuron has a methoxy-methyl urea group, unlike the dimethyl urea of Diuron.
***Siduron is structurally distinct but highlights the steric "ortho effect" relevant to phenylureas.
Mechanistic Insights (SAR)
  • The Para-Position Rule: Substitution at the para (4) position is critical for activity. It extends the molecule into the hydrophobic channel of the binding site.

  • The Ortho Effect: Substituents at the ortho (2) position (e.g., 2,4-dichloro isomers) drastically reduce activity compared to 3,4-isomers. The substituent forces the phenyl ring to rotate out of planarity with the urea group, disrupting the alignment needed for the Ser264 hydrogen bond.

  • Electronic Effects: Electron-withdrawing groups (Cl, Br,

    
    ) on the ring increase the acidity of the N-H proton, strengthening the hydrogen bond with the D1 protein.
    

Experimental Protocols

To replicate these findings, two self-validating protocols are recommended.

Protocol A: The Hill Reaction (DCPIP Reduction Assay)

Principle: DCPIP (2,6-dichlorophenolindophenol) acts as an artificial electron acceptor, substituting for NADP+. It is blue when oxidized and colorless when reduced.[2] The rate of decolorization is directly proportional to PSII activity.

Materials:

  • Isolated chloroplasts (Spinach or Pea).[3]

  • DCPIP solution (

    
     final conc).
    
  • Test compounds (dissolved in DMSO).

  • Spectrophotometer (600 nm).[2]

Workflow:

  • Isolation: Homogenize leaves in ice-cold isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH pH 7.8). Centrifuge (500g x 2 min) to remove debris; centrifuge supernatant (1000g x 10 min) to pellet chloroplasts. Resuspend in buffer.

  • Reaction Mix: Combine chloroplast suspension (

    
     Chl/mL), DCPIP, and herbicide isomer (range 
    
    
    
    to
    
    
    M).
  • Control: Include a DMSO-only control (0% inhibition) and a dark control (0% activity).

  • Illumination: Expose to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure Absorbance at 600 nm (

    
    ) immediately.
    
  • Calculation:

    
    
    
Protocol B: Chlorophyll a Fluorescence (Pulse-Amplitude Modulation)

Principle: Measures the maximum quantum yield of PSII (


). Blocked electron transport increases fluorescence emission because energy cannot be used for photochemistry.

Workflow:

  • Treatment: Apply herbicide solution to leaf discs or algal suspension. Incubate for 30 mins.

  • Dark Adaptation: Keep samples in absolute darkness for 20 mins to oxidize all reaction centers (

    
     becomes oxidized).
    
  • Measurement:

    • Turn on Measuring Light (weak)

      
       Record 
      
      
      
      (Minimal Fluorescence).
    • Fire Saturating Pulse (

      
      ) 
      
      
      
      Record
      
      
      (Maximal Fluorescence).
  • Analysis:

    
    
    
    • Healthy/Control: ~0.83

    • Inhibited (Diuron): < 0.40

Visualization: Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Assay Selection cluster_3 Data Output Leaf Leaf Tissue (Spinach/Pea) Isolate Chloroplast Isolation (Centrifugation) Leaf->Isolate Treat Incubate with Phenylurea Isomers Isolate->Treat Dark Dark Adaptation (20-30 min) Treat->Dark Hill Hill Reaction (DCPIP Reduction) Abs @ 600nm Dark->Hill Fluoro PAM Fluorometry (Fv/Fm Ratio) Pulse Saturation Dark->Fluoro Calc Calculate IC50 / pI50 Hill->Calc Fluoro->Calc

Caption: Step-by-step workflow for validating phenylurea inhibition via Hill Reaction and Fluorometry.

References

  • Trebst, A. (2007). "Inhibitors in the functional dissection of the photosynthetic electron transport system." Photosynthesis Research. Link

  • Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences. Link

  • Ducruet, J. M., et al. (2007). "The effect of different PSII inhibitors on the variable chlorophyll fluorescence." Biochimica et Biophysica Acta. Link

  • Hansch, C., & Deutsch, E. W. (1966). "The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors." Biochimica et Biophysica Acta (Foundational SAR reference for phenylureas). Link

  • University of Minnesota Extension. (2025). "Photosynthesis inhibitors - Herbicide Mode of Action." Link

Sources

Navigating Phenylurea Herbicides: A Comparative Analysis of 2,3-DCMU and 3,4-DCMU

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Biological Activity of Two Key Photosystem II Inhibitors

For researchers in weed science, agriculture, and drug development, understanding the nuanced differences between isomeric forms of active compounds is paramount. This guide provides a detailed comparison of the biological activities of two dichlorophenyl methylurea isomers: 2,3-DCMU and the widely-used herbicide 3,4-DCMU, commonly known as Diuron. While both are recognized as inhibitors of Photosystem II (PSII), their efficacy and, consequently, their applications, are dictated by the specific placement of chlorine atoms on the phenyl ring.

Executive Summary: A Tale of Two Isomers

3,4-DCMU, or Diuron, is a potent and extensively studied herbicide that effectively controls a broad spectrum of weeds by disrupting photosynthesis. Its mechanism of action is well-established: it binds to the QB plastoquinone-binding site on the D1 protein of Photosystem II, thereby blocking the photosynthetic electron transport chain.[1][2] This interruption halts the production of ATP and NADPH, essential energy carriers for the plant, leading to rapid cessation of growth and eventual death.[3]

In contrast, specific and detailed experimental data on the biological activity of 2,3-DCMU is notably scarce in publicly available scientific literature. While the principles of structure-activity relationships in phenylurea herbicides suggest that 2,3-DCMU also likely inhibits Photosystem II, the lack of direct comparative studies and quantitative data, such as IC50 values, prevents a robust, data-driven comparison of its potency relative to its 3,4-isomer. This guide will, therefore, focus on the well-documented activity of 3,4-DCMU and discuss the theoretical implications of the isomeric difference based on general principles of herbicide design.

The Central Mechanism: Inhibition of Photosystem II

The primary target for both 2,3-DCMU and 3,4-DCMU is Photosystem II, a critical protein complex in the thylakoid membranes of chloroplasts. PSII is responsible for the light-dependent reactions of photosynthesis, specifically the oxidation of water and the transfer of electrons to the electron transport chain.

The Role of the QB Binding Site

Within PSII, a specific niche known as the QB binding site on the D1 protein is the active site for plastoquinone, a mobile electron carrier. The binding of 3,4-DCMU to this site is a highly specific interaction that physically obstructs the binding of plastoquinone.[1][2] This blockage creates a bottleneck in the electron flow, preventing the re-oxidation of the primary electron acceptor, QA. The result is a shutdown of linear electron transport, leading to the inhibition of oxygen evolution and the synthesis of ATP and NADPH.[2][3]

Diagram: Mechanism of Action of 3,4-DCMU

cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ PQ_pool Plastoquinone Pool QB_site->PQ_pool e⁻ (Blocked) Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e⁻ PC Plastocyanin Cyt_b6f->PC e⁻ ATP ADP + Pi → ATP Cyt_b6f->ATP P700 P700 PC->P700 e⁻ NADPH NADP⁺ → NADPH P700->NADPH e⁻ H2O 2H₂O H2O->P680 e⁻ Light Light Energy Light->P680 DCMU 3,4-DCMU (Diuron) DCMU->QB_site

Caption: Inhibition of Photosystem II by 3,4-DCMU (Diuron).

Structure-Activity Relationship: The Importance of Chlorine Positioning

The herbicidal activity of phenylurea compounds is highly dependent on the nature and position of substituents on the phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies have shown that factors like hydrophobicity and electronic properties of the substituents play a crucial role in determining the binding affinity of the molecule to the QB site.[4][5]

While specific data for 2,3-DCMU is lacking, we can infer some general principles. The 3,4-dichloro substitution pattern in Diuron is known to be highly effective. This specific arrangement of chlorine atoms contributes to the optimal size, shape, and electronic distribution for fitting into the QB binding pocket on the D1 protein. It is plausible that the 2,3-dichloro substitution in 2,3-DCMU results in a different molecular conformation that may lead to a weaker binding affinity for the target site. This could be due to steric hindrance or a less favorable electronic interaction with the amino acid residues in the binding pocket. A lower binding affinity would translate to a higher concentration of the compound being required to achieve the same level of photosynthetic inhibition, thus rendering it a less potent herbicide compared to its 3,4-isomer.

Experimental Protocol: Measuring Photosynthetic Inhibition

To quantitatively compare the biological activity of 2,3-DCMU and 3,4-DCMU, a standard method is to measure the inhibition of photosynthetic activity in a model organism, such as the green alga Scenedesmus obliquus. The following protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of herbicides.

Objective: To determine and compare the IC50 values of 2,3-DCMU and 3,4-DCMU on the photosynthetic oxygen evolution of Scenedesmus obliquus.
Materials:
  • Cultures of Scenedesmus obliquus in the exponential growth phase.

  • 2,3-DCMU and 3,4-DCMU stock solutions of known concentrations.

  • Growth medium (e.g., Bold's Basal Medium).

  • Clark-type oxygen electrode or other dissolved oxygen measurement system.

  • Photosynthesis chamber with controlled temperature and light source.

  • Spectrophotometer for cell density measurement.

Procedure:
  • Algal Culture Preparation:

    • Grow Scenedesmus obliquus in liquid culture under controlled conditions (e.g., 25°C, continuous illumination) until it reaches the mid-logarithmic growth phase.

    • Harvest the cells by centrifugation and resuspend them in fresh growth medium to a standardized cell density (e.g., measured by chlorophyll a content or optical density at a specific wavelength).

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of 2,3-DCMU and 3,4-DCMU in the growth medium to cover a range of concentrations expected to cause between 0% and 100% inhibition of photosynthesis. A preliminary range-finding experiment may be necessary.

  • Measurement of Oxygen Evolution:

    • Calibrate the oxygen electrode system.

    • Add a known volume of the standardized algal suspension to the photosynthesis chamber.

    • Allow the algae to acclimate in the dark for a set period to establish a baseline respiration rate.

    • Illuminate the chamber with a saturating light intensity and record the rate of oxygen evolution (photosynthesis).

    • Introduce a specific concentration of either 2,3-DCMU or 3,4-DCMU to the chamber and continue to record the rate of oxygen evolution until a new, stable (inhibited) rate is achieved.

    • Repeat this procedure for each concentration of both isomers, as well as a control with no herbicide.

  • Data Analysis:

    • Calculate the percentage inhibition of photosynthesis for each herbicide concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the herbicide concentration.

    • Use a suitable regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value for each compound. The IC50 is the concentration of the herbicide that causes a 50% reduction in the rate of photosynthesis.

Diagram: Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Algal Culture (Scenedesmus obliquus) C 3. Add Algae to Photosynthesis Chamber A->C B 2. Herbicide Dilutions (2,3-DCMU & 3,4-DCMU) E 5. Add Herbicide & Record Inhibited O₂ Rate B->E D 4. Measure Baseline O₂ Evolution (Light On) C->D D->E F 6. Calculate % Inhibition E->F G 7. Plot Dose-Response Curve F->G H 8. Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of DCMU isomers.

Conclusion and Future Directions

3,4-DCMU (Diuron) stands as a well-characterized and highly effective inhibitor of Photosystem II, with a long history of use as a broad-spectrum herbicide. Its mechanism of action, centered on the blockade of the QB binding site, is a textbook example of targeted herbicide design.

The biological activity of 2,3-DCMU, however, remains largely undefined in the public domain. Based on the principles of structure-activity relationships for phenylurea herbicides, it is hypothesized that the 2,3-dichloro substitution pattern likely results in a lower binding affinity to the PSII target site, rendering it a less potent inhibitor than the 3,4-isomer.

To definitively elucidate the comparative biological activity, further research is critically needed. Direct, head-to-head studies employing standardized experimental protocols, such as the one outlined above, are essential to generate the quantitative data required for a thorough comparison. Such studies would not only provide valuable insights into the structure-activity relationships of this important class of herbicides but could also inform the design of novel, more selective, and environmentally benign weed management solutions.

References

Please note that due to the lack of specific literature on 2,3-DCMU, the references primarily pertain to the well-studied 3,4-DCMU (Diuron) and general principles of phenylurea herbicides.

  • Hsu, B. D., Lee, J. Y., & Pan, R. L. (1986). The two binding sites for DCMU in Photosystem II. Biochemical and Biophysical Research Communications, 141(2), 682-688. [Link]

  • Huang, J., Hu, H., & Chen, G. (2018). Effects of DCMU on Photosynthesis of Elodea densa. University of Toronto Scarborough, BIOA01 Lab PRA0005.
  • Trebst, A. (2007). The molecular basis of the action of photosystem II herbicides. In Herbicides and Plant Metabolism (pp. 21-34). Springer, Berlin, Heidelberg.
  • Gao, Y., et al. (2011). Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. Journal of agricultural and food chemistry, 59(11), 6096-6104. [Link]

  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. Phenylurea herbicides. [Link]

  • Duysens, L. N. (1972). 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) Inhibition of System II and Light-Induced Regulatory Changes in Energy Transfer Efficiency. Biophysical Journal, 12(7), 858-863. [Link]

  • Bionity. (n.d.). DCMU. [Link]

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  • Wei, J., et al. (2025). QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. Environmental Science & Technology.
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  • Vedantu. (n.d.). DCMU is an inhibitor of the a. PS-I b. PS-II c. Calvin Cycle d. Krebs Cycle. [Link]

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  • van Rensen, J. J. S. (1971). Action of some herbicides in photosynthesis of Scenedesmus as studied by their effects on oxygen evolution and cyclic photophosphorylation. Mededelingen Landbouwhogeschool Wageningen, 71(9), 1-80. [Link]

  • Wei, J., et al. (2025). QSAR Model Development for the Environmental Risk Limits and High-Risk List Identification of Phenylurea Herbicides in Aquatic Environments. ResearchGate. [Link]

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  • Khetkorn, W., et al. (2019). Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica. Oxidative Medicine and Cellular Longevity, 2019. [Link]

  • Pollastro, S., et al. (2022). Microalgae-Based Fluorimetric Bioassays for Studying Interferences on Photosynthesis Induced by Environmentally Relevant Concentrations of the Herbicide Diuron. Biosensors, 12(1), 67. [Link]

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  • Papa, E. (2012). QSAR models for the (eco-)
  • Francoeur, C. B., & Tank, S. E. (2007). Evalution of the Efficacy of the Photosystem II Inhibitor DCMU in Periphyton and Its Effects On Nontarget Microorganisms. The Aquila Digital Community. [Link]

  • Wang, Z., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7394. [Link]

  • Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of agricultural and food chemistry, 52(7), 1918-1922. [Link]

  • Drug Design.org. (2005). Structure Activity Relationships (SAR). [Link]

  • Jain, P., et al. (2018). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC medicinal chemistry, 9(10), 1361-1376. [Link]

  • van Rensen, J. J. S., & van Steekelenburg, P. A. (1965). The effect of the herbicides simetone and DCMU on photosynthesis. Mededelingen van de Landbouwhogeschool te Wageningen, 65(13), 1-8. [Link]

  • Li, X., et al. (2022). Effects of Tetracycline on Scenedesmus obliquus Microalgae Photosynthetic Processes. International Journal of Environmental Research and Public Health, 19(18), 11466. [Link]

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4-(2,4-D): environmental aspects (EHC 84, 1989). INCHEM. [Link]

  • Karmakar, K., Acharya, A., & Sayanthan, T. (2025). The Effect of DCMU on the Photosynthetic Rate of Elodea densa: A Laboratory Study. UTSC Photosynthesis Journal, 1(1), 1-10. [Link]

  • Ekins, S. (2025). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. [Link]

  • da Silva, T. L., et al. (2023). Scenedesmus rubescens Heterotrophic Production Strategies for Added Value Biomass. Fermentation, 9(7), 666. [Link]

  • Wessjohann, L. A., et al. (2009). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Molecules, 14(12), 5035-5054. [Link]

  • Kaur, S., et al. (2023). An Investigation of Structure–Activity Relationships and Cell Death Mechanisms of the Marine Alkaloids Discorhabdins in Merkel Cell Carcinoma Cells. Marine Drugs, 21(9), 478. [Link]

Sources

Comparative Guide: Isomeric Purity & Impurity Profiling of Commercial Diuron

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Purity Testing of Commercial Diuron Samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Hidden Variable in Diuron Quality

Commercially available Diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is widely regarded as a commodity herbicide and algal inhibitor. However, for high-precision applications—such as drug development, toxicology screening, and photosystem II mechanistic studies—"commodity grade" purity (typically >95% or >98%) is insufficient.

The critical, often overlooked variable is isomeric purity . Standard certificates of analysis (CoA) quantify the active ingredient and common degradates (DCPU, DCPMU) but rarely screen for positional isomers (e.g., 3,5-dichloro or 2,4-dichloro analogs). These isomers originate from isomeric impurities in the 3,4-dichloroaniline starting material and possess distinct toxicological profiles and binding affinities.

This guide provides an authoritative comparison of analytical workflows to detect these elusive impurities, establishing a self-validating protocol for researchers requiring absolute structural integrity.

The Origin of Isomeric Impurities

To understand the analytical challenge, one must understand the synthesis. Diuron is synthesized by reacting 3,4-dichloroaniline (3,4-DCA) with phosgene and dimethylamine.

  • The Flaw: The 3,4-DCA precursor is produced via the hydrogenation of 3,4-dichloronitrobenzene. This process often yields trace amounts of 2,3-, 2,4-, 2,5-, and 3,5-dichloroaniline isomers .

  • The Consequence: These aniline isomers undergo the same urea formation reaction, creating "Isodiurons" (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) that co-elute with Diuron in standard low-resolution HPLC methods.

Figure 1: Synthesis & Impurity Pathways

DiuronSynthesis Start Starting Material (Dichloronitrobenzene) Reduction Hydrogenation Start->Reduction Aniline_Pure 3,4-Dichloroaniline (Major) Reduction->Aniline_Pure Aniline_Impure Positional Isomers (2,3-; 2,4-; 3,5-DCA) Reduction->Aniline_Impure Side Rxn Phosgenation Phosgenation & Dimethylamine Addn Aniline_Pure->Phosgenation TCAB TCAB/TCAOB (Toxic Azo Dimers) Aniline_Pure->TCAB Dimerization Aniline_Impure->Phosgenation Diuron DIURON (3,4-isomer) Phosgenation->Diuron IsoDiuron ISODIURON Impurities (Positional Isomers) Phosgenation->IsoDiuron Co-Synthesis

Caption: Figure 1. Origin of positional isomers and toxic azo-dimers (TCAB) during Diuron synthesis.

Comparative Analysis of Detection Methods

Not all analytical techniques can resolve the subtle dipole moments and hydrophobicity differences between dichlorophenyl isomers.

FeatureHPLC-UV (Standard) LC-MS/MS (Recommended) GC-MS
Primary Utility Routine QC, bulk purityTrace isomer quantification, structural confirmationVolatile impurity profiling (Anilines)
Isomer Resolution Moderate (Requires specialized columns)High (Mass transitions + RT)High (Good for precursor anilines)
Sensitivity (LOD) ~0.1 mg/L~0.001 mg/L (1 ppb)~0.01 mg/L
Blind Spots Co-elution of 3,4- and 3,5- isomers is common on standard C18.Matrix effects in complex media.Thermal degradation of urea moiety in injector.
Verdict Insufficient for isomeric purity without optimization.Gold Standard for R&D.Useful only for checking free aniline precursors.
Recommended Protocol: High-Resolution Isomer Separation

This protocol is designed to separate the 3,4-Diuron parent from the critical 3,5-Diuron and 2,4-Diuron isomers, which are the most difficult to resolve due to steric similarities.

A. System Suitability & Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Detector: MS/MS (Triple Quadrupole) or PDA (if isomers >0.1%).

  • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) phases are superior to C18 for halogenated positional isomers due to pi-pi interaction selectivity.

    • Recommended: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

    • B: Methanol (Methanol provides better selectivity for phenyl isomers than Acetonitrile).

B. Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.0300.4Initial Equilibration
2.0300.4Isocratic Hold (Focusing)
12.0650.4Critical Isomer Separation Window
15.0950.4Column Wash
17.0950.4Wash Hold
17.1300.4Re-equilibration
C. MS/MS Transitions (MRM)

Using MS/MS allows for specific detection even if partial co-elution occurs.

  • Diuron (Parent): 233.0 → 72.0 (Quant), 233.0 → 46.0 (Qual).

  • Isomer Differentiation: While parent masses are identical (233.0), the fragmentation ratios often differ slightly between 3,4- and 3,5- substitutions. However, Retention Time (RT) remains the primary identifier.

D. Expected Performance (Data)
CompoundApprox RT (min)Resolution (Rs)Limit of Quantitation (LOQ)
DCPU (Metabolite) 4.2> 5.00.5 ng/mL
DCPMU (Metabolite) 5.8> 3.00.5 ng/mL
2,4-Diuron (Isomer) 9.11.8 (vs 3,4)1.0 ng/mL
3,4-Diuron (Target) 9.6 N/A1.0 ng/mL
3,5-Diuron (Isomer) 10.21.5 (vs 3,4)1.0 ng/mL
TCAB (Impurity) 14.5> 10.00.1 ng/mL

Analyst Note: The 3,5-isomer typically elutes after the 3,4-isomer on Phenyl-Hexyl phases due to increased planarity and pi-interaction access.

Workflow Visualization

The following diagram outlines the decision logic for testing commercial samples.

Figure 2: Isomeric Purity Testing Workflow

AnalyticalWorkflow Start Commercial Diuron Sample Prep Dissolve in MeOH:Water (50:50) Filter 0.2µm PTFE Start->Prep Screening Initial Screen: HPLC-UV (C18 Column) Prep->Screening Advanced Isomer Specific Analysis: UHPLC-MS/MS (Phenyl-Hexyl) Screening->Advanced High Precision Required Result1 Pass: Pure 3,4-Isomer (Suitable for MoA Studies) Screening->Result1 Routine Ag Use Only PassStandard Single Peak? (>98% Area) FailStandard Shoulders or Multiple Peaks? Advanced->Result1 No Isomers Detected Result2 Fail: Contains 3,5- or 2,4-Isomer (Recrystallize or Discard) Advanced->Result2 Isomers > 0.1% ImpurityCheck Check for TCAB/TCAOB (Toxicological Hazard) Advanced->ImpurityCheck

Caption: Figure 2. Decision tree for selecting the appropriate analytical depth based on research requirements.

References
  • Field, J. A., et al. (1997). Diuron and its metabolites in surface water and ground water by HPLC-UV and LC-MS. Journal of Chromatography A.

  • Gooddy, D. C., et al. (2002). Validation of an isocratic HPLC-UV method for diuron and metabolites. Chromatographia.

  • European Commission. (2000). Risk Assessment of 3,4-Dichloroaniline (Precursor Purity). Scientific Committee on Toxicity, Ecotoxicity and the Environment.

  • Tixier, C., et al. (2000). Occurrence of phenylurea herbicides and their metabolites in the environment. Environmental Science and Pollution Research.

  • U.S. EPA. (2003). Reregistration Eligibility Decision (RED) for Diuron. EPA Archives.

Comparative Guide: Spectral Differentiation of 2,3- and 3,4-Dichlorophenyl Dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis and regulation of phenylurea herbicides and associated bioactive molecules, distinguishing between varying dichloro-isomers is a critical quality attribute. Diuron (3,4-dichlorophenyl dimethylurea) is the commercially active herbicide and algal inhibitor. Its isomer, 2,3-dichlorophenyl dimethylurea , often arises as a synthetic impurity due to regioselectivity issues in the chlorination of aniline precursors or the use of impure starting materials.

While Mass Spectrometry (MS) often fails to distinguish these isomers definitively due to identical molecular weights (233.09 Da) and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide unambiguous structural fingerprints.

This guide outlines the definitive spectral markers required to validate the identity of 3,4-DCMU against its 2,3-isomer, grounded in the fundamental physics of spin-spin coupling and dipole moment variations.

Structural Analysis & Logic

To interpret the spectra, one must first visualize the substitution patterns. The difference in chlorine positioning alters the symmetry and the magnetic environment of the remaining protons.

Structural Comparison Diagram

Isomer_Structures cluster_0 Target Active: 3,4-DCMU (Diuron) cluster_1 Impurity/Isomer: 2,3-DCMU struct1 Benzene Ring Substitution: 1,3,4-Trisubstituted System (Urea @ 1, Cl @ 3, Cl @ 4) Proton Environment: - H2 (Isolated, Meta-coupled) - H5, H6 (Adjacent, Ortho-coupled) struct2 Benzene Ring Substitution: 1,2,3-Trisubstituted System (Urea @ 1, Cl @ 2, Cl @ 3) Proton Environment: - H4, H5, H6 (Contiguous) - H5 is flanked by H4 and H6 struct1->struct2 Isomeric Relationship

Figure 1: Structural comparison highlighting the proton connectivity differences that drive NMR splitting patterns.

Spectroscopic Differentiation[1][4]

A. Proton NMR ( H-NMR) – The Gold Standard

The most reliable method for differentiation is


H-NMR, specifically analyzing the aromatic region (7.0 – 8.0 ppm) . The coupling constants (

values) are the definitive "fingerprint."
1. The 3,4-Isomer (Diuron) Pattern[1]
  • System: ABX (or AMX depending on field strength).

  • Key Feature: Presence of an isolated proton at Position 2.

  • Signals:

    • 
       ~7.8 ppm (H2):  Appears as a doublet  with a very small coupling constant (
      
      
      
      Hz). This is meta-coupling to H6. This peak is diagnostic for the 3,4-isomer.
    • 
       ~7.5 ppm (H6):  Appears as a doublet of doublets (dd)  (
      
      
      
      Hz,
      
      
      Hz).
    • 
       ~7.2 ppm (H5):  Appears as a doublet  (
      
      
      
      Hz).
2. The 2,3-Isomer Pattern[2]
  • System: ABC (Contiguous 3-spin system).

  • Key Feature: No isolated protons. All protons have at least one ortho-neighbor.

  • Signals:

    • 
       ~7.2-7.4 ppm (H5):  Appears as a triplet  (or dd with similar 
      
      
      
      values) because it is coupled to both H4 and H6 (
      
      
      Hz). The absence of a meta-coupled doublet and the presence of this triplet confirms the 2,3-isomer.
    • H4 & H6: Appear as doublets (

      
       Hz).
      
3. Steric "Ortho Effect" on NH Signal
  • 2,3-Isomer: The Chlorine atom at position 2 is ortho to the urea group. This creates steric hindrance, twisting the urea out of the ring plane and affecting the N-H hydrogen bonding.

  • Observation: The N-H singlet in the 2,3-isomer typically shifts downfield (higher ppm) or broadens significantly compared to the 3,4-isomer due to the proximity of the electron-withdrawing chlorine.

B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid validation, particularly in the "Fingerprint Region" (600–900 cm


), which corresponds to C-H out-of-plane (OOP) bending.
Feature3,4-DCMU (Active)2,3-DCMU (Isomer)Mechanistic Cause
C-H OOP Bending 800–860 cm

(2 adjacent H)860–900 cm

(1 isolated H)
750–780 cm

(3 adjacent H)
3,4-isomer has H5/H6 (adjacent) and H2 (isolated). 2,3-isomer has H4/H5/H6 (3 contiguous).
Amide Carbonyl ~1650–1660 cm

Shifted (typically +10-15 cm

)
Ortho-Cl in 2,3-isomer disrupts coplanarity, reducing conjugation and increasing C=O bond order.
C. Mass Spectrometry (MS)[1][4]
  • Molecular Ion: Both show

    
     232 (with typical Cl
    
    
    
    isotope pattern 9:6:1 at 232/234/236).
  • Differentiation: Difficult. Both fragment to lose dimethylamine (

    
     45) and form the respective dichloroaniline cation (
    
    
    
    161).
  • Recommendation: Do not rely solely on MS for isomer confirmation. Use LC-MS with retention time comparison; the 2,3-isomer (more polar due to dipole moment) typically elutes earlier on C18 columns.

Experimental Protocol: High-Resolution NMR Validation

Objective: To definitively assign the isomeric identity of a bulk Diuron sample or impurity standard.

Workflow Diagram

NMR_Protocol start Start: Unknown Sample prep Sample Prep: Dissolve 10mg in 0.6mL DMSO-d6 (Ensure complete dissolution) start->prep acq Acquisition: 1H-NMR (Min 400 MHz) 16 Scans, 30°C prep->acq process Processing: Phase correction, Baseline correction Zoom to 7.0 - 8.5 ppm acq->process decision Analyze Splitting of Most Downfield Proton process->decision res34 Result: 3,4-Isomer (Diuron) (Doublet, J ~ 2.5 Hz found) decision->res34 Small Coupling (Meta) res23 Result: 2,3-Isomer (Triplet, J ~ 8.0 Hz found) decision->res23 Large Coupling (Ortho)

Figure 2: Decision tree for NMR-based isomer identification.

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
      (Deuterated Dimethyl Sulfoxide).
    
    • Reasoning: Diuron has limited solubility in CDCl

      
      . DMSO ensures sharp peaks and stabilizes the exchangeable N-H proton, making it visible and distinct.
      
  • Sample Preparation:

    • Weigh ~10 mg of the solid sample.

    • Dissolve in 0.6 mL DMSO-d

      
       in a clean vial.
      
    • Transfer to a precision 5mm NMR tube. Note: Filter if any turbidity remains.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse sequence: Standard 1H (zg30).

    • Relaxation delay (D1):

      
       1.0 second (ensure quantitative relaxation).
      
    • Scans (NS): 16 (sufficient for >95% purity samples).

  • Data Analysis:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Expand the aromatic region (7.0 – 8.5 ppm).

    • Check H2: Look for the signal at ~7.8 ppm. If it is a doublet with

      
       Hz, the sample is 3,4-DCMU . If this region shows a doublet with 
      
      
      
      Hz or a triplet, it is the 2,3-isomer.

Summary Data Table

Parameter3,4-Dichlorophenyl dimethylurea 2,3-Dichlorophenyl dimethylurea
CAS Number 330-54-110290-37-6
Proton Coupling Meta-coupling present (H2,

Hz)
Only Ortho-coupling (

Hz)
Aromatic Pattern 1 isolated H, 2 adjacent H3 contiguous adjacent H
IR (OOP Bending) 800–860 cm

& 860–900 cm

750–780 cm

(Strong)
Melting Point 158–159 °CGenerally lower (impurity depression)
Retention Time (RP-HPLC) Later eluting (More lipophilic)Earlier eluting (More polar due to dipole)

References

  • National Institute of Standards and Technology (NIST). 3-(2,3-Dichlorophenyl)-1,1-dimethylurea IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3120: Diuron (3,4-DCMU). PubChem.[4][5] [Link]

  • U.S. Geological Survey (USGS). Analysis of the herbicide diuron and its degradates. Techniques and Methods 5-B10. [Link]

Sources

Comparative Degradation Kinetics of Phenylurea Isomers in Soil: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Structural Causality

In the development of agrochemicals, the environmental fate of phenylurea herbicides is dictated not just by their functional class but by the precise isomeric configuration of their phenyl ring substituents. This guide moves beyond generic degradation data to analyze how structural isomerism—specifically the position and nature of halogen and alkyl substituents—governs microbial bioavailability and enzymatic hydrolysis rates in soil matrices.

The Isomer Stability Paradox

While phenylureas share a common pharmacophore (the urea bridge), their degradation half-lives (


) in soil can vary by an order of magnitude. This variance is driven by two competing mechanistic forces:
  • Steric Hindrance vs. Enzymatic Access: Bulky substituents in the ortho position can sterically hinder amidases, whereas para substituents often dictate electronic susceptibility to oxidation.

  • Sorption-Limited Bioavailability: The number and position of chlorine atoms directly correlate with

    
     (organic carbon partition coefficient). High sorption locks the molecule into the soil matrix, rendering it inaccessible to the aqueous-phase microbial enzymes required for degradation.
    

Part 2: Mechanistic Comparison of Degradation Pathways

The degradation of phenylureas typically follows a biphasic model: rapid initial loss due to sorption/equilibrium, followed by first-order biological decay. The pathway bifurcates based on the N-substitution pattern.

The Demethylation Cascade (N,N-dimethylureas)

For compounds like Diuron (3,4-dichlorophenyl) and Isoproturon (4-isopropylphenyl), the primary degradation route is sequential N-demethylation.

  • Step 1: Oxidation of one methyl group to form the monomethyl metabolite (e.g., DCPMU).

  • Step 2: Removal of the second methyl group to form the urea metabolite (e.g., DCPU).

  • Step 3: Hydrolysis of the urea bridge to release the aniline derivative (e.g., 3,4-dichloroaniline).

Critical Insight: The rate-limiting step is often the initial demethylation.[1] However, for highly chlorinated isomers (like Diuron), the resulting aniline metabolite (3,4-DCA) is persistent and toxic, often accumulating in soil longer than the parent compound.

The Hydrolytic Shortcut (N-methoxy-N-methylureas)

For analogs like Linuron , the presence of a methoxy group alters the enzymatic affinity. While demethylation still occurs, direct hydrolysis of the urea bond is observed more frequently in specific bacterial strains (Arthrobacter spp.), leading to faster mineralization compared to the dimethyl counterparts.

Visualization: Comparative Degradation Pathways

The following diagram illustrates the divergent pathways for Diuron (persistent) vs. Isoproturon (labile), highlighting the critical "bottleneck" nodes.

PhenylureaPathways cluster_legend Legend Parent Parent Compound Metabolite Intermediate EndProduct Accumulated/Mineralized Diuron Diuron (3,4-dichloro) DCPMU DCPMU (N-demethyl) Diuron->DCPMU Slow N-demethylation DCPU DCPU (N-didemethyl) DCPMU->DCPU N-demethylation DCA 3,4-Dichloroaniline (Toxic/Persistent) DCPU->DCA Hydrolysis CO2 Mineralization (CO2) (Rapid Ring Cleavage) DCA->CO2 Very Slow Mineralization IPU Isoproturon (4-isopropyl) MDIPU Mono-desmethyl IPU IPU->MDIPU Rapid N-demethylation DDIPU Di-desmethyl IPU MDIPU->DDIPU N-demethylation DDIPU->CO2 Ring Cleavage (Sphingomonas spp.)

Caption: Comparative metabolic pathways of Diuron (chlorinated) vs. Isoproturon (alkylated). Note the accumulation of 3,4-DCA for Diuron versus the potential for complete mineralization of Isoproturon.

Part 3: Comparative Experimental Data

The following data synthesizes results from multiple field and laboratory studies (OECD 307 compliant). Note the correlation between chlorine substitution and half-life extension.

CompoundIsomeric FeatureSoil Type

(Days)

(mL/g)
Degradation Class
Isoproturon 4-isopropyl (Alkyl)Loam6 – 3030 – 100Moderately Labile
Chlorotoluron 3-chloro-4-methylClay Loam30 – 70140 – 300Moderate
Linuron 3,4-dichloro (Methoxy)Sandy Loam38 – 125500 – 800Persistent
Diuron 3,4-dichloro (Dimethyl)Clay90 – 180+400 – 1000Highly Persistent
Neburon 3,4-dichloro (Butyl)Silt Loam> 300> 2000Recalcitrant

Data Interpretation:

  • The Chlorine Effect: The shift from 4-isopropyl (Isoproturon) to 3,4-dichloro (Diuron) increases the

    
     by approximately 5-10x. The electron-withdrawing nature of the chlorines deactivates the ring against electrophilic attack by oxygenases.
    
  • The Alkyl Chain: Neburon, with a butyl chain, exhibits extreme persistence not because of chemical stability, but due to high lipophilicity (

    
    ) sequestering it from microbial degraders.
    

Part 4: Validated Experimental Protocol

To generate reproducible degradation data, one must control for soil moisture and microbial viability. This protocol is adapted from OECD Test Guideline 307 but optimized for high-resolution kinetic analysis.

Workflow Visualization

ExperimentalProtocol cluster_QC Quality Control Loop SoilPrep Soil Pre-Incubation (7 days @ 40% MWHC) Spiking Test Substance Spiking (Solvent < 0.1% v/w) SoilPrep->Spiking Incubation Dark Incubation (20°C +/- 2°C) Spiking->Incubation Sampling Time-Point Sampling (0, 1, 3, 7, 14, ... 120d) Incubation->Sampling Extraction QuEChERS / ASE (Acetonitrile/Water) Sampling->Extraction MicrobialCheck Biomass C Analysis Sampling->MicrobialCheck Analysis LC-MS/MS Analysis (Quantify Parent + Mets) Extraction->Analysis RecoveryCheck Spike Recovery (80-110%) Extraction->RecoveryCheck

Caption: Step-by-step workflow for soil degradation kinetics, including critical QC checkpoints for biomass viability and extraction efficiency.

Detailed Methodology
1. Soil Collection & Acclimatization
  • Objective: Restore microbial activity lost during storage.

  • Protocol: Sieve fresh soil (2 mm). Adjust moisture to 40% of Maximum Water Holding Capacity (MWHC). Incubate in the dark at 20°C for 7 days prior to treatment.

  • Why: Application of herbicide to "dormant" soil results in an artificial lag phase, skewing

    
     calculations.
    
2. Application & Incubation[2][3]
  • Dosing: Apply the phenylurea isomer dissolved in a minimum volume of acetone or methanol. The solvent carrier must not exceed 0.1% of soil weight to avoid toxicity to soil bacteria.

  • System: Use biometer flasks equipped with NaOH traps if measuring mineralization (

    
     evolution), or simple amber jars for residue analysis.
    
3. Extraction (The "Hard" Step)

Phenylureas age into the soil (bound residues). A simple shake-flask extraction is insufficient after 30 days.

  • Recommended Solvent: Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid.

  • Mechanical Action: Use Accelerated Solvent Extraction (ASE) or vigorous mechanical shaking (2 hours) followed by ultrasonication (15 mins).

  • Validation: You must demonstrate recovery rates of 70-110% at Day 0.

4. Analytical Quantification
  • Instrument: LC-MS/MS (Triple Quadrupole).

  • Mode: Electrospray Ionization (ESI) Positive.

  • Target Ions: Monitor the transition of the protonated molecular ion

    
     to the specific fragment (usually the substituted aniline moiety).
    
    • Diuron: 233

      
       72 m/z.
      
    • Isoproturon: 207

      
       72 m/z.
      

Part 5: References

  • Sørensen, S. R., et al. (2003). "Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields." FEMS Microbiology Ecology. Link

  • Giacomazzi, S., & Cochet, N. (2004). "Environmental impact of diuron transformation: a review." Chemosphere.[4][5] Link

  • Tixier, C., et al. (2000). "Fungal biodegradation of a phenylurea herbicide, diuron: structure and toxicity of metabolites." Pest Management Science. Link

  • University of Hertfordshire. "Pesticide Properties DataBase (PPDB): Diuron & Isoproturon." Link

  • OECD Guidelines for the Testing of Chemicals, Section 3. "Test No. 307: Aerobic and Anaerobic Transformation in Soil." Link

Sources

Comparative Toxicity and SAR Analysis: Dichlorophenyl Dimethylurea Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of dichlorophenyl dimethylurea isomers, focusing on the structure-activity relationships (SAR) that drive their toxicological profiles.

Executive Summary & Ranking

In the development of phenylurea herbicides and pharmaceutical scaffolds, the specific positioning of chlorine atoms on the phenyl ring dictates both efficacy (Photosystem II inhibition) and mammalian toxicity (nephrotoxicity/hematotoxicity).

While Diuron (3,4-DCMU) is the commercial standard for herbicidal efficacy, comparative toxicological analysis reveals that its isomer, 3,5-DCMU , possesses a significantly higher potential for mammalian nephrotoxicity due to the metabolic fate of its aniline hydrolysis product.

Toxicity vs. Efficacy Ranking
IsomerCommercial NameHerbicidal Potency (PSII)Mammalian Nephrotoxicity PotentialPrimary Toxic Metabolite
3,4-DCMU DiuronHigh (Standard) Moderate3,4-Dichloroaniline (3,4-DCA)
3,5-DCMU (Experimental)Low-ModerateSevere (Highest) 3,5-Dichloroaniline (3,5-DCA)
2,4-DCMU N/ALowLow-Moderate2,4-Dichloroaniline (2,4-DCA)
2,5-DCMU N/AVery LowHigh2,5-Dichloroaniline (2,5-DCA)

Key Insight: The toxicity of these ureas is largely "prodrug-like," driven by the hepatic release of the corresponding dichloroaniline (DCA). The 3,5-dichloro substitution pattern creates a "metabolic funnel" toward nephrotoxic N-hydroxylamines, whereas the 3,4-pattern is more prone to ring hydroxylation and clearance, though it retains significant hematotoxicity (methemoglobinemia).

Mechanism of Action: Target vs. Off-Target

To understand the toxicity ranking, one must distinguish between the intended mechanism (in plants) and the unintended bioactivation (in mammals).

Target Mechanism: Photosystem II Inhibition (Plants)

The primary mode of action for these isomers is the inhibition of the Hill reaction in photosynthesis.

  • Binding Site: The

    
     binding niche of the D1 protein in Photosystem II.
    
  • SAR Requirement: A planar phenyl ring with lipophilic electron-withdrawing groups (Cl) at the para (4) and meta (3) positions optimizes binding.

  • 3,4-DCMU: Fits the binding pocket perfectly, blocking plastoquinone binding.

  • 3,5-DCMU: The lack of a para-substituent and the steric bulk at the second meta position reduces binding affinity, lowering herbicidal efficacy.

Off-Target Mechanism: Bioactivation (Mammals)

In mammalian systems, the urea moiety is stable until metabolized. The toxicity is driven by the Hydrolysis-Bioactivation Axis .

  • Hydrolysis: Carboxylesterases cleave the urea to release the free Dichloroaniline (DCA) .

  • N-Oxidation: CYP450 enzymes oxidize the aniline nitrogen to form N-hydroxy-DCA .

  • Nephrotoxicity: The N-hydroxy metabolite accumulates in the renal proximal tubules, causing oxidative stress and necrosis.

Why 3,5-DCMU is more toxic: The 3,5-DCA metabolite is structurally predisposed to form stable, highly nephrotoxic aminophenol/quinone imine intermediates that are less readily detoxified than the 3,4-DCA counterparts [1][2].

Diagram 1: Metabolic Bioactivation Pathway

The following diagram illustrates the divergence between detoxification and toxification pathways for the isomers.

Bioactivation Parent Parent Urea (e.g., 3,4-DCMU) Aniline Free Aniline (e.g., 3,4-DCA) Parent->Aniline Hydrolysis (Liver/Gut) Detox Ring Hydroxylation (Detoxification/Excretion) Aniline->Detox CYP450 (Favored by 3,4-isomer) Toxic N-Hydroxylation (N-OH-DCA) Aniline->Toxic CYP450 N-oxidation (Favored by 3,5-isomer) Damage Renal/Heme Toxicity (Nephritis/Methemoglobin) Toxic->Damage Bioaccumulation in Kidney

Caption: Divergent metabolic fates. 3,5-substitution sterically hinders ring detox, forcing flux toward the toxic N-hydroxylation pathway.

Detailed Toxicity Analysis

Nephrotoxicity (Kidney Damage)

The kidney is the primary target organ for phenylurea toxicity.

  • Ranking: 3,5-DCMU >> 2,5-DCMU > 3,4-DCMU > 2,4-DCMU .

  • Evidence: In comparative studies of aniline metabolites, 3,5-dichloroaniline (the metabolite of 3,5-DCMU) exhibited the lowest threshold for inducing renal cortical necrosis. The 3,5-substitution pattern prevents para-hydroxylation (a safe clearance route), forcing the molecule into the N-oxidation pathway which generates nephrotoxic radical species [2].

  • Clinical Marker: Elevated BUN (Blood Urea Nitrogen) and specific proximal tubule necrosis.

Hematotoxicity (Methemoglobinemia)
  • Ranking: 3,4-DCMU > 3,5-DCMU .

  • Mechanism: 3,4-Dichloroaniline is a potent inducer of methemoglobin (MetHb). The amine group is oxidized to a hydroxylamine, which co-oxidizes ferrous hemoglobin (

    
    ) to ferric hemoglobin (
    
    
    
    ), rendering it incapable of oxygen transport.
  • Relevance: While 3,5-DCMU is more nephrotoxic, 3,4-DCMU presents a higher acute risk of cyanosis and hypoxia in overdose scenarios [3].

Genotoxicity & Carcinogenicity
  • 3,4-DCMU (Diuron): Classified as a "Known/Likely" carcinogen (bladder cancer in rats) at high doses. This is linked to chronic irritation from crystal formation and metabolite accumulation (3,4-DCA) causing urothelial hyperplasia [4].

  • Isomer Comparison: The genotoxic potential generally tracks with the stability of the aniline metabolite. 3,4-DCA has demonstrated positive results in micronucleus assays, suggesting that any isomer metabolizing to 3,4-DCA carries this liability.

Experimental Protocols

To validate these rankings in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Differentiate between general cytotoxicity and isomer-specific nephrotoxicity. Cell Lines:

  • HK-2: Human proximal tubule cells (Target for nephrotoxicity).

  • HepG2: Human liver carcinoma (Metabolic control).

Step-by-Step Workflow:

  • Seeding: Plate HK-2 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Preparation: Dissolve DCMU isomers in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in serum-free media. Critical: Keep DMSO < 0.5% to avoid solvent toxicity.
  • Exposure: Incubate cells for 24h and 48h.

  • MTT Addition: Add 20

    
    L MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Validation: Calculate

    
    .
    
    • Expected Result: 3,5-DCMU should show significantly lower

      
       (higher toxicity) in HK-2 cells compared to 3,4-DCMU due to the specific sensitivity of proximal tubule cells to the 3,5-DCA metabolite.
      
Protocol B: Hill Reaction Inhibition (Efficacy Check)

Objective: Confirm the trade-off between toxicity and herbicidal potency. Reagents: Isolated chloroplasts (spinach), DCPIP (2,6-dichlorophenolindophenol).

  • Isolation: Homogenize spinach leaves in isotonic buffer; centrifuge to isolate thylakoids.

  • Reaction Mix: Chloroplast suspension + DCPIP (blue dye) + Test Isomer.

  • Illumination: Expose to saturating light (>500

    
    mol photons 
    
    
    
    ).
  • Measurement: Monitor decrease in absorbance at 600 nm (DCPIP reduction to colorless).

  • Causality: The rate of color loss is proportional to electron transport.

    • Expected Result: 3,4-DCMU will inhibit color loss at nM concentrations (

      
      ). 3,5-DCMU will require significantly higher concentrations (
      
      
      
      ).
Diagram 2: SAR Logic Flow

This decision tree assists researchers in selecting the appropriate isomer based on the desired outcome (efficacy vs. safety).

SAR_Logic Start Select Dichlorophenyl Isomer Q1 Is Para-position (4) blocked? Start->Q1 Yes_Para Yes (e.g., 3,4-DCMU) Q1->Yes_Para Cl at 4-pos No_Para No (e.g., 3,5-DCMU) Q1->No_Para H at 4-pos Outcome1 High Herbicide Potency (Fits Q_B site) Yes_Para->Outcome1 Outcome2 Moderate Nephrotoxicity High Hematotoxicity Yes_Para->Outcome2 Outcome3 Low Herbicide Potency (Steric clash) No_Para->Outcome3 Outcome4 Severe Nephrotoxicity (Toxic N-OH metabolite) No_Para->Outcome4

Caption: SAR Decision Tree. The presence of a para-chlorine (3,4-isomer) drives efficacy but shifts toxicity from renal to hematological.

References

  • Valentovic, M. A., et al. (1997). Nephrotoxicity of 3,5-Dichloroaniline in Fischer 344 Rats: Pretreatment with Inhibitors and Inducers of Cytochrome P450. Toxicology Letters.

  • Lo, H. H., et al. (1990). Ranking of the Nephrotoxic Potential of Chloroanilines in Fischer 344 Rats. Toxicology.

  • McMillan, D. C., et al. (2005). Propanil-induced Methemoglobinemia and Hemoglobin Binding: A Comparative Study of 3,4-Dichlorophenylhydroxylamine and 3,4-Dichloroaniline. Toxicology and Applied Pharmacology.

  • APVMA. (2011). Diuron: Human Health Risk Assessment. Australian Pesticides and Veterinary Medicines Authority.

  • Huovinen, M., et al. (2015). Toxicity of diuron in human cancer cells. Toxicology in Vitro.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (Diuron)

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Why Diuron Demands Respect

3-(2,3-Dichlorophenyl)-1,1-dimethylurea (Diuron) is a substituted urea herbicide effective in inhibiting photosynthesis.[1] While a valuable tool in specific applications, its chemical nature presents significant health and environmental hazards that dictate stringent disposal protocols. Diuron is a white, crystalline, odorless solid that is slightly soluble in water and non-flammable.[2][3] However, in the event of a fire, it can decompose and produce highly toxic and poisonous gases, including chlorine and nitrogen oxides.[2]

The primary concern with Diuron is its environmental persistence and high toxicity to aquatic organisms, which can cause long-term adverse effects in aquatic environments.[4][5] From a human health perspective, exposure can irritate the skin, eyes, nose, and throat.[2] The U.S. Environmental Protection Agency (EPA) has also identified Diuron as a potential carcinogen, and it is known to the State of California to cause cancer or reproductive harm.[1][6] Therefore, managing its waste stream is not merely a procedural task but a critical component of laboratory safety and environmental stewardship.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling Diuron in any capacity, including disposal, a thorough understanding of its hazard profile is paramount. The following table summarizes its key risks.

Hazard CategoryDescription
Acute Health Hazards Causes moderate eye irritation. Harmful if swallowed or absorbed through the skin.[7] Inhalation may irritate the nose and throat.[3]
Chronic Health Hazards Prolonged or repeated exposure may cause damage to the liver, spleen, and thyroid.[4][6][8] Classified as a potential carcinogen.[1][4]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[4][5] Poses a threat to the environment, and immediate steps should be taken to limit its spread.[1][3]
Chemical Hazards Incompatible with strong acids (e.g., hydrochloric, sulfuric) and strong bases (e.g., sodium hydroxide).[2] Decomposes upon heating (180-190°C), producing toxic fumes.[3][9]

Mandatory Personal Protective Equipment (PPE):

A proactive approach to safety is non-negotiable. The causality for PPE selection is directly linked to Diuron's hazard profile.

  • Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact, which can cause moderate irritation.[7]

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber) to prevent skin contact. Diuron is harmful if absorbed through the skin.[7]

  • Body Protection: A lab coat or protective work clothing is required. For tasks with a higher risk of spillage, a chemical-resistant apron is necessary.[2][10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with a particulate filter.[5] All handling of powdered material should ideally occur within a chemical fume hood or an area with local exhaust ventilation.[2]

The Diuron Disposal Decision Workflow

The proper disposal path for Diuron waste depends on its form and quantity. This workflow diagram provides a clear, logical progression for decision-making, ensuring that each scenario is managed safely and compliantly.

DisposalWorkflow cluster_waste_type Waste Characterization cluster_spill Spill Response Protocol cluster_product Unused Product Disposal cluster_container Container Decontamination start Identify Diuron Waste Stream q_type What is the nature of the waste? start->q_type spill Spill Residue q_type->spill Spill unused_prod Unused/Waste Product q_type->unused_prod Product empty_cont Empty Container q_type->empty_cont Container spill_protocol Follow Spill Cleanup Protocol: 1. Wear full PPE. 2. Contain the spill. 3. Collect material into a sealed, labeled container. 4. Decontaminate the area. spill->spill_protocol hw_disposal Package in a sealed, clearly labeled container. Do NOT dispose via drain or regular trash. This is HAZARDOUS WASTE. unused_prod->hw_disposal q_rinsed Is the container triple-rinsed? empty_cont->q_rinsed spill_to_hw Treat as Hazardous Waste spill_protocol->spill_to_hw contact_ehs Contact Institutional EHS or Certified Hazardous Waste Vendor for pickup. spill_to_hw->contact_ehs hw_disposal->contact_ehs rinse_proc Perform Triple-Rinse Procedure. Collect all rinsate. q_rinsed->rinse_proc No disposal_rinsed Puncture and dispose of container per institutional guidelines (e.g., recycling, sanitary landfill). q_rinsed->disposal_rinsed Yes container_to_hw Container is Hazardous Waste q_rinsed->container_to_hw Not Rinsable rinse_proc->q_rinsed Re-evaluate rinsate_to_hw Add rinsate to hazardous aqueous waste stream. rinse_proc->rinsate_to_hw rinsate_to_hw->contact_ehs container_to_hw->contact_ehs

Caption: Decision workflow for the safe disposal of Diuron waste streams.

Core Disposal and Decontamination Protocols

These protocols provide step-by-step methodologies grounded in regulatory standards and chemical safety principles.

Protocol 1: Managing Diuron Spills

Spills must be managed immediately to mitigate environmental release and exposure risks.

For Small Powder Spills:

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[2] Ensure proper ventilation.

  • Don PPE: Wear the mandatory PPE as described in Section 2.

  • Contain & Collect: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[11] Carefully sweep or vacuum the material into a designated, sealable hazardous waste container.[2][6] Causality: Using dry methods prevents the generation of contaminated liquid waste and minimizes the spread of the substance.

  • Label: Clearly label the container "Hazardous Waste: Diuron Spill Debris."

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (wipes, etc.) and place them in the same hazardous waste container.

  • Dispose: Arrange for disposal of the container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

For Large Spills:

  • Evacuate & Alert: Evacuate the area immediately. Alert your institution's EHS and emergency response team.

  • Containment: If trained and safe to do so, prevent the spill from entering drains or waterways by creating a dike with absorbent materials.[11]

  • Professional Cleanup: Large spills should be managed by trained hazardous materials professionals.

Protocol 2: Disposing of Unused or Waste Diuron

Unused Diuron and reaction byproducts containing it must be treated as hazardous waste.

  • Classification: Diuron is a hazardous substance and its waste must be managed accordingly.[2][4] In the United States, it is listed under CERCLA, and disposal is regulated by the EPA.[6]

  • Packaging: Place the waste Diuron in its original container if possible, or in a new, chemically compatible, and sealable container. Ensure the container is in good condition and will not leak.

  • Labeling: Label the container clearly as "Hazardous Waste: 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (Diuron)". Include the approximate quantity and date.

  • Segregation & Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and bases.[2]

  • Disposal: DO NOT attempt to neutralize or dispose of Diuron down the sanitary sewer. Hydrolysis is not a recommended disposal procedure as it can generate other toxic products like 3,4-dichloroaniline.[9] The only acceptable disposal method is through a licensed hazardous waste management facility, which will typically use high-temperature incineration.[9] Contact your EHS office to arrange for a scheduled pickup.

Protocol 3: Decontamination of Empty Containers

Empty containers that once held Diuron are also considered hazardous waste until properly decontaminated.[12] The standard procedure is the "triple-rinse" method.

  • Initial Draining: Empty the container completely into the application mix tank or a waste collection vessel. Allow it to drain for an additional 30 seconds after the flow has slowed to a drip.[12]

  • First Rinse: Fill the empty container about 20-25% full with a suitable solvent (water can be used, but check compatibility with your subsequent processes).[12] Securely replace the cap.

  • Agitate: Vigorously shake or agitate the container for at least 30 seconds to dislodge residue from all interior surfaces.[12]

  • Collect Rinsate: Pour the rinse water (rinsate) into a designated hazardous waste container for aqueous chemical waste. This rinsate is contaminated and must be disposed of as hazardous waste.[12]

  • Repeat: Repeat the rinse and collection steps (2-4) two more times.[12]

  • Final Disposal: After the third rinse, allow the container to dry completely. Puncture the container to prevent reuse.[4][11] It can now be disposed of in a sanitary landfill or recycled, according to your local and state regulations.[6]

Summary of Critical Safety & Regulatory Data

This table provides quick access to essential quantitative and regulatory information for Diuron.

ParameterValue / InformationSource
ACGIH TLV (8-hr TWA) 10 mg/m³[2]
CAS Number 330-54-1[2][3]
DOT Number UN 2767 or UN 3077 (as an environmentally hazardous substance)[2][5]
CERCLA Reportable Quantity (RQ) 100 pounds (45.4 kg)[6][7]
RCRA Waste Code Not explicitly listed, but may be classified based on characteristics. Generators must determine.[5][6]
Chemical Incompatibilities Strong Acids (e.g., HCl, H₂SO₄), Strong Bases (e.g., NaOH, KOH), Oxidizing Agents[2][4]
Conclusion: A Commitment to Responsible Science

The proper disposal of 3-(2,3-Dichlorophenyl)-1,1-dimethylurea is a fundamental responsibility for any laboratory that handles it. By adhering to these detailed protocols, which are rooted in an understanding of the chemical's inherent risks, researchers and scientists can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. This commitment to meticulous waste management is an indispensable aspect of scientific integrity and excellence.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diuron.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIURON - CAMEO Chemicals.
  • University of Hertfordshire. (2026). Diuron (Ref: DPX 14740) - AERU.
  • National Center for Biotechnology Information. (n.d.). Diuron - PubChem.
  • LPI. (2008). MATERIAL SAFETY DATA SHEET DIURON 4L HERBICIDE.
  • Chemwatch. (n.d.). Diuron Safety Data Sheet.
  • Lawless, E.W., Ferguson, T.L., & Meiners, A.F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2025). Pesticide Product Label, DIURON 4L.
  • Loveland Products Inc. (2015). Pesticide Product Label, DIURON 4L HERBICIDE.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea.
  • FARM-AG INTERNATIONAL (Pty) Ltd. (n.d.). FARM AG DIURON 800 SC Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Diuron.
  • Albaugh, LLC. (2015). SAFETY DATA SHEET DIURON 80 WDG.
  • TCI Chemicals. (2025). Safety Data Sheet: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea.
  • Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON).
  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides.

Sources

Personal protective equipment for handling 3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the safety protocols for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS: 10290-37-6).

Critical Distinction: This compound is a positional isomer of the common herbicide Diuron (3,4-dichlorophenyl analog). While most safety data exists for the 3,4-isomer (CAS 330-54-1), the 2,3-isomer shares the same phenylurea pharmacophore. Therefore, under the Precautionary Principle , researchers must treat the 2,3-isomer with the same high-level precautions established for Diuron, particularly regarding potential carcinogenicity and blood system toxicity (methemoglobinemia).

  • Physical State: White to off-white crystalline solid.

  • Primary Risks: Chronic organ toxicity (Blood/Spleen), Suspected Carcinogen, Acute Aquatic Toxicity.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Why." Phenylurea herbicides are not typically acutely fatal upon instant skin contact, leading to a dangerous complacency in laboratories. The risk is bioaccumulation and chronic exposure .

Hazard ClassGHS CodeDescriptionMechanism of Action
Carcinogenicity H351 Suspected of causing cancer.[1][2]Long-term cellular stress and potential genotoxicity observed in analog studies.
STOT - Repeated H373 May cause damage to organs (Blood, Spleen).Methemoglobinemia: The urea moiety can oxidize hemoglobin, reducing oxygen transport capacity over time.
Aquatic Toxicity H410 Very toxic to aquatic life with long-lasting effects.[1][2][3][4]Inhibits Photosystem II; catastrophic to facility wastewater systems if released.
The PPE Defense Matrix

Effective protection requires a layered approach. The choice of PPE depends heavily on whether you are handling the solid pure substance or a solubilized stock solution .

A. Respiratory Protection (Inhalation Defense)

The primary risk during weighing is the generation of invisible dust.

  • Primary Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary Control (PPE): If engineering controls are compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory. Surgical masks offer zero protection against chemical particulates.

B. Dermal Protection (The Solvent Factor)

Crucial Insight: Dry solid urea herbicides do not permeate nitrile gloves rapidly. However, researchers rarely use the dry solid; they dissolve it.

  • The Trojan Horse Effect: You will likely dissolve this compound in organic solvents like Acetone , DMSO , or Ethanol . Standard disposable nitrile gloves (4 mil) degrade rapidly in Acetone (breakthrough <1 minute).

  • Recommendation:

    • Solid Handling: Standard Nitrile gloves (minimum 4 mil).

    • Solution Handling (Acetone/DMSO): Double-gloving is required.

      • Inner Layer: Standard Nitrile (dexterity).

      • Outer Layer:Silver Shield (Laminate) or thick Butyl Rubber if handling large volumes of acetone-based stock.

    • Why? If the solvent penetrates the glove, it carries the dissolved carcinogen directly through the skin barrier.

C. Ocular Protection[1][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Safety glasses with side shields are insufficient for mixing/sonication steps where micro-splashes can occur.

Operational Workflow: Step-by-Step
Phase 1: Weighing (Static Control)
  • Preparation: Place an anti-static gun or ionizer inside the balance enclosure. Phenylureas are static-prone; static discharge scatters toxic dust.

  • Containment: Line the balance pan with weighing paper or use a disposable antistatic boat.

  • Technique: Use a micro-spatula. Never pour from the stock bottle.

  • Decon: Immediately wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol) while wearing PPE. Dispose of the wipe as hazardous solid waste.

Phase 2: Solubilization (The High-Risk Phase)
  • Vessel Selection: Use glass or chemically resistant HDPE. Avoid polystyrene (some solvents melt it).

  • Dissolution: Add the solid to the vessel before adding the solvent to prevent splash-back of concentrated stock.

  • Labeling: Immediately label the vessel with "Toxic," "Carcinogen," and the specific solvent used.

Phase 3: Disposal (Zero-Discharge Policy)
  • Aquatic Hazard: This compound is an algal photosynthesis inhibitor. Even trace amounts down the sink can devastate local water treatment biology.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: All stock solutions and rinsates must go to "Organic Chemical Waste." Do NOT dilute and flush.

Visualizations
Diagram 1: PPE Decision Logic

This diagram illustrates the decision tree for selecting glove materials based on the state of the chemical.

PPE_Logic Start Start: Handling 3-(2,3-Dichlorophenyl)-1,1-dimethylurea State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Nitrile PPE: Standard Nitrile Gloves + N95/Fume Hood Solid->Nitrile SolventCheck Identify Carrier Solvent Liquid->SolventCheck Acetone Acetone / Chloroform SolventCheck->Acetone DMSO DMSO / Ethanol SolventCheck->DMSO Laminate PPE: Silver Shield / Laminate Gloves (Prevents Solvent Breakthrough) Acetone->Laminate High Permeation Risk DoubleNitrile PPE: Double Nitrile Gloves (Change every 15 mins) DMSO->DoubleNitrile Moderate Permeation Risk

Caption: Decision logic for glove selection. Note that for solutions, the carrier solvent dictates the glove material to prevent "Trojan Horse" absorption.

Diagram 2: Operational Workflow & Waste Stream

This diagram details the safe handling lifecycle from storage to disposal.

Workflow Storage Storage: Cool, Dry, Locked Cabinet (Segregate from Oxidizers) Weighing Weighing: Fume Hood + Static Control Storage->Weighing Solubilization Solubilization: Add Solid -> Then Solvent Weighing->Solubilization Application Experimental Application Solubilization->Application Spill Emergency: Spill Event Solubilization->Spill WasteSolid Solid Waste Stream: Gloves, Wipes, Weigh Boats Application->WasteSolid WasteLiquid Liquid Waste Stream: Stock Solutions, Rinsate Application->WasteLiquid Cleanup Cleanup: Do NOT Sweep (Dust). Wet Wipe/Absorb only. Spill->Cleanup Cleanup->WasteSolid

Caption: Operational lifecycle emphasizing the separation of waste streams and the prohibition of dry sweeping during spill cleanup.

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Diuron. Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron). National Library of Medicine. (Used for analog hazard profiling). [Link]

  • European Chemicals Agency (ECHA). Substance Information: Diuron - Registration Dossier. (Source for Carcinogenicity and Aquatic Toxicity classifications). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Diuron. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.